Product packaging for 2-Ethyl-2-methylsuccinic acid(Cat. No.:CAS No. 631-31-2)

2-Ethyl-2-methylsuccinic acid

Cat. No.: B048107
CAS No.: 631-31-2
M. Wt: 160.17 g/mol
InChI Key: FDYJJKHDNNVUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ethyl-2-methylsuccinic acid is a valuable aliphatic dicarboxylic acid characterized by its branched alkyl chain, which introduces significant steric hindrance and influences its physicochemical properties. This compound serves as a key chiral building block and intermediate in organic synthesis, particularly in the preparation of complex molecules for pharmaceutical research and the development of asymmetric catalysts. Its two carboxylic acid groups allow for the synthesis of polyesters and polyamides, where the ethyl and methyl side chains can be exploited to modify polymer crystallinity, thermal stability, and solubility. In biochemical research, its structural similarity to endogenous dicarboxylic acids like succinic acid makes it a compound of interest for studying metabolic pathways and enzyme inhibition, potentially interfering with succinate dehydrogenase and related enzymes. Researchers also utilize this compound as a precursor for chiral ligands, metal-organic frameworks (MOFs), and as a model compound for studying stereochemistry and reaction mechanisms in sterically congested systems. This product is provided with high purity and is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B048107 2-Ethyl-2-methylsuccinic acid CAS No. 631-31-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-7(2,6(10)11)4-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYJJKHDNNVUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031616
Record name 2-Ethyl-2-methylsuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-31-2
Record name 2-Ethyl-2-methylsuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-2-methylsuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 631-31-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethyl-2-methylsuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-methylsuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYL-2-METHYLSUCCINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IN25EXW9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methylsuccinic acid, also known as α-ethyl-α-methylsuccinic acid, is a dicarboxylic acid with the chemical formula C₇H₁₂O₄.[1] This compound is of interest to the scientific community, particularly in the fields of organic synthesis and metabolic studies. It is recognized as an impurity of the antiepileptic drug ethosuximide (B1671622) and is notably elevated in the metabolic disorder ethylmalonic encephalopathy. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and biological relevance, tailored for a technical audience.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid.[2] It is soluble in polar solvents such as water and alcohols. Its chemical structure features two carboxylic acid functional groups, which impart acidic properties and allow for reactions such as esterification and neutralization.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₄[1][3][4]
Molecular Weight 160.17 g/mol [1][4]
CAS Number 631-31-2[1][2]
IUPAC Name 2-Ethyl-2-methylbutanedioic acid[1]
Melting Point 97-102 °C (after purification)
Boiling Point Not available[4]
pKa₁ (estimated) ~4[5][6]
pKa₂ (estimated) ~5.5[5][6]
Topological Polar Surface Area (TPSA) 74.6 Ų[2]
LogP 0.962[2]

Synthesis

A detailed and reliable method for the synthesis of this compound is provided in Organic Syntheses. The procedure involves the reaction of ethyl cyanoacetate (B8463686) with 2-butanone, followed by hydrolysis of the resulting intermediate.

Experimental Protocol: Synthesis of α-Ethyl-α-methylsuccinic Acid

Materials:

  • Potassium cyanide (71.6 g, 1.1 moles)

  • 95% Ethanol (B145695) (100 ml)

  • Ethyl cyanoacetate (113 g, 1 mole)

  • 2-Butanone (79 g, 1.1 moles)

  • Glacial acetic acid (66 ml)

  • Concentrated hydrochloric acid

  • Ether

  • Benzene

  • Hexane

  • Concentrated sulfuric acid

  • Potassium hydroxide (B78521) pellets

Procedure:

  • A solution of ethyl cyanoacetate, 2-butanone, and glacial acetic acid is added to a stirred solution of potassium cyanide in 95% ethanol over a period of 1 hour.

  • The mixture is stirred for an additional hour and then allowed to stand at room temperature for 7 days.

  • 500 ml of concentrated hydrochloric acid is added to the semi-solid reaction mixture, and the mixture is refluxed for 4 hours.

  • An additional 500 ml of hydrochloric acid is added, and refluxing is continued for another 4 hours.

  • The cooled reaction mixture is extracted with four portions of ether.

  • The combined ether extracts are filtered, and about two-thirds of the ether is distilled off.

  • The remaining ether is removed, and the residue is dissolved in 200 ml of 24% hydrochloric acid.

  • The solution is distilled until the boiling point reaches 108°C.

  • The solution is cooled and allowed to stand at 5°C for about 20 hours.

  • The product is collected by vacuum filtration and dried in a vacuum desiccator containing concentrated sulfuric acid and potassium hydroxide pellets.

  • Purification (Optional): The crude acid can be further purified by dissolving it in benzene, filtering, adding hexane, and cooling to 5°C to yield purified α-ethyl-α-methylsuccinic acid with a melting point of 97–102 °C.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow of this compound A Ethyl cyanoacetate + 2-Butanone + Glacial acetic acid C Reaction Mixture A->C B Potassium cyanide in Ethanol B->C D Hydrolysis with HCl (reflux) C->D E Extraction with Ether D->E F Crude Product E->F G Purification (Crystallization) F->G H This compound G->H Metabolic_Pathway Isoleucine Catabolism and its Disruption in Ethylmalonic Encephalopathy cluster_normal Normal Isoleucine Catabolism cluster_ee Ethylmalonic Encephalopathy (ETHE1 Deficiency) Isoleucine Isoleucine Intermediates Catabolic Intermediates (e.g., 2-methylbutyryl-CoA) Isoleucine->Intermediates PropionylCoA Propionyl-CoA Intermediates->PropionylCoA AcetylCoA Acetyl-CoA Intermediates->AcetylCoA Accumulation Accumulation of Ethylmalonic Acid & 2-Methylsuccinic Acid Intermediates->Accumulation Alternative Pathway TCA TCA Cycle PropionylCoA->TCA AcetylCoA->TCA ETHE1 ETHE1 Enzyme H2S Hydrogen Sulfide (H₂S) ETHE1->H2S Detoxification Inhibition Enzyme Inhibition H2S->Inhibition Toxicity at high levels Inhibition->Intermediates

References

An In-depth Technical Guide to 2-Ethyl-2-methylsuccinic Acid: Structure, Isomers, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethyl-2-methylsuccinic acid, a substituted dicarboxylic acid. The document details its chemical structure, explores its constitutional and stereoisomers, presents available physicochemical data, and outlines a detailed experimental protocol for its synthesis. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Structure and Identification

This compound, also known as 2-ethyl-2-methylbutanedioic acid, is a seven-carbon dicarboxylic acid.[1] Its structure features a succinic acid backbone with both an ethyl and a methyl group substituted at the alpha (C2) position.

The fundamental chemical identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name 2-Ethyl-2-methylbutanedioic acid[1]
CAS Number 631-31-2[1]
Molecular Formula C₇H₁₂O₄[1]
Molecular Weight 160.17 g/mol [1]
Canonical SMILES CCC(C)(CC(=O)O)C(=O)O[1]
InChI Key FDYJJKHDNNVUDR-UHFFFAOYSA-N[1]

Below is a DOT script-generated diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Isomerism

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound (C₇H₁₂O₄), both constitutional isomerism and stereoisomerism are possible.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different connectivity of atoms. Several constitutional isomers exist for a dicarboxylic acid with the formula C₇H₁₂O₄. Some examples include:

  • Heptanedioic acid (Pimelic acid): A linear seven-carbon dicarboxylic acid.

  • Methylhexanedioic acids: Various isomers with a methyl group on the hexane (B92381) backbone (e.g., 2-methylhexanedioic acid, 3-methylhexanedioic acid).

  • Ethylpentanedioic acids: Various isomers with an ethyl group on the pentane (B18724) backbone (e.g., 2-ethylpentanedioic acid, 3-ethylpentanedioic acid).

  • Dimethylpentanedioic acids: Various isomers with two methyl groups on the pentane backbone (e.g., 2,2-dimethylpentanedioic acid, 2,3-dimethylpentanedioic acid, 2,4-dimethylpentanedioic acid, 3,3-dimethylpentanedioic acid).

The following diagram illustrates the relationship between this compound and some of its constitutional isomers.

G A C₇H₁₂O₄ Dicarboxylic Acids B This compound A->B Isomer of C Pimelic acid A->C Isomer of D 2-Methylhexanedioic acid A->D Isomer of E 3-Ethylpentanedioic acid A->E Isomer of

Caption: Constitutional isomers of C₇H₁₂O₄ dicarboxylic acids.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. This compound has a chiral center at the C2 position, the carbon atom to which the ethyl, methyl, and two carboxyl-containing groups are attached. This chirality gives rise to two enantiomers: (S)-2-ethyl-2-methylsuccinic acid and (R)-2-ethyl-2-methylsuccinic acid.

The diagram below, generated using DOT script, illustrates the enantiomers of this compound.

G cluster_0 Enantiomers of this compound A (S)-2-ethyl-2-methylsuccinic acid B (R)-2-ethyl-2-methylsuccinic acid A->B Mirror Images

Caption: Enantiomers of this compound.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is provided in the table below. It is important to note that experimentally determined values for properties such as melting and boiling points are not consistently reported in the literature.

PropertyValueSource
Molecular Weight 160.17 g/mol PubChem[1]
Topological Polar Surface Area (TPSA) 74.6 ŲPubChem[1]
logP (octanol-water partition coefficient) 0.962ChemScene[2]
Hydrogen Bond Donors 2ChemScene[2]
Hydrogen Bond Acceptors 2ChemScene[2]
Rotatable Bonds 4ChemScene[2]
Melting Point 97-102 °C (after purification)Organic Syntheses[2]
Boiling Point Not availableChemSynthesis[3]
Density Not availableChemSynthesis[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following spectral data are available for this compound in public databases:

  • ¹H NMR: Data available on PubChem.[1]

  • ¹³C NMR: Data available on PubChem.[1]

  • Infrared (IR) Spectrum: Data available on PubChem.[1]

  • Mass Spectrum: Data available on PubChem.[1]

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure published in Organic Syntheses.[2]

Reaction Scheme:

2-Butanone + Ethyl cyanoacetate (B8463686) + KCN → Intermediate → this compound

Materials and Reagents:

  • 2-Butanone

  • Ethyl cyanoacetate

  • Potassium cyanide (KCN)

  • 95% Ethanol

  • Glacial acetic acid

  • Diethyl ether

  • 24% Hydrochloric acid (HCl)

  • Benzene

  • Hexane

  • Concentrated sulfuric acid (for desiccator)

  • Potassium hydroxide (B78521) pellets (for desiccator)

Procedure:

  • Reaction Setup: In a 2-liter round-bottomed flask equipped with a Hershberg stirrer, combine 71.6 g (1.1 moles) of potassium cyanide and 100 ml of 95% ethanol.

  • Addition of Reactants: Prepare a solution of 113 g (1 mole) of ethyl cyanoacetate, 79 g (1.1 moles) of 2-butanone, and 66 ml of glacial acetic acid. Add this solution to the stirred potassium cyanide solution over a period of 1 hour.

  • Reaction: Continue stirring the mixture for an additional 4 hours.

  • Work-up:

    • Add 500 ml of water to the reaction mixture, followed by 500 ml of diethyl ether.

    • Separate the ether layer. Extract the aqueous layer with three 100-ml portions of ether.

    • Combine all the ether extracts and wash them with 100 ml of water.

    • Extract the combined ether solution with a solution of 60 g of sodium hydroxide in 200 ml of water, performing the extraction in three portions.

  • Hydrolysis:

    • Transfer the aqueous solution to a 1-liter round-bottomed flask and add 100 g of sodium hydroxide.

    • Reflux the solution for 10 hours.

  • Isolation and Purification:

    • Cool the reaction mixture and acidify it with concentrated hydrochloric acid.

    • Extract the acidified solution continuously with ether for 20 hours.

    • Dry the ether extract over anhydrous sodium sulfate (B86663) and then remove the ether by distillation.

    • Dissolve the residue (approximately 160 g) in 200 ml of 24% hydrochloric acid.

    • Distill the solution until the boiling point reaches 108°C.

    • Cool the solution and let it stand at 5°C for about 20 hours.

    • Collect the resulting solid product by vacuum filtration and dry it in a vacuum desiccator containing concentrated sulfuric acid and potassium hydroxide pellets.

  • Recrystallization (Optional): For further purification, dissolve 50 g of the acid in 100 ml of benzene. Filter the solution, add 100 ml of hexane, and cool to 5°C to yield purified this compound.

The workflow for this synthesis is depicted in the following diagram:

G A Reactants: 2-Butanone, Ethyl cyanoacetate, KCN B Reaction in Ethanol/Acetic Acid A->B C Aqueous/Ether Work-up B->C D Hydrolysis with NaOH C->D E Acidification and Ether Extraction D->E F Distillation and Crystallization E->F G Purified this compound F->G

Caption: Synthetic workflow for this compound.

Biological Activity

The biological activity of this compound is not extensively documented. It has been identified as an impurity in the anti-epileptic drug Ethosuximide.[1] One study has reported that this compound is an inhibitor of plasmid-borne IMP-1 metallo-β-lactamase, an enzyme that confers antibiotic resistance to bacteria.[4] However, there is no information available in the current literature regarding its involvement in specific signaling pathways in mammalian systems. Further research is needed to fully elucidate the biological roles and pharmacological potential of this compound.

References

An In-depth Technical Guide on the Stereochemistry of 2-Ethyl-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methylsuccinic acid, a chiral dicarboxylic acid, presents a foundational case study in stereochemistry. Its single chiral center gives rise to a pair of enantiomers, (R)- and (S)-2-ethyl-2-methylsuccinic acid. This guide provides a comprehensive overview of the synthesis of the racemic mixture, the principles and a general protocol for the resolution of its enantiomers, and its role as an inhibitor of IMP-1 metallo-β-lactamase. The physical and spectroscopic properties are detailed to aid in the identification and characterization of this compound and its stereoisomers.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through a one-step condensation and hydrolysis reaction.[1] A detailed protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of (±)-2-Ethyl-2-methylsuccinic Acid[1]

Materials:

  • Potassium cyanide

  • 95% Ethanol

  • Ethyl cyanoacetate

  • 2-Butanone

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Ether

  • Benzene

  • Hexane

Procedure:

  • In a 2-liter round-bottomed flask equipped with a stirrer, combine 71.6 g (1.1 moles) of potassium cyanide and 100 ml of 95% ethanol.

  • Prepare a solution of 113 g (1 mole) of ethyl cyanoacetate, 79 g (1.1 moles) of 2-butanone, and 66 ml of glacial acetic acid. Add this solution to the stirred potassium cyanide solution over a period of 1 hour.

  • Continue stirring for an additional hour, then allow the mixture to stand at room temperature for 7 days.

  • Add 500 ml of concentrated hydrochloric acid to the resulting semi-solid mixture and reflux for 4 hours.

  • Add an additional 500 ml of concentrated hydrochloric acid and continue to reflux for another 4 hours.

  • After cooling, extract the reaction mixture with four portions of ether (400 ml, 250 ml, 200 ml, 200 ml).

  • Combine the ether extracts, filter, and distill off approximately two-thirds of the ether.

  • Transfer the remaining ethereal solution to an Erlenmeyer flask and remove the rest of the ether.

  • Dissolve the residue in 200 ml of 24% hydrochloric acid and distill until the boiling point reaches 108°C.

  • Cool the solution and let it stand at 5°C for about 20 hours to crystallize the product.

  • Collect the crystals by vacuum filtration and dry them in a vacuum desiccator over sulfuric acid and potassium hydroxide (B78521) pellets. This yields 65–75 g of racemic this compound.

  • Further concentration of the mother liquor can yield an additional 8–9 g of the product.

  • The crude product can be purified by recrystallization from a benzene-hexane mixture to yield a product with a melting point of 97–102°C.

Stereochemistry and Resolution of Enantiomers

This compound possesses a single stereocenter at the C2 position, leading to the existence of two enantiomers: (R)-2-ethyl-2-methylsuccinic acid and (S)-2-ethyl-2-methylsuccinic acid. The absolute configuration of the levorotatory (-) enantiomer has been determined to be (R).

The separation of these enantiomers is typically achieved through chiral resolution, a process that involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of these diastereomers and subsequent regeneration of the pure enantiomers.

Experimental Protocol: General Principle for Chiral Resolution

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (-)-brucine or (-)-cinchonidine)

  • Suitable solvent (e.g., acetone, ethanol, water, or mixtures thereof)

  • Hydrochloric acid

  • Ether or other suitable organic solvent

Procedure:

  • Diastereomeric Salt Formation: Dissolve the racemic this compound in a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Mix the two solutions.

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts. The less soluble diastereomer will crystallize out first.

  • Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be improved by recrystallization.

  • Regeneration of Enantiomer: Suspend the purified diastereomeric salt in water and acidify with hydrochloric acid to protonate the chiral amine, making it water-soluble.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent like ether.

  • Isolation of Pure Enantiomer: Dry the organic extract over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain the pure enantiomer.

  • The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar acidification and extraction process.

Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for racemic this compound. Data for the pure enantiomers, such as specific rotation and melting points, are not available in the searched literature.

Table 1: Physicochemical Properties of (±)-2-Ethyl-2-methylsuccinic Acid

PropertyValueReference
Molecular FormulaC₇H₁₂O₄[2]
Molecular Weight160.17 g/mol [2]
CAS Number631-31-2[2]
Melting Point91-97 °C (crude), 97-102 °C (recrystallized)[1]

Table 2: Spectroscopic Data for (±)-2-Ethyl-2-methylsuccinic Acid

Spectrum TypeKey Signals/Features
¹H NMRData available on PubChem
¹³C NMRData available on PubChem
IRData available on PubChem
Mass SpectrometryData available on PubChem

Biological Activity: Inhibition of IMP-1 Metallo-β-lactamase

Substituted succinic acids have been identified as potent inhibitors of IMP-1, a plasmid-borne metallo-β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[3] While specific kinetic data for this compound is not available, the general mechanism of inhibition for this class of compounds involves interaction with the zinc ions in the active site of the enzyme.[3][4][5]

The dicarboxylic acid functionality of the succinic acid derivatives is crucial for this interaction, as it can chelate the zinc ions that are essential for the catalytic activity of the enzyme. This binding prevents the hydrolysis of the β-lactam ring of antibiotics, thereby restoring their efficacy.

Logical Relationship of IMP-1 Inhibition

Inhibition_Mechanism Conceptual Diagram of IMP-1 Inhibition by this compound cluster_Enzyme IMP-1 Metallo-β-lactamase Active_Site Active Site (with Zn²⁺ ions) Binding Binding to Active Site Active_Site->Binding Inhibitor 2-Ethyl-2-methylsuccinic Acid Inhibitor->Binding Antibiotic β-Lactam Antibiotic Antibiotic->Active_Site normal substrate Inhibition Inhibition of Hydrolysis Binding->Inhibition blocks Resistance Antibiotic Resistance Inhibition->Resistance prevents

Caption: Conceptual workflow of IMP-1 inhibition.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry of this compound, including a robust protocol for its synthesis and a general framework for the resolution of its enantiomers. While specific physical data for the pure enantiomers remain elusive in the reviewed literature, the provided spectroscopic information for the racemic compound serves as a valuable resource for its characterization. Furthermore, the established role of succinic acid derivatives as inhibitors of IMP-1 metallo-β-lactamase highlights the potential biological significance of this molecule and its stereoisomers, warranting further investigation into their specific inhibitory kinetics and potential therapeutic applications. This guide serves as a foundational document for researchers and professionals engaged in stereochemical studies and drug development.

References

Synthesis of 2-Ethyl-2-methylsuccinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethyl-2-methylsuccinic acid, a valuable building block in medicinal chemistry and materials science. This document details the most common synthetic pathway, including a step-by-step experimental protocol, and presents relevant quantitative data.

Introduction

This compound, with the chemical formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol , is a dicarboxylic acid with a chiral center.[1][2][3] Its structure lends itself to a variety of applications, including the synthesis of pharmacologically active compounds and the development of novel polymers. This guide focuses on the well-established malonic ester synthesis route for the preparation of this compound.

Synthetic Pathway: Malonic Ester Synthesis

The most prevalent and adaptable method for synthesizing this compound is the malonic ester synthesis. This classical approach involves the sequential alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired substituted succinic acid.

The overall transformation can be visualized as follows:

Synthesis_Pathway diethyl_malonate Diethyl Malonate enolate1 Enolate Intermediate 1 diethyl_malonate->enolate1 1. NaOEt, EtOH diethyl_ethylmalonate Diethyl Ethylmalonate enolate1->diethyl_ethylmalonate 2. Ethyl Bromide enolate2 Enolate Intermediate 2 diethyl_ethylmalonate->enolate2 3. NaOEt, EtOH diethyl_ethylmethylmalonate Diethyl 2-Ethyl-2-methylsuccinate enolate2->diethyl_ethylmethylmalonate 4. Methyl Iodide dicarboxylic_acid This compound diethyl_ethylmethylmalonate->dicarboxylic_acid 5. H3O+, Heat (Hydrolysis & Decarboxylation)

Caption: Malonic ester synthesis pathway for this compound.

Experimental Protocols

The following is a detailed, three-stage experimental protocol for the synthesis of this compound, adapted from established procedures for malonic ester alkylation and hydrolysis.

Stage 1: Synthesis of Diethyl Ethylmalonate

This stage involves the mono-alkylation of diethyl malonate with an ethyl group.

Experimental Workflow:

Stage1_Workflow start Dissolve Sodium in Ethanol (B145695) add_malonate Add Diethyl Malonate start->add_malonate add_ethyl_bromide Add Ethyl Bromide add_malonate->add_ethyl_bromide reflux Reflux Reaction Mixture add_ethyl_bromide->reflux workup Work-up and Extraction reflux->workup distillation Distillation workup->distillation product1 Diethyl Ethylmalonate distillation->product1

Caption: Workflow for the synthesis of Diethyl Ethylmalonate.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2.3 g of sodium metal in 25 g of absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, gradually add 16 g of diethyl malonate. A voluminous precipitate of the sodium salt of diethyl malonate may form.[4]

  • Through the dropping funnel, add 20 g of ethyl bromide portion-wise. An exothermic reaction should be observed.

  • Heat the reaction mixture to reflux until the solution is no longer alkaline to litmus (B1172312) paper (approximately 1-2 hours).[5]

  • After the reaction is complete, remove the ethanol by distillation.

  • To the residue, add water and extract the product with diethyl ether.

  • Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and remove the ether by distillation.

  • The crude product is then purified by vacuum distillation to yield diethyl ethylmalonate.

Stage 2: Synthesis of Diethyl 2-Ethyl-2-methylsuccinate

This stage involves the second alkylation, introducing a methyl group.

Experimental Workflow:

Stage2_Workflow start Prepare Sodium Ethoxide add_ethylmalonate Add Diethyl Ethylmalonate start->add_ethylmalonate add_methyl_iodide Add Methyl Iodide add_ethylmalonate->add_methyl_iodide reflux Reflux Reaction Mixture add_methyl_iodide->reflux workup Work-up and Extraction reflux->workup distillation Distillation workup->distillation product2 Diethyl 2-Ethyl-2-methylsuccinate distillation->product2

Caption: Workflow for the synthesis of Diethyl 2-Ethyl-2-methylsuccinate.

Methodology:

  • Prepare a solution of sodium ethoxide in absolute ethanol as described in Stage 1.

  • To this solution, add the diethyl ethylmalonate obtained from the previous stage.

  • Add a stoichiometric equivalent of methyl iodide through the dropping funnel.

  • Reflux the reaction mixture until the reaction is complete (monitoring by TLC is recommended).

  • Follow the same work-up and purification procedure as in Stage 1 to isolate diethyl 2-ethyl-2-methylsuccinate.

Stage 3: Hydrolysis and Decarboxylation to this compound

The final stage involves the conversion of the diester to the target dicarboxylic acid.

Experimental Workflow:

Stage3_Workflow start Acidic or Basic Hydrolysis heat Heat for Decarboxylation start->heat acidification Acidification (if basic hydrolysis) heat->acidification extraction Extraction acidification->extraction crystallization Crystallization extraction->crystallization product3 This compound crystallization->product3

Caption: Workflow for the hydrolysis and decarboxylation.

Methodology (Acid-Catalyzed):

  • Reflux the diethyl 2-ethyl-2-methylsuccinate with an excess of a dilute mineral acid, such as hydrochloric acid or sulfuric acid.[6]

  • Continue heating until the hydrolysis is complete. The progress of the reaction can be monitored by the disappearance of the ester starting material (e.g., by TLC or GC).

  • Upon completion of hydrolysis, the reaction mixture is heated to induce decarboxylation, which results in the evolution of carbon dioxide.[7] The temperature is typically raised and held until gas evolution ceases.

  • After cooling, the aqueous solution is extracted with a suitable organic solvent, such as diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound can be purified by crystallization from an appropriate solvent system.

Quantitative Data

The following table summarizes key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
Diethyl MalonateC₇H₁₂O₄160.17105-53-3Starting material
Ethyl BromideC₂H₅Br108.9774-96-4Alkylating agent
Methyl IodideCH₃I141.9474-88-4Alkylating agent
This compound C₇H₁₂O₄ 160.17 631-31-2 Final Product [1][2][3]
2-Ethyl-2-methylsuccinic Anhydride (B1165640)C₇H₁₀O₃142.1550598-33-9A related compound.[8]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Spectroscopic data for this compound are available in public databases.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Data is available on platforms such as SpectraBase.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the carboxylic acid functional groups (O-H and C=O stretching). IR spectra are available from sources like the NIST Mass Spectrometry Data Center.[1]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Conclusion

The malonic ester synthesis provides a reliable and versatile route to this compound. By carefully controlling the reaction conditions at each stage, researchers can obtain this valuable dicarboxylic acid in good yield. The detailed experimental protocols and data presented in this guide are intended to support scientists and professionals in the successful synthesis and application of this important chemical intermediate.

References

The Diverse Biological Activities of 2-Ethyl-2-methylsuccinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The succinimide (B58015) ring, a core structural motif derived from succinic acid, has long been a privileged scaffold in medicinal chemistry, yielding compounds with a wide array of biological activities. Among these, derivatives of 2-ethyl-2-methylsuccinic acid have demonstrated significant potential in several therapeutic areas, most notably as anticonvulsant, anticancer, and antimicrobial agents. This technical guide provides an in-depth overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and drug development efforts.

Anticonvulsant Activity: Modulating Neuronal Excitability

The most prominent therapeutic application of a this compound derivative is the well-established anti-epileptic drug, ethosuximide (B1671622) (2-ethyl-2-methylsuccinimide). Its primary mechanism of action involves the inhibition of T-type calcium channels in thalamic neurons, which are crucial in generating the rhythmic cortical discharges characteristic of absence seizures.[1][2] This modulation of neuronal excitability has been a key focus in the development of new anticonvulsant agents.

Quantitative Data for Anticonvulsant Activity

The efficacy of anticonvulsant compounds is typically quantified by their median effective dose (ED50) in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

CompoundAnimal ModelSeizure TestED50 (mg/kg)Reference
EthosuximideMouseMES>500[3]
EthosuximideMousescPTZ130[3]
Compound 14¹MouseMES49.6[3]
Compound 14¹MousescPTZ67.4[3]
Compound 6k²MouseMES9.2[4]

¹1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione ²ethyl 2,2-dimethyl-1-(2-(4-chlorobenzoyl)hydrazinecarboxamido) cyclopropanecarboxylate

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Objective: To determine the ability of a test compound to prevent seizures induced by a maximal electrical stimulus.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • 0.9% Saline solution

  • Test compound and vehicle control

Procedure:

  • Animal Preparation: Male albino mice (20-25 g) are used. Animals are fasted overnight with free access to water.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle alone.

  • Seizure Induction: At the time of peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED50, the dose that protects 50% of the animals, is then determined using probit analysis.

Signaling Pathway: PI3K/Akt/mTOR in Epilepsy

Recent research has implicated the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway in the pathophysiology of epilepsy.[1] Dysregulation of this pathway can lead to abnormal neuronal growth, synaptic plasticity, and hyperexcitability. While the direct interaction of ethosuximide with this pathway is still under investigation, targeting components of the PI3K/Akt/mTOR cascade represents a promising strategy for the development of novel antiepileptic drugs.

PI3K_Akt_Epilepsy cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Neuronal Hyperexcitability Neuronal Hyperexcitability mTORC1->Neuronal Hyperexcitability Abnormal Cell Growth & Proliferation Abnormal Cell Growth & Proliferation mTORC1->Abnormal Cell Growth & Proliferation Altered Synaptic Plasticity Altered Synaptic Plasticity mTORC1->Altered Synaptic Plasticity

PI3K/Akt/mTOR Signaling Pathway in Epilepsy.

Anticancer Activity: Inducing Programmed Cell Death

Derivatives of succinimide have emerged as a promising class of compounds with cytotoxic activity against various cancer cell lines.[5] Their mechanism of action often involves the induction of apoptosis, or programmed cell death, through the activation of specific signaling cascades.

Quantitative Data for Anticancer Activity

The in vitro anticancer activity of these compounds is typically assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines using assays such as the MTT assay.

CompoundCell LineCancer TypeIC50 (µM)Reference
HIMOXOL¹MDA-MB-231Breast Cancer7.33 ± 0.79[5]
Compound 4a²MCF-7Breast Cancer9.9 ± 0.57[5]
Compound 4b²MDA-MB-231Breast Cancer6.1 ± 2.3[5]
Compound 4e²T-47DBreast Cancer4.6 ± 0.068[5]

¹A synthetic oleanolic acid derivative. ²Pyrido[2,3-d]pyrimidine derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound is added to the wells in a series of dilutions. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathway: JNK/p38 MAPK in Apoptosis

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are key signaling cascades involved in the cellular response to stress, including exposure to cytotoxic drugs. Activation of these pathways can lead to the induction of apoptosis through the regulation of pro- and anti-apoptotic proteins.

JNK_p38_Apoptosis cluster_stimuli Apoptotic Stimuli cluster_pathway Signaling Cascade cluster_downstream Downstream Effects Cytotoxic Drugs Cytotoxic Drugs MAP3K MAPKKK (e.g., ASK1) Cytotoxic Drugs->MAP3K Activates MKK4_7 MAPKK (MKK4/7) MAP3K->MKK4_7 MKK3_6 MAPKK (MKK3/6) MAP3K->MKK3_6 JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates c-Jun c-Jun JNK->c-Jun Activates Bcl-2 family\n(e.g., Bax, Bad) Bcl-2 family (e.g., Bax, Bad) JNK->Bcl-2 family\n(e.g., Bax, Bad) Regulates p38->Bcl-2 family\n(e.g., Bax, Bad) Regulates Caspases Caspases c-Jun->Caspases Transcriptionally activates Bcl-2 family\n(e.g., Bax, Bad)->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

JNK/p38 MAPK Signaling Pathway in Apoptosis.

Antimicrobial Activity: Targeting Microbial Growth

Certain derivatives of succinimide have also been reported to possess antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[6][7] The development of new antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy of compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Benzene sulfonated metronidazole (B1676534) derivative (M1)Staphylococcus aureus250[8]
Phenylacetamide metronidazole derivative (M3)Streptococcus B187.5[8]
Thiazolidinone 4hRhodotorula sp.16.5[9]
Thiazolidinone 4lRhodotorula sp.16.5[9]

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel therapeutic agents based on the this compound scaffold follows a structured workflow, from initial chemical synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting Materials 2-Ethyl-2-methylsuccinic acid/anhydride Reaction Reaction Starting Materials->Reaction Derivative Library Library of Derivatives (Amides, Esters, etc.) Reaction->Derivative Library Primary Screening High-Throughput Screening Derivative Library->Primary Screening Secondary Assays Dose-Response (IC50/ED50) Primary Screening->Secondary Assays Hit Identification Mechanism of Action Target Identification & Pathway Analysis Secondary Assays->Mechanism of Action Lead Prioritization In Vivo Models Animal Models of Disease Mechanism of Action->In Vivo Models Lead Compound Lead Compound In Vivo Models->Lead Compound Candidate Selection

Drug Discovery Workflow for Succinimide Derivatives.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. The established anticonvulsant activity of ethosuximide provides a strong foundation for the exploration of novel analogs with improved efficacy and broader applications. Furthermore, the emerging evidence of their anticancer and antimicrobial properties highlights the need for continued research in this area. The integration of chemical synthesis, robust biological screening, and detailed mechanistic studies, as outlined in this guide, will be crucial in unlocking the full therapeutic potential of this important chemical scaffold.

References

The Mechanistic Landscape of 2-Ethyl-2-methylsuccinic Acid in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-methylsuccinic acid, a dicarboxylic acid, has emerged as a molecule of interest in diverse biological contexts. It is recognized as a potent inhibitor of the zinc-dependent metalloenzyme Carboxypeptidase A and has been identified as an inhibitor of the IMP-1 metallo-β-lactamase, an enzyme conferring antibiotic resistance. Furthermore, its accumulation is a notable biomarker in the inborn error of metabolism, ethylmalonic encephalopathy. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, presenting available quantitative data, detailed experimental protocols for studying its interactions, and visual representations of the involved biological pathways and proposed mechanisms.

Inhibition of Carboxypeptidase A

This compound is a highly potent inhibitor of Carboxypeptidase A (CPA), a prototypic zinc protease.[1] The mechanism of inhibition is rooted in the specific topology of the CPA active site.

Mechanism of Action

The inhibitory action of this compound against Carboxypeptidase A is based on its ability to chelate the active site zinc ion and interact with key amino acid residues. The crystal structure of the enzyme-inhibitor complex reveals that a small cavity within the active site accommodates the methyl group of the inhibitor.[1] One of the carboxylate groups of the succinic acid derivative binds to the catalytic zinc ion, mimicking the tetrahedral transition state of substrate hydrolysis. The other carboxylate group forms interactions with positively charged or polar amino acid residues in the active site, such as Arginine-145.[2]

Below is a diagram illustrating the proposed binding mode of a succinic acid derivative in the active site of Carboxypeptidase A.

CPA_Inhibition cluster_CPA_Active_Site Carboxypeptidase A Active Site CPA CPA Zn Zn²⁺ CPA->Zn Coordination Arg145 Arg145 Glu270 Glu270 Inhibitor This compound Inhibitor->CPA Fits into hydrophobic pocket Inhibitor->Zn Chelation by carboxylate group Inhibitor->Arg145 Ionic interaction with carboxylate group

Figure 1: Proposed binding of this compound to Carboxypeptidase A.
Quantitative Data

InhibitorTargetKi (µM)Notes
(R)-2-benzyl-2-methylsuccinic acidCarboxypeptidase A0.15Exhibits stereospecificity.[1]
(S)-2-benzyl-2-methylsuccinic acidCarboxypeptidase A17Exhibits stereospecificity.[1]
Racemic 2-benzyl-2-methylsuccinic acidCarboxypeptidase A0.28[1]
Experimental Protocol: Carboxypeptidase A Inhibition Assay

A common method to determine the inhibitory activity of compounds against Carboxypeptidase A involves a spectrophotometric assay using a synthetic substrate.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • This compound (or other inhibitor)

  • N-(p-Methoxy-phenylazo-formyl)-L-phenylalanine (substrate)

  • Tris-HCl buffer (pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitor

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Carboxypeptidase A in cold buffer.

    • Prepare a stock solution of the substrate in a suitable solvent.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions.

  • Assay:

    • In a cuvette, mix the Tris-HCl buffer, a specific concentration of the inhibitor (or DMSO for control), and the Carboxypeptidase A solution.

    • Incubate the mixture for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 350 nm) over time, which corresponds to the hydrolysis of the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as the Dixon plot or non-linear regression fitting to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed).

Inhibition of IMP-1 Metallo-β-Lactamase

This compound has been identified as an inhibitor of the plasmid-borne IMP-1 metallo-β-lactamase, an enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics.

Mechanism of Action

IMP-1 is a zinc-dependent enzyme that hydrolyzes the amide bond in the β-lactam ring of antibiotics. The inhibitory mechanism of succinic acid derivatives is believed to involve the chelation of the one or two zinc ions in the active site by the carboxylate groups of the inhibitor. This binding prevents the substrate (antibiotic) from accessing the catalytic center.

The following diagram illustrates a generalized workflow for screening inhibitors of metallo-β-lactamases.

MBL_Inhibitor_Screening Start Start: Compound Library Assay High-Throughput Screening (e.g., Spectrophotometric Assay) Start->Assay Hit_ID Hit Identification (Compounds showing inhibition) Assay->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response Primary Hits Mechanism_Study Mechanism of Action Studies (e.g., Kinetics, Crystallography) Dose_Response->Mechanism_Study Lead_Opt Lead Optimization Mechanism_Study->Lead_Opt End End: Candidate Drug Lead_Opt->End

Figure 2: Workflow for identifying and characterizing metallo-β-lactamase inhibitors.
Quantitative Data

While the specific IC50 or Ki value for this compound against IMP-1 is not detailed in the available literature, studies on other succinic acid derivatives demonstrate their potential as IMP-1 inhibitors.

InhibitorTargetIC50 (µM)Ki (µM)Notes
Succinic acid derivative (NCI 20707)IMP-15.0 - 173.3 ± 1.7Mixed inhibition.[3]
Other succinic acid derivativesIMP-15.0 - 17-[3]
Experimental Protocol: IMP-1 Metallo-β-Lactamase Inhibition Assay

The inhibitory activity against IMP-1 can be assessed using a spectrophotometric assay with a chromogenic substrate like nitrocefin.

Materials:

  • Purified IMP-1 metallo-β-lactamase

  • This compound (or other inhibitor)

  • Nitrocefin (chromogenic β-lactam)

  • HEPES buffer (pH 7.5) containing ZnCl2

  • DMSO for dissolving inhibitor

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of IMP-1 in the appropriate buffer.

    • Prepare a stock solution of nitrocefin.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions.

  • Assay:

    • In a microplate well or cuvette, combine the HEPES buffer, a specific concentration of the inhibitor (or DMSO for control), and the IMP-1 enzyme solution.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding nitrocefin.

    • Monitor the increase in absorbance at 486 nm, which indicates the hydrolysis of nitrocefin.

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Determine the IC50 value from the dose-response curve.

    • Perform kinetic studies with varying substrate and inhibitor concentrations to determine the Ki and the mode of inhibition.

Role in Ethylmalonic Encephalopathy

In the context of the inborn error of metabolism, ethylmalonic encephalopathy (EE), this compound is not a direct causative agent but rather a biomarker that accumulates as a result of a primary enzymatic defect.

Pathophysiological Pathway

EE is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[4] This enzyme is crucial for the detoxification of hydrogen sulfide (B99878) (H2S). A deficiency in ETHE1 leads to the accumulation of H2S, which in turn inhibits other mitochondrial enzymes, notably short-chain acyl-CoA dehydrogenase (SCAD).[5] SCAD is involved in the catabolism of branched-chain amino acids, including isoleucine. The inhibition of SCAD leads to the accumulation of upstream metabolites, which are then alternatively metabolized, resulting in the elevated urinary excretion of ethylmalonic acid and methylsuccinic acid. Therefore, the presence of this compound in this context is a downstream effect of the primary ETHE1 deficiency.

The following diagram outlines the pathological cascade in Ethylmalonic Encephalopathy.

EE_Pathway ETHE1_mutation ETHE1 Gene Mutation ETHE1_deficiency ETHE1 Enzyme Deficiency ETHE1_mutation->ETHE1_deficiency leads to H2S_accumulation Hydrogen Sulfide (H₂S) Accumulation ETHE1_deficiency->H2S_accumulation causes SCAD_inhibition Short-Chain Acyl-CoA Dehydrogenase (SCAD) Inhibition H2S_accumulation->SCAD_inhibition inhibits Isoleucine_catabolism_block Block in Isoleucine Catabolism SCAD_inhibition->Isoleucine_catabolism_block results in Metabolite_accumulation Accumulation of: - Ethylmalonic Acid - Methylsuccinic Acid (including this compound) Isoleucine_catabolism_block->Metabolite_accumulation leads to

Figure 3: Pathophysiological pathway leading to the accumulation of this compound in Ethylmalonic Encephalopathy.

Conclusion

This compound demonstrates multifaceted interactions within biological systems. As a potent inhibitor of Carboxypeptidase A and an inhibitor of IMP-1 metallo-β-lactamase, it holds potential as a scaffold for the development of novel therapeutic agents. In the context of ethylmalonic encephalopathy, its presence serves as a crucial diagnostic marker, highlighting a complex interplay of metabolic pathways. Further research into the precise quantitative inhibitory constants and detailed structural interactions of this compound with its target enzymes will be invaluable for advancing our understanding of its biological roles and for harnessing its therapeutic potential.

References

The Metabolic Journey of 2-Ethyl-2-methylsuccinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methylsuccinic acid, a dicarboxylic acid, is primarily recognized as a metabolite of the anti-epileptic drug ethosuximide (B1671622). Its presence and concentration in biological fluids are direct indicators of ethosuximide biotransformation. Understanding the metabolic pathways leading to the formation and potential degradation of this compound is crucial for comprehending the pharmacokinetics of ethosuximide, monitoring patient adherence, and assessing potential drug-drug interactions. This technical guide provides an in-depth exploration of the role of this compound in metabolic pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Metabolic Pathway of Ethosuximide and the Formation of this compound

The primary route to the formation of this compound in humans and animal models is through the metabolism of ethosuximide (2-ethyl-2-methylsuccinimide). Ethosuximide is extensively metabolized in the liver, with approximately 80% of the drug undergoing biotransformation, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[1] The remaining 10-20% is excreted unchanged in the urine.[1]

The metabolic conversion of ethosuximide proceeds through several key pathways:

  • Hydroxylation: This is the major metabolic route, leading to the formation of several hydroxylated metabolites. The primary metabolites include 2-(1-hydroxyethyl)-2-methylsuccinimide and 2-ethyl-3-hydroxy-2-methylsuccinimide.[2] Further oxidation of the hydroxylated ethyl side chain can lead to the formation of 2-carboxymethyl-2-methylsuccinimide.[2]

  • Hydrolysis: this compound is formed through the hydrolytic cleavage of the succinimide (B58015) ring of ethosuximide. While the specific enzyme responsible for this hydrolysis in vivo is not definitively identified in the literature, this biotransformation is a recognized metabolic fate for succinimide-based drugs. This reaction converts the cyclic imide structure into an open-chain dicarboxylic acid.

The metabolic pathways of ethosuximide are stereoselective, meaning that the different enantiomers of the drug may be metabolized at different rates, leading to varying concentrations of the resulting metabolites.

Metabolic Pathway Diagram

ethosuximide_metabolism Ethosuximide Ethosuximide (2-Ethyl-2-methylsuccinimide) Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 2-(1-hydroxyethyl)-2-methylsuccinimide, 2-ethyl-3-hydroxy-2-methylsuccinimide) Ethosuximide->Hydroxylated_Metabolites CYP3A4 (Hydroxylation) EMSA This compound Ethosuximide->EMSA Hydrolysis (Proposed) Excretion_Unchanged Excreted Unchanged (10-20%) Ethosuximide->Excretion_Unchanged Carboxy_Metabolite 2-Carboxymethyl-2-methylsuccinimide Hydroxylated_Metabolites->Carboxy_Metabolite Oxidation Excretion_Metabolites Excreted Metabolites Hydroxylated_Metabolites->Excretion_Metabolites Carboxy_Metabolite->Excretion_Metabolites EMSA->Excretion_Metabolites

Caption: Metabolic pathway of ethosuximide leading to the formation of this compound.

Quantitative Data on Ethosuximide Metabolism

The quantitative analysis of ethosuximide and its metabolites is essential for therapeutic drug monitoring and pharmacokinetic studies. The following table summarizes key quantitative parameters related to ethosuximide metabolism.

ParameterValueSpeciesReference
Ethosuximide Excretion (Unchanged) 10-20% of doseHuman[1]
Ethosuximide Metabolism ~80% of doseHuman[1]
Major Metabolite 2-(1-hydroxyethyl)-2-methylsuccinimideHuman, Rat[2]

Experimental Protocols

The analysis of this compound and other ethosuximide metabolites in biological matrices typically involves chromatographic methods coupled with various detection techniques.

Gas Chromatography (GC) for Ethosuximide and Metabolites

Gas chromatography is a robust technique for the separation and quantification of ethosuximide and its metabolites.

Sample Preparation (Serum/Plasma):

  • To 1 mL of serum or plasma, add an internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., chloroform (B151607) or diethyl ether).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of an appropriate solvent for GC analysis.

GC Conditions:

  • Column: A capillary column suitable for drug analysis (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all compounds.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Workflow for GC Analysis

GC_Workflow start Start: Serum/Plasma Sample add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporate Organic Layer extraction->evaporation reconstitution Reconstitute Residue evaporation->reconstitution gc_injection Inject into GC System reconstitution->gc_injection separation Chromatographic Separation gc_injection->separation detection Detection (FID or MS) separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: General workflow for the analysis of ethosuximide and its metabolites by Gas Chromatography.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used method for the routine therapeutic drug monitoring of ethosuximide.

Sample Preparation (Plasma):

  • Protein precipitation is a common and simple sample preparation technique. To 100 µL of plasma, add 300 µL of a protein precipitating agent like acetonitrile (B52724).

  • Vortex the mixture vigorously.

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

HPLC Conditions:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV detection at a wavelength where ethosuximide and its metabolites absorb (e.g., around 200-220 nm).

Logical Diagram for HPLC Method Selection

HPLC_Method_Selection start Need to analyze ethosuximide metabolites? routine_tdm Routine Therapeutic Drug Monitoring (TDM)? start->routine_tdm Yes research_quant Research-level quantification of multiple metabolites? routine_tdm->research_quant No hplc_uv HPLC-UV is a suitable and cost-effective method. routine_tdm->hplc_uv Yes lc_ms LC-MS/MS offers higher sensitivity and specificity. research_quant->lc_ms Yes

Caption: Decision diagram for selecting an appropriate analytical method for ethosuximide and its metabolites.

Conclusion

This compound is a recognized, albeit likely minor, metabolite of the anticonvulsant drug ethosuximide. Its formation occurs via the hydrolysis of the parent drug's succinimide ring. The primary metabolic pathways for ethosuximide involve extensive hydroxylation by hepatic enzymes. The quantification of this compound and other metabolites is crucial for a comprehensive understanding of ethosuximide's pharmacokinetics and is typically achieved using chromatographic techniques such as GC and HPLC. Further research is warranted to elucidate the specific enzymes involved in the hydrolysis of ethosuximide and to accurately quantify the contribution of this pathway to the overall metabolism of the drug.

References

An In-depth Technical Guide to 2-Ethyl-2-methylsuccinic Acid: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethyl-2-methylsuccinic acid, a dicarboxylic acid of interest in organic synthesis and pharmaceutical research. This document details its historical discovery, various synthetic methodologies with experimental protocols, and a compilation of its physicochemical properties. Furthermore, it explores its relevance in drug development, particularly as a known impurity and metabolite of the anti-epileptic drug ethosuximide (B1671622), and its potential as a metallo-β-lactamase inhibitor.

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available historical records. However, its preparation is rooted in the broader development of synthetic methods for substituted succinic acids, a field significantly advanced by the work of organic chemists in the late 19th and early 20th centuries. One of the key early methods for synthesizing α,α-disubstituted succinic acids involved the condensation of ketones with ethyl cyanoacetate (B8463686). A notable detailed procedure for the synthesis of this compound was published in the esteemed collection Organic Syntheses, which provides reliable methods for the preparation of organic compounds. This particular synthesis, a modification of a procedure by Smith and Horowitz, solidifies its place within the established canon of organic chemistry.

Physicochemical Properties

This compound is a white solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₁₂O₄--INVALID-LINK--
Molecular Weight 160.17 g/mol --INVALID-LINK--
CAS Number 631-31-2--INVALID-LINK--
Topological Polar Surface Area (TPSA) 74.6 ŲChemScene
logP 0.962ChemScene
Hydrogen Bond Donors 2ChemScene
Hydrogen Bond Acceptors 4ChemScene
Rotatable Bond Count 3ChemScene

Note: Experimental values for melting point, boiling point, and density are not consistently reported in the literature.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry (GC-MS):

  • Major Peaks (m/z): 73, 114, 55[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are available for this compound. The ¹H NMR spectrum would be expected to show signals corresponding to the ethyl and methyl protons, as well as the methylene (B1212753) protons of the succinic acid backbone. The ¹³C NMR spectrum would show distinct signals for the seven carbon atoms in their different chemical environments.

Infrared (IR) Spectroscopy:

  • The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups, and a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl groups.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. Below are detailed protocols for two key methods.

Synthesis from 2-Butanone (B6335102) and Ethyl Cyanoacetate

This one-step condensation and hydrolysis procedure is a well-established method for the preparation of α,α-disubstituted succinic acids.[2]

Experimental Protocol:

  • Reaction Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer, add potassium cyanide (71.6 g, 1.1 moles) and 100 mL of 95% ethanol.

  • Addition of Reactants: Prepare a solution of ethyl cyanoacetate (113 g, 1.0 mole), 2-butanone (79 g, 1.1 moles), and glacial acetic acid (66 mL). Add this solution to the stirred potassium cyanide suspension over a period of 1 hour.

  • Reaction: Stir the mixture for an additional hour, then remove the stirrer and allow the mixture to stand at room temperature for 7 days.

  • Hydrolysis: Add 500 mL of concentrated hydrochloric acid to the semi-solid reaction mixture and reflux vigorously for 4 hours. Add an additional 500 mL of concentrated hydrochloric acid and continue refluxing for another 4 hours.

  • Extraction: Cool the reaction mixture and extract with four portions of ether (400 mL, 250 mL, 200 mL, 200 mL).

  • Isolation: Combine the ether extracts, filter, and distill off about two-thirds of the ether. Transfer the remaining ethereal solution to a 500-mL Erlenmeyer flask and remove the rest of the ether.

  • Crystallization: Dissolve the residue (approximately 160 g) in 200 mL of 24% hydrochloric acid and distill until the boiling point reaches 108°C. Cool the solution and let it stand at 5°C for about 20 hours.

  • Purification: Collect the crystalline product by vacuum filtration and dry it in a vacuum desiccator over concentrated sulfuric acid and potassium hydroxide (B78521) pellets. The yield is typically 65-75 g.

Malonic Ester Synthesis

The malonic ester synthesis provides a versatile route to substituted carboxylic acids. The general principle involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation. For this compound, a sequential alkylation with an ethyl and a methyl halide (or their equivalents) would be employed, followed by hydrolysis of the ester groups and a final hydrolysis and decarboxylation step.

Conceptual Workflow for Malonic Ester Synthesis:

Caption: General workflow for the synthesis of this compound via the malonic ester route.

Relevance in Drug Development

Ethosuximide Impurity and Metabolite

This compound is a known impurity and a potential metabolite of the anti-epileptic drug ethosuximide (2-ethyl-2-methylsuccinimide).[3] The metabolism of ethosuximide primarily occurs in the liver via hydroxylation, but hydrolysis of the succinimide (B58015) ring to the corresponding dicarboxylic acid is a possible metabolic pathway. Understanding the metabolic fate of ethosuximide is crucial for assessing its efficacy and potential toxicity.

Proposed Metabolic Pathway of Ethosuximide:

EthosuximideMetabolism Ethosuximide Ethosuximide Hydroxylation Hepatic Hydroxylation (CYP450 enzymes) Ethosuximide->Hydroxylation Hydrolysis Hydrolysis Ethosuximide->Hydrolysis HydroxyMetabolites Hydroxy Metabolites Hydroxylation->HydroxyMetabolites EMSA This compound Hydrolysis->EMSA

Caption: Simplified proposed metabolic pathways of ethosuximide.

Metallo-β-Lactamase Inhibition

There is growing interest in this compound as a potential inhibitor of metallo-β-lactamases (MBLs). These enzymes are a significant contributor to bacterial antibiotic resistance as they can hydrolyze a broad spectrum of β-lactam antibiotics. The dicarboxylic acid moiety of this compound may chelate the zinc ions in the active site of MBLs, thereby inhibiting their activity.

Conceptual Mechanism of MBL Inhibition:

MBL_Inhibition MBL Metallo-β-Lactamase (with Zn²⁺ ions) Binding Binding to Active Site MBL->Binding EMSA 2-Ethyl-2-methylsuccinic Acid EMSA->Binding Inhibition Inhibition of β-lactam hydrolysis Binding->Inhibition

Caption: Conceptual diagram of metallo-β-lactamase inhibition by this compound.

Conclusion

This compound, a seemingly simple dicarboxylic acid, holds considerable interest for researchers in organic synthesis and medicinal chemistry. Its established synthetic routes provide a foundation for further exploration of its derivatives. Moreover, its connection to the metabolism of the widely used drug ethosuximide and its potential as a metallo-β-lactamase inhibitor highlight its importance in the ongoing efforts of drug development and the fight against antibiotic resistance. This guide serves as a foundational resource for professionals seeking to understand and utilize this versatile chemical compound.

References

Spectroscopic and Spectrometric Analysis of 2-Ethyl-2-methylsuccinic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data available for 2-Ethyl-2-methylsuccinic acid (CAS No. 631-31-2). The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this dicarboxylic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables and outlines generalized experimental protocols for these analytical techniques.

Summary of Spectroscopic and Spectrometric Data

The following tables summarize the available quantitative data for this compound, aiding in its structural elucidation and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

¹H NMR ¹³C NMR
Instrument: Varian A-60[1]Sample Source: Aldrich Chemical Company, Inc.[1]
No detailed peak assignments are publicly available.No detailed peak assignments are publicly available.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Technique Key Absorptions (cm⁻¹)
ATR-IRSpecific peak values are not detailed in publicly available data. Expected characteristic peaks include a broad O-H stretch from the carboxylic acids (around 3300-2500 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-H stretches (around 3000-2850 cm⁻¹).
Sample Source: Aldrich[1]

Table 3: Mass Spectrometry (MS) Data for this compound

Technique Key Fragments (m/z)
GC-MSTop Peak: 73[1]
2nd Highest Peak: 114[1]
3rd Highest Peak: 55[1]
Molecular Formula: C₇H₁₂O₄[1]Molecular Weight: 160.17 g/mol [1]

Experimental Protocols

While specific experimental parameters for the publicly available spectra of this compound are not extensively detailed, this section provides generalized protocols for obtaining such data based on standard laboratory practices for similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, Chloroform-d - CDCl₃, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition (¹H and ¹³C NMR):

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Used to identify the functional groups present in a molecule.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the fine powder into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Scan Range: Typically 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are usually co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Provides information about the molecular weight and fragmentation pattern of a molecule.

Sample Preparation and Introduction (GC-MS):

Due to the low volatility of carboxylic acids, a derivatization step is often necessary for GC-MS analysis. Silylation is a common method.

  • Accurately weigh a small amount (e.g., 1 mg) of this compound into a reaction vial.

  • Add a suitable solvent (e.g., pyridine) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Instrumentation and Data Acquisition:

  • Gas Chromatograph (GC):

    • Column: A suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to ensure good separation of the analyte from any impurities.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A range appropriate for the expected molecular ion and fragments (e.g., m/z 40-400).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure Provides carbon-hydrogen framework information Purity Purity Assessment NMR->Purity IR->Structure Identifies functional groups MS->Structure Determines molecular weight and fragmentation pattern MS->Purity Final_Characterization Final_Characterization Structure->Final_Characterization Final Characterization Purity->Final_Characterization Final Characterization

Caption: Analytical workflow for this compound.

Spectroscopic_Information_Relationship cluster_Techniques Analytical Techniques cluster_Information Derived Structural Information Compound This compound (C₇H₁₂O₄) NMR NMR (¹H, ¹³C) Compound->NMR IR Infrared Compound->IR MS Mass Spec. Compound->MS Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Functional_Groups Functional Groups (-COOH, -CH₂, -CH₃) IR->Functional_Groups Molecular_Formula Molecular Weight & Elemental Composition MS->Molecular_Formula Final_Structure Final_Structure Connectivity->Final_Structure Complete Structure Confirmation Functional_Groups->Final_Structure Complete Structure Confirmation Molecular_Formula->Final_Structure Complete Structure Confirmation

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 2-Ethyl-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the laboratory synthesis and purification of 2-Ethyl-2-methylsuccinic acid, a valuable building block in organic synthesis and drug development. The described method is a well-established procedure suitable for researchers and scientists in relevant fields.

Synthesis Overview

The synthesis of this compound is achieved through a one-pot reaction involving the condensation of ethyl cyanoacetate (B8463686) and 2-butanone (B6335102), followed by in-situ hydrolysis of the resulting dicyano intermediate. This method is advantageous as it consolidates multiple transformations into a single sequence, enhancing convenience and efficiency.[1] The initial reaction forms ethyl 2,3-dicyano-3-methylpentanoate, which is then subjected to vigorous acidic hydrolysis to yield the desired α,α-disubstituted succinic acid.[1]

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Workflow A Reactant Mixing (Ethyl Cyanoacetate, 2-Butanone, Potassium Cyanide, Ethanol, Acetic Acid) B Condensation Reaction A->B 1 hour addition C Acid Hydrolysis (Concentrated HCl, Reflux) B->C 4 hours reflux, then add more HCl & reflux 4 more hours D Extraction (Ether) C->D Cooling E Solvent Removal & Acidification D->E Combine extracts, distill ether F Crystallization E->F Dissolve in 24% HCl, distill to 108°C, cool to 5°C for 20h G Filtration & Drying F->G Vacuum filtration H Purified this compound G->H I Optional Recrystallization (Benzene/Hexane) H->I For higher purity J High Purity Product I->J

Figure 1: Experimental workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established Organic Syntheses procedure.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Amount (mol)Volume (mL)
Ethyl cyanoacetate113.121131.0106
2-Butanone72.11791.198
Potassium cyanide65.1271.61.1-
95% Ethanol---100
Glacial acetic acid60.05--66
Concentrated hydrochloric acid36.46--500 + 500
Diethyl ether74.12--400 + 250 + 200 + 200
24% Hydrochloric acid---200
Benzene (for recrystallization)78.11--100
Hexane (for recrystallization)86.18--100

Procedure:

Part 1: Condensation Reaction

  • In a 2-liter round-bottomed flask equipped with a mechanical stirrer, add potassium cyanide (71.6 g, 1.1 moles) and 100 mL of 95% ethanol.

  • Prepare a solution of ethyl cyanoacetate (113 g, 1.0 mole), 2-butanone (79 g, 1.1 moles), and glacial acetic acid (66 mL).

  • Add the prepared solution to the stirred potassium cyanide mixture over a period of 1 hour.

  • Continue stirring the resulting semi-solid mixture for an additional 4 hours.

Part 2: Hydrolysis

  • To the reaction mixture, add 500 mL of concentrated hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the mixture to a vigorous reflux for 4 hours.

  • After 4 hours, add an additional 500 mL of concentrated hydrochloric acid and continue to reflux for another 4 hours.

Part 3: Extraction and Isolation

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with four portions of diethyl ether (400 mL, 250 mL, 200 mL, and 200 mL). If a separate layer does not form, add 200 mL of water.

  • Combine the ether extracts and filter them.

  • Distill off approximately two-thirds of the ether.

  • Transfer the remaining ethereal solution to a 500-mL Erlenmeyer flask and remove the rest of the ether.

  • Dissolve the residue (approximately 160 g) in 200 mL of 24% hydrochloric acid (prepared by mixing 1 part water with 2 parts concentrated hydrochloric acid).

  • Distill the solution until the boiling point of the distillate reaches 108°C.

  • Cool the solution and let it stand at 5°C for about 20 hours to allow for crystallization.

  • Collect the crystalline product by vacuum filtration and dry it in a vacuum desiccator containing both concentrated sulfuric acid and potassium hydroxide (B78521) pellets.

Part 4: Purification (Optional Recrystallization)

  • For further purification, dissolve 50 g of the crude acid in 100 mL of benzene.

  • Filter the solution and add 100 mL of hexane.

  • Cool the solution to 5°C to induce crystallization.

  • Collect the purified crystals by filtration.

Quantitative Data Summary

ParameterValueReference
Yield
Crude Product65–75 g (41-47% based on ethyl cyanoacetate)[1]
Recrystallized Product45.0 g (from 50 g of crude)[1]
Melting Point
Crude ProductNot specified
Recrystallized Product97–102°C[1]
Literature Melting Point101–102°C[1]
Molecular Formula C₇H₁₂O₄[2][3][4]
Molecular Weight 160.17 g/mol [2][3][4]

Signaling Pathways and Logical Relationships

The synthesis of this compound proceeds through a logical sequence of chemical transformations. The key steps are the formation of a dinitrile intermediate followed by its complete hydrolysis to the dicarboxylic acid.

Synthesis_Pathway Reactants Ethyl Cyanoacetate + 2-Butanone + KCN, Acetic Acid, Ethanol Dicyano_Intermediate Ethyl 2,3-dicyano-3-methylpentanoate (Intermediate) Reactants->Dicyano_Intermediate Condensation Hydrolysis_Step Acid Hydrolysis (Conc. HCl, Reflux) Dicyano_Intermediate->Hydrolysis_Step Final_Product This compound Hydrolysis_Step->Final_Product

Figure 2: Chemical transformation pathway for the synthesis of this compound.

Concluding Remarks

This protocol provides a reliable and reproducible method for the synthesis and purification of this compound in a laboratory setting. The one-pot nature of the initial reaction sequence offers a practical approach for obtaining this valuable α,α-disubstituted succinic acid. For applications requiring high purity, the optional recrystallization step is recommended. As with all chemical procedures, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling potassium cyanide and concentrated acids.

References

Application Notes and Protocols for the Quantitative Analysis of 2-Ethyl-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Ethyl-2-methylsuccinic acid in various matrices. The protocols cover High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a range of options to suit different laboratory capabilities and analytical requirements.

Method Comparison

The selection of an appropriate analytical method is critical for achieving accurate and reliable quantification of this compound. The following table summarizes the performance characteristics of the described methods to aid in your decision-making process.

ParameterHPLC-UVGC-MS (after Silylation)LC-MS/MS (after Esterification)
Principle Chromatographic separation with detection by UV absorbance.Chromatographic separation of volatile derivatives followed by mass analysis.Chromatographic separation of derivatives with highly specific and sensitive mass detection.
Selectivity ModerateHighVery High
Sensitivity (LOD) ng/mL to µg/mL rangeLow ng/mL rangeSub ng/mL to pg/mL range
Sensitivity (LOQ) ng/mL to µg/mL rangeng/mL rangeLow ng/mL to pg/mL range
**Linearity (R²) **> 0.998[1]Typically > 0.99Typically > 0.99
Precision (%RSD) < 5%< 15%< 15%
Accuracy (%Recovery) 98-102%90-110%95-105%
Derivatization Not requiredRequired (Silylation)Required (Esterification)
Sample Throughput ModerateLowerHigh
Matrix Effects Less susceptibleCan be significantCan be significant, requires careful optimization

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound, particularly in pharmaceutical formulations where it may be present as a related substance.[1]

Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

2. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Glacial Acetic Acid (analytical grade)

  • This compound reference standard

  • Column: C18, 150 mm x 3.9 mm, 4 µm particle size[1]

3. Chromatographic Conditions: [1]

  • Mobile Phase: Acetonitrile:Water:Glacial Acetic Acid (25:75:1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve. A linear regression with a correlation coefficient (R²) of >0.998 has been reported for this method.[1]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Injection Inject into HPLC Prep_Standard->Injection Prep_Sample Dissolve and Filter Sample Prep_Sample->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 225 nm Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Analyte Calibration->Quantification

HPLC-UV analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices. A derivatization step is necessary to increase the volatility of the analyte. Silylation is a common and effective method for this purpose.

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler

  • Data acquisition and processing software

2. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar dicarboxylic acid)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Pyridine (B92270) or Acetonitrile (anhydrous)

  • Extraction solvent: Ethyl acetate (B1210297) (HPLC grade)

  • Nitrogen gas for evaporation

3. Sample Preparation and Derivatization:

  • Extraction: For biological samples (e.g., urine, plasma), perform a liquid-liquid extraction. Acidify the sample and extract with ethyl acetate. Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

4. GC-MS Conditions:

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

5. Data Analysis:

  • Identify the bis-trimethylsilyl derivative of this compound by its retention time and mass spectrum.

  • For quantification in SIM mode, monitor characteristic ions of the derivatized analyte and internal standard.

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation with BSTFA Drying->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection (SIM/Scan) Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Analyte Calibration->Quantification

GC-MS analysis workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound in complex biological matrices. Derivatization is employed to enhance chromatographic retention and ionization efficiency.

Experimental Protocol

1. Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Data acquisition and processing software

2. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (e.g., stable isotope-labeled this compound)

  • Derivatization reagent: 3N HCl in n-butanol

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Extraction solvent: Methyl-tert-butyl ether (MTBE)

3. Sample Preparation and Derivatization:

  • Extraction: For plasma or serum, precipitate proteins with cold acetonitrile. Centrifuge and collect the supernatant. For urine, dilute with water. Extract the sample with MTBE. Evaporate the organic layer to dryness.

  • Derivatization:

    • To the dried extract, add 100 µL of 3N HCl in n-butanol.

    • Cap the vial tightly and heat at 65°C for 15 minutes.

    • Evaporate the reagent to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

4. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6.1-8 min: 10% B

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

5. MRM Transitions (Hypothetical for Dibutyl Ester):

  • Analyte: Precursor Ion (m/z) -> Product Ion (m/z)

    • This compound dibutyl ester: 273.2 -> 159.1 (Quantifier), 273.2 -> 103.1 (Qualifier)

  • Internal Standard: (To be determined based on the specific labeled standard used)

6. Data Analysis:

  • Quantify the analyte using the peak area ratio of the quantifier transition to the internal standard.

  • Confirm the identity of the analyte using the qualifier transition.

  • Generate a calibration curve using standards prepared in a representative blank matrix.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extraction Extraction/Protein Precipitation Drying1 Evaporation to Dryness Extraction->Drying1 Derivatization Esterification (n-Butanol) Drying1->Derivatization Drying2 Evaporation and Reconstitution Derivatization->Drying2 Injection Inject into LC-MS/MS Drying2->Injection Separation LC Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Analyte Calibration->Quantification

LC-MS/MS analysis workflow.

References

Application Note: Analysis of 2-Ethyl-2-methylsuccinic Acid by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-ethyl-2-methylsuccinic acid. This method is applicable to researchers, scientists, and professionals in the field of drug development and quality control. The protocol outlines the necessary reagents, instrumentation, and a validated procedure for the determination of this small organic acid.

Introduction

This compound is a dicarboxylic acid with the molecular formula C₇H₁₂O₄[1][2][3][4]. It is recognized as a related substance to the anticonvulsant drug Ethosuximide[5]. Accurate and sensitive analytical methods are crucial for its quantification in various matrices, including pharmaceutical formulations and biological samples. Reversed-phase HPLC is a widely used technique for the analysis of small organic acids due to its simplicity and efficiency[6][7][8]. This method utilizes a C18 stationary phase and an acidic mobile phase to suppress the ionization of the analyte, thereby increasing its retention and improving peak shape[9].

Experimental

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Column: A C18 column (e.g., 150 mm x 3.9 mm, 4 µm particle size) is recommended[5].

  • Data Acquisition and Processing: Chromatography data station for data collection and analysis.

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥97%)[2].

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Glacial Acetic Acid (Analytical grade).

    • Potassium Dihydrogen Phosphate (B84403) (Analytical grade).

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 150 mm x 3.9 mm, 4 µm
Mobile Phase Acetonitrile : Water : Glacial Acetic Acid (25:75:1, v/v/v)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 25°C[5]
Injection Volume 10 µL (Typical, can be optimized)
Detection Wavelength 225 nm[5]
Run Time Approximately 10 minutes

Alternative Mobile Phase for General Organic Acid Analysis: A mixture of methanol (B129727) and 40 mmol∙L⁻¹ potassium dihydrogen phosphate solution (pH = 2.4) at a ratio of 2:98 (v/v) can also be effective[7].

  • Mobile Phase Preparation:

    • Carefully measure 250 mL of acetonitrile, 750 mL of HPLC grade water, and 10 mL of glacial acetic acid.

    • Mix the components thoroughly.

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard.

    • Dissolve in and dilute to 100 mL with the mobile phase in a volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter[10].

Method Validation Summary

The analytical method should be validated according to ICH guidelines[5]. The following table summarizes typical validation parameters for this type of analysis.

Validation ParameterTypical Specification
Linearity (R²) ≥ 0.998[5]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3[7]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10[7]
Specificity No interfering peaks at the analyte's retention time
Robustness Insensitive to small variations in method parameters

Results and Discussion

Under the specified chromatographic conditions, this compound is expected to be well-retained and exhibit a symmetrical peak. The acidic mobile phase ensures that the carboxyl groups are protonated, leading to enhanced retention on the non-polar C18 stationary phase. The detection wavelength of 225 nm provides adequate sensitivity for the analyte.

Experimental Workflow Diagram

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting A Mobile Phase (ACN:H2O:HAc) E HPLC System Setup (Column, Flow, Temp) A->E B Standard Stock Solution (1000 µg/mL) C Working Standards (Calibration Curve) B->C F Inject Standards & Samples C->F D Sample Preparation (Dissolve & Filter) D->F E->F G Data Acquisition F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification of Analyte I->J K Final Report Generation J->K

Caption: Workflow for the RP-HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a straightforward and robust approach for the quantitative analysis of this compound. The method is suitable for routine analysis in quality control and research environments. Adherence to the detailed protocol will ensure accurate and reproducible results.

References

Application Notes and Protocols: 2-Ethyl-2-methylsuccinic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Ethyl-2-methylsuccinic acid as a versatile intermediate in pharmaceutical synthesis. The document details its application in the production of the anti-epileptic drug Ethosuximide and its role as an inhibitor of metallo-β-lactamases, a critical area in combating antibiotic resistance.

Application 1: Synthesis of the Anti-Epileptic Drug Ethosuximide

This compound is a key precursor in the synthesis of Ethosuximide, a first-line treatment for absence seizures. The synthesis involves a cyclization reaction of the dicarboxylic acid with a nitrogen source, typically ammonia (B1221849) or urea, under thermal conditions.

Experimental Workflow: Synthesis of Ethosuximide

The overall workflow for the synthesis of Ethosuximide from its precursor, this compound, is depicted below. This process involves the formation of a diammonium salt followed by a thermally induced cyclization to yield the final active pharmaceutical ingredient.

G cluster_synthesis Synthesis of this compound cluster_ethosuximide Synthesis of Ethosuximide start Butanone + Ethyl Cyanoacetate intermediate1 Condensation Product start->intermediate1 Knoevenagel Condensation intermediate2 2-Cyano-2-ethyl-2-methylsuccinonitrile intermediate1->intermediate2 + HCN product This compound intermediate2->product Acid Hydrolysis & Decarboxylation succinic_acid This compound ammonium_salt Diammonium Salt succinic_acid->ammonium_salt + Ammonia ethosuximide Ethosuximide ammonium_salt->ethosuximide Heating (Cyclization)

Caption: Synthetic pathway from starting materials to Ethosuximide.

Signaling Pathway: Mechanism of Action of Ethosuximide

Ethosuximide exerts its therapeutic effect by targeting T-type calcium channels in thalamocortical neurons. These channels are implicated in the generation of the characteristic 3 Hz spike-and-wave discharges observed in absence seizures. By blocking these channels, Ethosuximide reduces the flow of calcium ions, thereby dampening the abnormal rhythmic firing of neurons and preventing seizures.

G cluster_thalamocortical_neuron Thalamocortical Neuron T_type_channel T-type Ca2+ Channel Ca_influx Ca2+ Influx T_type_channel->Ca_influx opens Burst_firing Neuronal Burst Firing Ca_influx->Burst_firing triggers Seizure Absence Seizure Burst_firing->Seizure leads to Ethosuximide Ethosuximide Ethosuximide->T_type_channel blocks

Caption: Mechanism of action of Ethosuximide on T-type calcium channels.

Data Presentation
ParameterValueReference
Starting MaterialThis compound[1][2]
ReagentAmmonia or Urea[1][3]
ProductEthosuximide[4]
Purity Specification (USP)NLT 98.0% and NMT 101.0% (anhydrous)[5]
Impurity Limit (this compound)NMT 0.1%[5]
Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of α-ethyl-α-methylsuccinic acid.

  • Materials: Butanone, Ethyl cyanoacetate, Potassium cyanide, Ethanol (95%), Glacial acetic acid, Concentrated hydrochloric acid, Diethyl ether.

  • Procedure:

    • In a suitable reaction vessel, combine potassium cyanide and 95% ethanol.

    • Prepare a solution of ethyl cyanoacetate, 2-butanone, and glacial acetic acid.

    • Slowly add the solution from step 2 to the stirred mixture from step 1 over a period of 1 hour.

    • Continue stirring for an additional hour and then let the mixture stand at room temperature for 7 days.

    • Add concentrated hydrochloric acid to the reaction mixture and reflux for 4 hours.

    • Add an additional volume of concentrated hydrochloric acid and continue to reflux for another 4 hours.

    • After cooling, extract the reaction mixture with diethyl ether.

    • Distill off the ether and dissolve the residue in 24% hydrochloric acid.

    • Distill the solution until the boiling point reaches 108°C.

    • Cool the solution to 5°C and allow it to stand for 20 hours to crystallize the product.

    • Collect the solid product by vacuum filtration and dry it in a vacuum desiccator.

Protocol 2: Synthesis of Ethosuximide from this compound

This is a general procedure based on established chemical principles.[1][2]

  • Materials: this compound, Anhydrous ammonia or Urea.

  • Procedure:

    • Place this compound in a reaction vessel equipped for heating and ammonia gas inlet (if using ammonia) or addition of a solid (if using urea).

    • If using ammonia: Pass anhydrous ammonia gas through the molten this compound while heating. The initial reaction forms the diammonium salt.

    • If using urea: Mix this compound with a molar excess of urea.

    • Heat the reaction mixture to a temperature sufficient to induce cyclization via the elimination of water (from the diammonium salt) or other byproducts (if using urea), typically in the range of 150-200°C.

    • The progress of the reaction can be monitored by techniques such as TLC or the cessation of water evolution.

    • Upon completion, the crude Ethosuximide is purified, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Application 2: Inhibition of Metallo-β-Lactamases (MBLs)

This compound has been identified as an inhibitor of plasmid-borne IMP-1 metallo-β-lactamase, an enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.

Signaling Pathway: Mechanism of IMP-1 Inhibition

Succinic acid derivatives act as competitive inhibitors of IMP-1. The dicarboxylic acid structure mimics the substrate and interacts with the zinc ions (Zn²⁺) in the active site of the enzyme. This binding prevents the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy.

G cluster_MBL IMP-1 Metallo-β-Lactamase Active_Site Active Site (with Zn2+ ions) Hydrolysis Antibiotic Hydrolysis (Inactivation) Active_Site->Hydrolysis catalyzes Antibiotic β-Lactam Antibiotic Antibiotic->Active_Site binds to Resistance Antibiotic Resistance Hydrolysis->Resistance leads to Inhibitor 2-Ethyl-2-methylsuccinic Acid Inhibitor->Active_Site competitively binds to

Caption: Competitive inhibition of IMP-1 by this compound.

Data Presentation
ParameterValueReference
Target EnzymeIMP-1 Metallo-β-lactamase[6]
Inhibition TypeCompetitiveGeneral knowledge
IC50 of similar succinic acid derivatives5.0 - 17 µM
Ki of a potent succinic acid derivative3.3 µM ± 1.7 µM
Experimental Protocols

Protocol 3: In Vitro Inhibition Assay for IMP-1 Metallo-β-Lactamase

This protocol provides a general method for assessing the inhibitory activity of compounds like this compound against IMP-1.

  • Materials: Purified IMP-1 enzyme, A suitable β-lactam substrate (e.g., CENTA or imipenem), this compound (inhibitor), Assay buffer (e.g., HEPES or phosphate (B84403) buffer with Zn²⁺), Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).

    • Prepare serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.

    • In a microplate or cuvette, combine the assay buffer, the β-lactam substrate, and a specific concentration of the inhibitor.

    • Initiate the reaction by adding a fixed amount of the purified IMP-1 enzyme.

    • Monitor the hydrolysis of the β-lactam substrate over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer.

    • Perform control reactions without the inhibitor to determine the uninhibited enzyme activity.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

References

Application of 2-Ethyl-2-methylsuccinic Acid in the Synthesis of the Anticonvulsant Drug Ethosuximide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethosuximide (B1671622), a key anticonvulsant medication, utilizing 2-ethyl-2-methylsuccinic acid as the pivotal intermediate. The synthesis involves a multi-step process commencing from the Knoevenagel condensation of methyl ethyl ketone and ethyl cyanoacetate, followed by the formation of a dinitrile intermediate which is subsequently hydrolyzed and decarboxylated to yield this compound. The final, crucial step involves the cyclization of this dicarboxylic acid with an ammonia (B1221849) source under thermal conditions to produce ethosuximide. This document outlines the detailed methodologies for these transformations, presents quantitative data in structured tables, and includes visual diagrams of the synthesis pathway and experimental workflows to aid in comprehension and practical application.

Introduction

Ethosuximide, chemically known as 3-ethyl-3-methylpyrrolidine-2,5-dione, is a succinimide (B58015) anticonvulsant primarily used in the treatment of absence seizures.[1] A common and effective synthetic route to ethosuximide relies on the preparation of the key intermediate, this compound.[2][3] This dicarboxylic acid serves as the direct precursor to the final succinimide ring structure. The overall synthesis is a well-established pathway in medicinal chemistry, valued for its efficiency and the accessibility of its starting materials.

The synthesis commences with the reaction of methyl ethyl ketone and ethyl cyanoacetate, which undergoes a Knoevenagel condensation, followed by the addition of hydrogen cyanide to form a dinitrile.[2] This dinitrile is then subjected to acidic hydrolysis and decarboxylation to afford this compound.[2] The final stage of the synthesis is the heterocyclization of this compound. This is typically achieved by reacting the acid with an ammonia source, such as ammonia or urea (B33335), followed by heating.[2][4] This thermal cyclization proceeds via the formation of a diammonium salt, which upon heating, eliminates water and ammonia to form the stable five-membered succinimide ring of ethosuximide.[2]

This document provides detailed protocols for both the synthesis of this compound and its subsequent conversion to ethosuximide, offering researchers and drug development professionals a comprehensive guide for laboratory-scale preparation.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound and Ethosuximide

StepReactantsProductReported Yield
1. Synthesis of this compoundMethyl ethyl ketone, Ethyl cyanoacetate, Potassium cyanide, Acetic acidThis compound41-47%
2. Synthesis of Ethosuximide (from this compound)This compound, UreaEthosuximideHigh

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Methyl ethyl ketone

  • Ethyl cyanoacetate

  • Potassium cyanide

  • Glacial acetic acid

  • Ethanol (95%)

  • Diethyl ether

  • Hydrochloric acid (concentrated and 24%)

  • Sodium chloride

  • Anhydrous sodium sulfate (B86663)

  • Potassium hydroxide (B78521) pellets

  • Concentrated sulfuric acid

Equipment:

  • 2-L round-bottomed flask with a ground joint

  • Mechanical stirrer

  • Dropping funnel

  • Apparatus for vacuum filtration

  • Distillation apparatus

  • Separatory funnel

  • Vacuum desiccator

Procedure:

  • In a 2-L round-bottomed flask equipped with a mechanical stirrer, dissolve 71.6 g (1.1 moles) of potassium cyanide in 100 ml of 95% ethanol.

  • Prepare a mixture of 113 g (1.0 mole) of ethyl cyanoacetate, 79.3 g (1.1 moles) of methyl ethyl ketone, and 66 ml of glacial acetic acid.

  • Add the mixture from step 2 to the stirred potassium cyanide solution over a period of 1 hour.

  • After the addition is complete, continue stirring for an additional 3.5 hours at room temperature.

  • Pour the reaction mixture into a 5-L flask containing 1 L of water and 1 kg of crushed ice.

  • Separate the upper oily layer and extract the aqueous layer three times with 150-ml portions of diethyl ether.

  • Combine the oily layer and the ether extracts and wash with 100 ml of saturated sodium chloride solution.

  • Dry the ether solution over anhydrous sodium sulfate for at least 3 hours.

  • Filter the solution and remove the ether by distillation on a steam bath.

  • To the residue, add 300 ml of concentrated hydrochloric acid and reflux the mixture for 20 hours.

  • After refluxing, distill the mixture until the temperature of the vapor reaches 100°C.

  • Transfer the hot residue to a 1-L separatory funnel and cool to room temperature.

  • Extract the acidic solution with four 100-ml portions of diethyl ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate.

  • Remove the ether by distillation. Dissolve the residue (approximately 160 g) in 200 ml of 24% hydrochloric acid (1 part water, 2 parts concentrated hydrochloric acid).

  • Distill the solution until the boiling point reaches 108°C.

  • Cool the solution and allow it to stand at 5°C for about 20 hours to crystallize the product.

  • Collect the product by vacuum filtration and dry it in a vacuum desiccator containing both concentrated sulfuric acid and potassium hydroxide pellets.

  • The yield of this compound is 65–75 g (41–47%).

Protocol 2: Synthesis of Ethosuximide from this compound

This protocol is based on the general method of heating the dicarboxylic acid with an ammonia source.[2][4]

Materials:

  • This compound

  • Urea

Equipment:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Condenser

  • Apparatus for distillation (optional, for purification)

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, place a mixture of this compound and a molar excess of urea (e.g., 10 equivalents).

  • Heat the mixture at 130°C for 8 hours.[4] The reaction can be monitored by thin-layer chromatography (TLC).

  • During the heating process, ammonia and carbon dioxide will be evolved as urea decomposes. Ensure adequate ventilation.

  • After the reaction is complete, cool the mixture to room temperature. The crude product will solidify.

  • The crude ethosuximide can be purified by recrystallization from a suitable solvent system, such as acetone-ether or ethanol-water.

  • Alternatively, the product can be purified by vacuum distillation.

Mandatory Visualization

Ethosuximide_Synthesis_Pathway A Methyl Ethyl Ketone + Ethyl Cyanoacetate B Dinitrile Intermediate A->B KCN, CH3COOH C This compound B->C H3O+, Heat (-2NH3, -CO2) D Diammonium Salt C->D 2 NH3 E Ethosuximide D->E Heat (-2H2O) Experimental_Workflow cluster_0 Synthesis of this compound cluster_1 Synthesis of Ethosuximide A1 Condensation of Methyl Ethyl Ketone and Ethyl Cyanoacetate A2 Addition of KCN A1->A2 A3 Hydrolysis and Decarboxylation A2->A3 A4 Crystallization and Isolation A3->A4 B1 Reaction of this compound with Urea A4->B1 Intermediate B2 Thermal Cyclization (130°C, 8h) B1->B2 B3 Purification (Recrystallization/Distillation) B2->B3

References

Application Notes and Protocols for 2-Ethyl-2-methylsuccinic Acid as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-methylsuccinic acid (CAS No. 631-31-2) is a dicarboxylic acid used as a certified reference material in various chromatographic applications.[1] Its primary applications include the qualification and quantification of related substances in pharmaceutical products, particularly as a known impurity of the anti-epileptic drug Ethosuximide (B1671622), and in metabolomics research.[2] The low volatility and high polarity of this compound necessitate specific analytical approaches, often involving derivatization for gas chromatography-mass spectrometry (GC-MS) analysis to enhance its volatility and improve chromatographic performance.[3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Appearance White to Off-White Solid
IUPAC Name 2-ethyl-2-methylbutanedioic acid
Synonyms Ethosuximide Impurity A, α-Methyl-α-ethylsuccinic Acid

Source:[4][5]

Application 1: Quantification of Ethosuximide Impurity A by HPLC

This compound is a known related substance of the drug Ethosuximide.[6][7] The following protocol outlines a validated isocratic Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in pharmaceutical formulations of Ethosuximide.[8]

Chromatographic Conditions and Validation Parameters

The table below summarizes the chromatographic conditions and typical validation parameters for this method.[8]

ParameterValue
Mobile Phase Acetonitrile (B52724) : Water : Glacial Acetic Acid (25:75:1, v/v/v)
Column C18, 150 mm x 3.9 mm, 4 µm
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 225 nm
Linearity Range Concentration-dependent, typically in the µg/mL range
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) Method-dependent, typically in the low ng/mL range
Limit of Quantification (LOQ) Method-dependent, typically in the ng/mL to µg/mL range
Accuracy (% Recovery) Typically within 98-102%
Precision (% RSD) ≤ 2%
Experimental Protocol: HPLC Analysis

This protocol describes the preparation of standards and samples for the quantification of this compound.

1. Preparation of Standard Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay.

2. Preparation of Sample Solutions:

  • Accurately weigh and transfer a quantity of the sample (e.g., ethosuximide soft gelatin capsules) equivalent to a known amount of the active pharmaceutical ingredient into a suitable volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm nylon filter before injection.

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions into the chromatograph.

  • Identify and quantify the this compound peak based on its retention time and peak area compared to the calibration curve generated from the working standard solutions.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solutions (Stock and Working) Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Dissolve and Filter) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Application 2: Analysis of Organic Acids by GC-MS with Derivatization

Due to its low volatility, this compound requires derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Silylation is a common derivatization technique that replaces the active hydrogens on the carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte.[9]

GC-MS Conditions and Typical Performance

The following table outlines typical GC-MS conditions and performance characteristics for the analysis of derivatized dicarboxylic acids.[3][9]

ParameterValue
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Oven Program Start at an initial temperature (e.g., 60°C), then ramp to a final temperature (e.g., 280°C)
Carrier Gas Helium
Injection Mode Splitless
MS Detection Electron Ionization (EI) in full scan or Selected Ion Monitoring (SIM) mode
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80-120%
Precision (% RSD) ≤ 15%
Experimental Protocol: GC-MS Analysis with Silylation

1. Sample Preparation and Derivatization:

  • For solid samples, accurately weigh 1-10 mg of the sample into a reaction vial. For liquid samples (e.g., biological fluids), perform a liquid-liquid or solid-phase extraction to isolate the acidic components. The extract should be dried completely under a stream of nitrogen.

  • Add 100 µL of BSTFA with 1% TMCS to the dried extract.

  • Tightly cap the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

2. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • The identification of the bis(trimethylsilyl) ester of this compound is confirmed by its retention time and mass spectrum.

  • Quantification is typically performed using a calibration curve generated from derivatized standards of this compound.

Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing Sample_Drying Dry Sample/Extract Derivatization Add Derivatization Reagent (e.g., BSTFA) and Heat Sample_Drying->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation_Detection Chromatographic Separation and Mass Spectrometric Detection Injection->Separation_Detection Identification Identify Analyte by Retention Time and Mass Spectrum Separation_Detection->Identification Quantification Quantify using Calibration Curve Separation_Detection->Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of this compound following derivatization.

Application 3: Bioanalytical LC-MS/MS Method for Quantification in Biological Matrices

For the sensitive and specific quantification of this compound in complex biological matrices such as plasma and urine, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is often employed. Derivatization can also be used in LC-MS/MS to improve chromatographic retention and ionization efficiency.

LC-MS/MS Conditions and Bioanalytical Validation Parameters

The following table provides typical conditions and validation parameters for an LC-MS/MS method for the analysis of dicarboxylic acids in biological fluids.[10][11][12]

ParameterValue
Sample Preparation Protein precipitation followed by derivatization (e.g., with n-butanol)
LC Column C18 reversed-phase column
Mobile Phase Gradient of water and acetonitrile with an acid modifier (e.g., formic acid)
Flow Rate 0.2-0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), typically in negative ion mode for the underivatized acid or positive mode for certain derivatives
Scan Type Multiple Reaction Monitoring (MRM)
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) Within 15% of the nominal value (85-115%)
Precision (% RSD) ≤ 15%
Lower Limit of Quantification (LLOQ) In the ng/mL range
Experimental Protocol: LC-MS/MS Analysis of Plasma Samples

1. Sample Preparation:

  • To 50 µL of plasma (blank, calibration standard, quality control, or unknown sample), add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing a suitable internal standard.

  • Vortex the mixture to precipitate proteins and then centrifuge.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a derivatization reagent (if applicable) or in the mobile phase for direct injection.

2. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Monitor the specific precursor-to-product ion transitions for this compound and its internal standard for quantification.

Bioanalytical Method Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection MRM_Detection MRM Detection Injection->MRM_Detection Integration Peak Integration MRM_Detection->Integration Quantification Quantification against Calibration Curve Integration->Quantification

Caption: Workflow for the bioanalytical quantification of this compound by LC-MS/MS.

Signaling Pathways and Logical Relationships

This compound is not known to be involved in any specific signaling pathways. Its primary relevance is as a metabolite and a synthetic compound used as a reference standard. The logical relationship in its application is straightforward: as a high-purity reference material, it serves as the basis for the accurate calibration of analytical instruments, enabling the precise quantification of this analyte in various samples.

Logical_Relationship Reference_Standard This compound Reference Standard Calibration Instrument Calibration Reference_Standard->Calibration enables Quantification Accurate Quantification of Analyte in Samples Calibration->Quantification allows for

Caption: The role of this compound as a reference standard.

Conclusion

This compound is a valuable reference standard for the accurate quantification of this analyte in pharmaceutical and biological samples. The choice of analytical technique depends on the sample matrix, required sensitivity, and the specific goals of the analysis. The protocols provided herein offer robust and reliable methods for the use of this compound as a reference standard in HPLC, GC-MS, and LC-MS/MS applications. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for researchers, scientists, and drug development professionals.

References

Application Note: Derivatization of 2-Ethyl-2-methylsuccinic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethyl-2-methylsuccinic acid is a dicarboxylic acid that, due to its polarity and low volatility, requires derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] Derivatization converts the polar carboxyl groups into less polar, more volatile esters or silyl (B83357) esters, which improves chromatographic peak shape and detection sensitivity.[1][2] This application note provides detailed protocols for two common derivatization techniques: silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using boron trifluoride in methanol (B129727) (BF3-Methanol).

The choice of derivatization method can significantly impact the sensitivity and reproducibility of the analysis.[1] Silylation with BSTFA is a versatile and rapid method that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.[3] Esterification, specifically methylation using BF3-Methanol, converts carboxylic acids to their corresponding methyl esters.[2][4] Both techniques have been shown to be suitable for the analysis of low-molecular-weight dicarboxylic acids, providing low detection limits and satisfactory reproducibility.[5][6]

Experimental Protocols

1. Sample Preparation (General)

For biological fluid samples such as plasma or urine, a protein precipitation and liquid-liquid extraction (LLE) step is necessary to remove interfering substances.[1]

  • Protein Precipitation:

    • To your biofluid sample, add ice-cold acetonitrile (B52724) (-20°C) in a 5:1 volume ratio (acetonitrile:sample).[1]

    • Vortex the mixture vigorously.

    • Centrifuge at 14,000 RPM for 15 minutes at 4°C.[1]

    • Carefully collect the supernatant.[1]

  • Liquid-Liquid Extraction (LLE):

    • Acidify the supernatant with 3% phosphoric acid.[1]

    • Add an equal volume of ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).[1]

    • Vortex thoroughly to ensure efficient extraction of the analyte into the organic phase.[1]

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.[1]

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas before proceeding with derivatization.[1]

2. Derivatization Method 1: Silylation with BSTFA

Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a frequently used reagent for this purpose.[1][2]

  • Protocol:

    • Ensure the dried sample extract is completely free of moisture.

    • Add 50-100 µL of BSTFA (with 1% TMCS) to the dried sample.[1] A molar excess of the silylating reagent is recommended, typically at least a 2:1 ratio of BSTFA to active hydrogens.

    • Seal the reaction vial tightly.

    • Heat the mixture at 60-70°C for 30-60 minutes.[1][2] Reaction times and temperatures may need optimization depending on the specific sample matrix.[2]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. Derivatization Method 2: Esterification with BF3-Methanol

Esterification is another widely used method for derivatizing carboxylic acids.[4] The use of boron trifluoride (BF3) in methanol provides a convenient way to form methyl esters.[2][7]

  • Protocol:

    • To the dried sample extract, add 50-100 µL of 14% BF3-Methanol solution.[2]

    • Seal the reaction vial tightly.

    • Heat the mixture at 60°C for 60 minutes.[2]

    • After cooling, add 0.5 mL of saturated NaCl solution and vortex.[2]

    • Add 0.6 mL of hexane (B92381), vortex, and allow the layers to separate.[2]

    • Transfer the upper hexane layer containing the methyl esters to a new vial. For quantitative analysis, it is advisable to repeat the hexane extraction twice more.[2]

    • The combined hexane extracts can be concentrated under a gentle stream of nitrogen if necessary before GC-MS analysis.

Data Presentation

The following table summarizes the expected performance characteristics for the GC-MS analysis of low-molecular-weight dicarboxylic acids using silylation and esterification.

ParameterSilylation (BSTFA)Esterification (BF3-Methanol)Reference
Limit of Detection (LOD) ≤ 2 ng/m³≤ 4 ng/m³[5][6]
Reproducibility (RSD%) ≤ 10%≤ 15%[5][6]
Reaction Time 30-60 minutes~60 minutes[1][2]
Reaction Temperature 60-100°C~60°C[1][2]
Byproducts Volatile and less interferingPotentially damaging to GC columns[8]

Note: The reported LODs are from studies on atmospheric aerosols and may vary depending on the sample matrix and instrumentation.[1]

Visualizations

Derivatization_Workflow Experimental Workflow for Derivatization of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (ice-cold Acetonitrile) Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant_Collection->LLE Centrifugation2 Centrifugation LLE->Centrifugation2 Organic_Layer_Collection Organic Layer Collection Centrifugation2->Organic_Layer_Collection Evaporation Evaporation to Dryness Organic_Layer_Collection->Evaporation Dried_Sample Dried Sample Extract Evaporation->Dried_Sample Add_Reagent Add Derivatization Reagent (e.g., BSTFA) Dried_Sample->Add_Reagent Heating Heating (e.g., 60°C for 30 min) Add_Reagent->Heating Cooling Cooling Heating->Cooling Derivatized_Sample Derivatized Sample Cooling->Derivatized_Sample GCMS_Analysis GC-MS Analysis Derivatized_Sample->GCMS_Analysis

Caption: Workflow for sample preparation and derivatization.

Silylation_Reaction Silylation of this compound with BSTFA reactant1 This compound HOOC-CH2-C(CH3)(C2H5)-COOH product Bis(trimethylsilyl) ester (CH3)3SiOOC-CH2-C(CH3)(C2H5)-COOSi(CH3)3 reactant1->product + 2 reactant2 BSTFA CF3CON(Si(CH3)3)2 reactant2->product catalyst TMCS (catalyst) catalyst->product conditions Heat conditions->product

Caption: Silylation reaction of the target analyte.

References

Application Notes and Protocols for Studying Enzymatic Reactions with 2-Ethyl-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for investigating the enzymatic reactions involving 2-Ethyl-2-methylsuccinic acid. This document is intended to guide researchers in pharmacology, biochemistry, and drug development in characterizing the inhibitory effects of this compound on key enzymes and understanding its potential metabolic implications.

Introduction

This compound is a dicarboxylic acid that has been identified as a potent inhibitor of specific metalloenzymes. Its structural similarity to succinate (B1194679), a key intermediate in the citric acid cycle, suggests its potential to interact with a range of enzymes that recognize succinate or similar dicarboxylic acids as substrates, products, or regulators. These notes focus on its inhibitory activity against two major classes of enzymes: Carboxypeptidase A and Metallo-β-lactamases.

Data Presentation

Inhibitory Activity of Succinic Acid Derivatives
CompoundEnzymeInhibitor Constant (Ki)Notes
This compound Carboxypeptidase A (CPA)Highly Potent Inhibitor (Specific Ki not cited)The X-ray crystal structure of the enzyme-inhibitor complex reveals the methyl group is accommodated in a small cavity at the active site[1].
2-Benzyl-2-methylsuccinic acid (Racemic)Carboxypeptidase A (CPA)0.28 µMProvides a comparative measure of potency for a related succinic acid derivative[1].
(R)-2-Benzyl-2-methylsuccinic acidCarboxypeptidase A (CPA)0.15 µMThe (R)-enantiomer shows higher potency[1].
(S)-2-Benzyl-2-methylsuccinic acidCarboxypeptidase A (CPA)17 µMThe (S)-enantiomer is significantly less potent[1].

The inhibitory potential of this compound extends to another class of zinc-dependent enzymes, the metallo-β-lactamases (MBLs). These enzymes are critical in antibiotic resistance. While specific IC50 values for this compound against various MBLs are not detailed in the available literature, the table below provides context by showing the inhibitory concentrations of other known MBL inhibitors against clinically relevant variants. This highlights the potential for succinic acid derivatives to be explored in this area.

Inhibitor CompoundMetallo-β-lactamase VariantIC50 Value
Novel Inhibitor 1NDM-119 ± 2 µM[2][3][4]
Novel Inhibitor 2IMP-114 ± 1 µM[2][3][4]
Novel Inhibitor 3VIM-250 ± 20 µM[2][3][4]

Experimental Protocols

Protocol 1: Inhibition Assay for Carboxypeptidase A (CPA)

This protocol describes a continuous spectrophotometric rate determination assay to measure the inhibition of Carboxypeptidase A by this compound.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • This compound

  • Substrate: N-(4-methoxyphenylazoformyl)-Phe-OH

  • Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C

  • Stop Solution: Sodium Carbonate solution

  • Spectrophotometer (plate reader or cuvette-based)

  • 96-well clear flat-bottom plates or quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and adjust the pH to 7.5 at 25°C.

    • Prepare a stock solution of the substrate N-(4-methoxyphenylazoformyl)-Phe-OH.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, ensure final solvent concentration does not affect enzyme activity).

    • Prepare a working solution of Carboxypeptidase A in cold 1.0 M NaCl solution to a concentration of 4-8 units/mL immediately before use.

  • Assay Setup (96-well plate format):

    • Blank Control: Add 100 µL of ultrapure water to appropriate wells.

    • Enzyme Control (No Inhibitor): Add a suitable volume of Carboxypeptidase A solution to the wells and adjust the total volume to 100 µL with ultrapure water.

    • Inhibitor Wells: Add the same volume of Carboxypeptidase A solution as in the enzyme control wells. Add varying concentrations of this compound to these wells. Adjust the final volume to 100 µL with ultrapure water.

    • It is recommended to perform all assays in duplicate or triplicate.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mixture containing the Assay Buffer and the substrate solution.

    • Start the enzymatic reaction by adding 100 µL of the reaction mixture to all wells.

    • Incubate the plate for a defined period (e.g., 5-10 minutes) at 25°C.

    • Stop the reaction by adding 100 µL of the Stop Solution.

    • Measure the absorbance at 350 nm. The hydrolysis of the substrate leads to a decrease in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition for each concentration of this compound relative to the enzyme control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibitor constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for enzyme inhibition (e.g., Lineweaver-Burk or Dixon plots).

Protocol 2: Screening for Metallo-β-Lactamase (MBL) Inhibition

This protocol outlines a colorimetric assay for screening the inhibitory activity of this compound against metallo-β-lactamases using the chromogenic substrate nitrocefin (B1678963).

Materials:

  • Recombinant Metallo-β-lactamase (e.g., NDM-1, IMP-1, or VIM-2)

  • This compound

  • Substrate: Nitrocefin

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Spectrophotometer (plate reader)

  • 96-well clear flat-bottom plates

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer.

    • Prepare a stock solution of nitrocefin in DMSO.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a working solution of the MBL enzyme in Assay Buffer.

  • Assay Setup (96-well plate format):

    • Enzyme Control (No Inhibitor): Add the MBL enzyme solution to the wells.

    • Inhibitor Wells: Add the MBL enzyme solution and varying concentrations of this compound to the wells.

    • Blank Wells: Contain all reaction components except the enzyme.

    • Equilibrate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the nitrocefin substrate solution to all wells.

    • Immediately measure the absorbance at 490 nm in kinetic mode for 10-30 minutes, taking readings every minute. The hydrolysis of nitrocefin results in an increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Inhibition_Pathway cluster_inhibitor Inhibitor Action cluster_enzyme Target Enzyme cluster_pathway Downstream Biological Effect Inhibitor This compound Enzyme Metalloenzyme (e.g., Carboxypeptidase A, Metallo-β-lactamase) Inhibitor->Enzyme Inhibition Product Biological Product Enzyme->Product Catalysis (Blocked) Substrate Enzyme Substrate Substrate->Enzyme Binding Signaling Cellular Signaling Cascade Product->Signaling Modulation

Caption: Conceptual pathway of enzyme inhibition by this compound.

Experimental_Workflow Start Start: Prepare Reagents Assay_Setup Set up Assay Plate: - Enzyme - Inhibitor (Varying Conc.) - Controls Start->Assay_Setup Incubation Pre-incubate Enzyme and Inhibitor Assay_Setup->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Measurement Kinetic or Endpoint Measurement (Spectrophotometry) Reaction_Start->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki Measurement->Data_Analysis End End: Report Results Data_Analysis->End

Caption: General experimental workflow for enzyme inhibition assays.

Metabolic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate Succinyl_CoA Succinyl-CoA Alpha_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate SDH Succinate Dehydrogenase Succinate->SDH Fumarate Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Inhibitor This compound Inhibitor->SDH Potential Inhibition SDH->Fumarate

Caption: Putative interaction of this compound with the TCA cycle.

References

Application Notes and Protocols for Investigating the Antimutagenic Properties of 2-Ethyl-2-methylsuccinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and potential mechanisms related to the antimutagenic properties of 2-Ethyl-2-methylsuccinic acid derivatives. The protocols outlined below are based on established assays for evaluating mutagenicity and antimutagenicity.

Introduction

Succinic acid and its derivatives are gaining attention in various fields, including pharmaceuticals and material science.[1] Recent studies have indicated that certain derivatives of succinic acid, specifically those derived from this compound, exhibit promising antimutagenic activity.[2] These compounds have been shown to be non-mutagenic themselves and possess the ability to counteract the mutagenic effects of known carcinogens.[2] This document provides detailed protocols for assessing these properties and explores potential mechanisms of action.

Quantitative Data Summary

A study by Pękala et al. (2013) investigated the antimutagenic properties of seven derivatives of this compound (compounds 1-7) using the Vibrio harveyi mutagenicity test against the mutagen 4-nitroquinoline-N-oxide (NQNO).[2] The study found that these derivatives exhibited strong to moderate antimutagenic activity.[2] The specific quantitative data for each of the seven derivatives was not available in the abstract, but the ranges of inhibition are summarized in the table below.

Tester StrainAntimutagenic Activity (% Inhibition)Reference
V. harveyi BB751% - 67%[2]
V. harveyi BB7X51% - 66%[2]
V. harveyi BB7M71% - 83%[2]

Experimental Protocols

A standard battery of tests is recommended for a thorough evaluation of the genotoxic and antimutagenic potential of chemical compounds.[3] Below are detailed protocols for key assays.

Vibrio harveyi Mutagenicity/Antimutagenicity Assay

This assay utilizes the marine bacterium Vibrio harveyi to assess the mutagenic and antimutagenic potential of chemical compounds.[2][4]

Objective: To determine if this compound derivatives can revert mutations induced by a known mutagen (e.g., NQNO) in Vibrio harveyi strains.

Materials:

  • Vibrio harveyi tester strains (e.g., BB7, BB7M, BB7X)[2]

  • This compound derivatives

  • 4-nitroquinoline-N-oxide (NQNO) (mutagen)

  • Appropriate growth medium (e.g., Marine Broth)

  • Sterile microplates (96-well)

  • Spectrophotometer

Protocol:

  • Strain Preparation: Culture the Vibrio harveyi tester strains in marine broth overnight at 30°C with shaking.

  • Compound Preparation: Prepare stock solutions of the this compound derivatives and NQNO in a suitable solvent (e.g., DMSO).

  • Mutagenicity Assay:

    • In a 96-well plate, add the bacterial culture, growth medium, and various concentrations of the test derivative.

    • Incubate the plate at 30°C for 24-48 hours.

    • Measure the optical density (OD) to assess bacterial growth and compare it to a negative control (solvent) and a positive control (known mutagen). A significant increase in growth in specific wells indicates a mutagenic event.

  • Antimutagenicity Assay:

    • In a 96-well plate, add the bacterial culture, growth medium, a fixed concentration of the mutagen (NQNO), and various concentrations of the test derivative.

    • Include controls for spontaneous mutation (bacteria and medium only), mutagenicity of NQNO (bacteria, medium, and NQNO), and toxicity of the test compound (bacteria, medium, and test derivative).

    • Incubate the plate at 30°C for 24-48 hours.

    • Measure the OD to determine the number of revertant colonies.

  • Data Analysis: Calculate the percentage of inhibition of mutagenicity using the following formula: % Inhibition = [ (A - B) / (A - C) ] x 100 Where:

    • A = Number of revertants induced by the mutagen (NQNO).

    • B = Number of revertants induced by the mutagen in the presence of the test compound.

    • C = Number of spontaneous revertants.

G Vibrio harveyi Antimutagenicity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain_prep Culture Vibrio harveyi strains plate_setup Set up 96-well plates with bacteria, medium, NQNO, and test derivatives strain_prep->plate_setup compound_prep Prepare test derivative and NQNO solutions compound_prep->plate_setup incubation Incubate at 30°C for 24-48 hours plate_setup->incubation od_measurement Measure optical density (OD) incubation->od_measurement calculation Calculate % inhibition of mutagenicity od_measurement->calculation

Vibrio harveyi Antimutagenicity Workflow
Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[5][6]

Objective: To evaluate if this compound derivatives cause mutations in histidine-requiring strains of Salmonella typhimurium.

Protocol: A detailed protocol for the Ames test can be found in the literature.[5][6] The basic steps involve exposing the bacterial strains to the test compound in the presence and absence of a metabolic activation system (S9 mix) and plating on a minimal medium. The number of revertant colonies is then counted.

In Vitro Micronucleus Assay

This test determines if a compound induces chromosomal damage by evaluating the presence of micronuclei in cultured mammalian cells.[7]

Objective: To assess the potential of this compound derivatives to cause chromosomal damage in mammalian cells.

Protocol: The assay involves treating cultured cells (e.g., human lymphocytes, CHO, V79) with the test compound, followed by a cytokinesis block. The cells are then harvested, stained, and scored for the presence of micronuclei.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To determine if this compound derivatives can protect cells from DNA damage induced by a genotoxic agent.

Protocol: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the tail.

Potential Mechanisms of Antimutagenesis

The exact mechanism by which this compound derivatives exert their antimutagenic effect is not yet fully elucidated. However, based on the known mechanisms of antimutagenic compounds and the mutagen used in the key study (NQNO), several potential pathways can be proposed.[4][8] NQNO is a potent mutagen that, after metabolic activation, forms adducts with DNA, primarily with guanine (B1146940) residues.[7][9]

Potential Antimutagenic Mechanisms:

  • Inhibition of Mutagen Activation: The derivatives may inhibit the metabolic enzymes responsible for converting NQNO into its active, DNA-binding form.

  • Scavenging of Reactive Species: The compounds might directly scavenge the reactive electrophilic metabolites of NQNO before they can interact with DNA.

  • Interference with DNA Adduct Formation: The derivatives could interact with DNA, shielding it from the attack of the NQNO metabolite, or they might directly interact with the NQNO metabolite, preventing it from binding to DNA.

  • Enhancement of DNA Repair Pathways: It is also possible that these compounds upregulate cellular DNA repair mechanisms, leading to a more efficient removal of NQNO-induced DNA adducts.

G Potential Antimutagenic Mechanisms of this compound Derivatives Against NQNO cluster_mutagenesis Mutagenesis Pathway cluster_antimutagenesis Potential Intervention by Derivatives NQNO 4-Nitroquinoline-N-oxide (NQNO) Metabolic_Activation Metabolic Activation NQNO->Metabolic_Activation Active_Metabolite Active Metabolite (Electrophile) Metabolic_Activation->Active_Metabolite DNA_Adducts DNA Adducts Active_Metabolite->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation DNA_Repair Enhanced DNA Repair DNA_Adducts->DNA_Repair Derivative 2-Ethyl-2-methylsuccinic Acid Derivative Inhibition Inhibition of Activation Derivative->Inhibition Scavenging Scavenging Derivative->Scavenging Interference Interference with Adduct Formation Derivative->Interference Derivative->DNA_Repair Inhibition->Metabolic_Activation Scavenging->Active_Metabolite Interference->DNA_Adducts DNA_Repair->Mutation

Potential Antimutagenic Mechanisms

Conclusion

Derivatives of this compound represent a promising class of compounds with potential antimutagenic properties. The protocols outlined in these application notes provide a framework for the systematic investigation of these properties. Further research is warranted to elucidate the precise mechanisms of action and to explore the full therapeutic potential of these derivatives in chemoprevention and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-2-methylsuccinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-Ethyl-2-methylsuccinic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly following the one-step condensation and hydrolysis method.

Q1: My reaction mixture has become a thick, semi-solid mass after the initial condensation. How should I proceed?

A1: The formation of a semi-solid mixture is a common observation in this reaction. Proceed by adding 500 mL of concentrated hydrochloric acid and initiating vigorous reflux for 4 hours. This step begins the hydrolysis of the intermediate. An additional 500 mL of hydrochloric acid should be added for a further 4 hours of reflux to ensure complete reaction.[1]

Q2: I am experiencing low yields of this compound after the final precipitation. What are the potential causes and solutions?

A2: Low yields can result from several factors. Here are some key areas to investigate:

  • Incomplete Hydrolysis: Ensure the two-stage reflux with concentrated hydrochloric acid is carried out for the full duration (4 hours for each stage). Shorter heating periods have been reported to give erratic results.[1]

  • Inefficient Extraction: The product needs to be thoroughly extracted from the aqueous reaction mixture. Use multiple portions of ether (e.g., 400 mL, 250 mL, 200 mL, 200 mL) for the extraction to maximize the recovery of the acid.[1] If the ether layer does not separate properly, adding about 200 mL of water may facilitate phase separation.[1]

  • Losses during Purification: During the final purification by recrystallization from a benzene-hexane mixture, ensure the solution is cooled sufficiently (e.g., to 5°C) to maximize crystal precipitation.[1]

Q3: I am having difficulty with the purification of the final product. What is the recommended procedure?

A3: For further purification, dissolve 50 g of the crude acid in 100 mL of benzene (B151609). After filtering the solution, add 100 mL of hexane (B92381) and cool the mixture to 5°C. The purified this compound will crystallize out. This method can yield a product with a melting point of 97–102°C.[1]

Q4: Are there alternative catalysts for the initial condensation reaction?

A4: Yes, while the described procedure uses potassium cyanide, sodium cyanide can be substituted. However, if using sodium cyanide, it is recommended to also employ about 2 g of β-alanine as a catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for the synthesis of this compound using the one-step condensation method?

A1: The expected yield of this compound is between 65–75 g, which corresponds to a certain percentage yield based on the starting materials.[1]

Q2: Is it possible to isolate the intermediate product before hydrolysis?

A2: Yes, the dicyano intermediate, ethyl 2,3-dicyano-3-methylpentanoate, can be isolated. After the initial reaction, the semi-solid mixture can be diluted with water and extracted with benzene. The benzene extract can then be fractionally distilled to obtain the intermediate. However, isolating the intermediate has been shown to decrease the overall yield of the final acid by about 5%.[1]

Q3: What are some alternative synthetic routes to this compound?

A3: Besides the one-step condensation method, other reported syntheses include:

  • Sulfuric acid hydrolysis of ethyl α-ethyl-α-methyl-β-carbethoxysuccinate.[1]

  • Reaction of 80% sulfuric acid on 1-ethoxy-3-ethyl-3-methyl-1,2-cyclopropanedioic acid.[1]

  • Dichromate oxidation of β-ethyl-β-methylbutyrolactone.[1]

  • A stereospecific malonic ester alkylation has also been described for the synthesis of 2-ethyl-3-methylsuccinic acids, which may be adaptable.[2]

Quantitative Data Summary

ParameterValueReference
Reactants
Ethyl cyanoacetate113 g (1 mole)[1]
2-Butanone79 g (1.1 moles)[1]
Potassium cyanide71.6 g (1.1 moles)[1]
Glacial acetic acid66 mL[1]
95% Ethanol100 mL[1]
Concentrated HCl1000 mL (in two portions)[1]
Yield
Crude this compound65–75 g[1]
Purified this compound45 g (from 50 g crude)[1]
Physical Properties
Melting Point (Purified)97–102°C[1]

Experimental Protocol: One-Step Synthesis of this compound

This protocol is adapted from Organic Syntheses.[1]

1. Condensation: a. In a 2-liter round-bottomed flask equipped with a Hershberg stirrer, combine 71.6 g (1.1 moles) of potassium cyanide and 100 mL of 95% ethanol. b. Prepare a solution of 113 g (1 mole) of ethyl cyanoacetate, 79 g (1.1 moles) of 2-butanone, and 66 mL of glacial acetic acid. c. Add the solution from step 1b to the stirred solution from step 1a over a period of 1 hour.

2. Hydrolysis: a. To the resulting semi-solid reaction mixture, add 500 mL of concentrated hydrochloric acid. b. Attach a reflux condenser and heat the mixture under vigorous reflux for 4 hours. c. Add an additional 500 mL of concentrated hydrochloric acid and continue to reflux for another 4 hours.

3. Extraction: a. Cool the reaction mixture. b. Extract the mixture with four portions of ether (400 mL, 250 mL, 200 mL, 200 mL). c. Filter and combine the ether extracts. d. Distill off approximately two-thirds of the ether.

4. Isolation and Purification: a. Transfer the remaining ethereal solution to a 500-mL Erlenmeyer flask and remove the rest of the ether. b. Dissolve the residue (approximately 160 g) in 200 mL of 24% hydrochloric acid (1 part water, 2 parts concentrated hydrochloric acid). c. Distill the solution until the boiling point reaches 108°C. d. Cool the solution and let it stand at 5°C for about 20 hours. e. Collect the product by vacuum filtration and dry it in a vacuum desiccator containing both concentrated sulfuric acid and potassium hydroxide (B78521) pellets.

Visualizations

experimental_workflow cluster_condensation 1. Condensation cluster_hydrolysis 2. Hydrolysis cluster_extraction 3. Extraction cluster_isolation 4. Isolation & Purification A Combine KCN and Ethanol C Add solution B to A over 1 hour A->C B Prepare solution of Ethyl cyanoacetate, 2-Butanone, and Acetic Acid B->C D Add 500 mL conc. HCl to semi-solid mixture C->D Semi-solid mixture E Vigorous reflux for 4 hours D->E F Add another 500 mL conc. HCl E->F G Continue reflux for 4 hours F->G H Cool the reaction mixture G->H I Extract with four portions of Ether H->I J Combine and filter Ether extracts I->J K Distill off two-thirds of Ether J->K L Remove remaining Ether K->L M Dissolve residue in 24% HCl L->M N Distill until b.p. reaches 108°C M->N O Cool to 5°C for 20 hours N->O P Collect product by vacuum filtration O->P

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Start Synthesis Problem Low Yield? Start->Problem CheckHydrolysis Check Hydrolysis Duration Problem->CheckHydrolysis Yes End Successful Synthesis Problem->End No CheckExtraction Check Extraction Efficiency CheckHydrolysis->CheckExtraction No Issue SolutionHydrolysis Ensure two-stage reflux for 4 hours each. CheckHydrolysis->SolutionHydrolysis Issue Found CheckPurification Review Purification Step CheckExtraction->CheckPurification No Issue SolutionExtraction Use multiple ether portions. Add water if layers don't separate. CheckExtraction->SolutionExtraction Issue Found SolutionPurification Cool to 5°C during recrystallization. CheckPurification->SolutionPurification Issue Found CheckPurification->End No Issue SolutionHydrolysis->CheckExtraction Re-evaluate SolutionExtraction->CheckPurification Re-evaluate SolutionPurification->End Problem Solved

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Synthesis of 2-Ethyl-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Ethyl-2-methylsuccinic acid synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the synthesis process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. A common method involves the condensation of 2-butanone (B6335102) with ethyl cyanoacetate (B8463686), followed by the addition of cyanide and subsequent hydrolysis.

Potential Causes and Solutions:

  • Incomplete Initial Condensation: The initial Knoevenagel condensation between 2-butanone and ethyl cyanoacetate may not have gone to completion.

    • Solution: Ensure anhydrous reaction conditions and consider optimizing the catalyst (e.g., using piperidine (B6355638) or a Lewis acid) and reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Side Reactions: The presence of water can lead to unwanted side reactions, such as the hydrolysis of the cyanoacetate starting material.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

  • Inefficient Cyanide Addition: The addition of the cyanide source (e.g., potassium cyanide) to the intermediate may be incomplete.

    • Solution: Ensure the cyanide salt is fully dissolved and that the reaction temperature is appropriate for the addition step.

  • Incomplete Hydrolysis: The final hydrolysis of the dicyano intermediate to the dicarboxylic acid is a critical step. Incomplete hydrolysis will result in a lower yield of the desired product.

    • Solution: The hydrolysis is typically carried out under strong acidic conditions (e.g., refluxing with concentrated hydrochloric acid). Ensure a sufficient reaction time and acid concentration for complete hydrolysis of both nitrile groups.

  • Product Loss During Workup: The extraction and purification steps can lead to product loss.

    • Solution: Optimize the extraction procedure by ensuring the correct pH for the aqueous layer to maximize the partitioning of the dicarboxylic acid into the organic phase. Careful handling during filtration and solvent removal is also crucial.

Q2: I am observing significant amounts of a dialkylated byproduct when using a malonic ester synthesis route. How can I minimize this?

A2: Dialkylation is a common side reaction in malonic ester synthesis. It occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent.[1]

Strategies to Minimize Dialkylation:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the malonate to the alkylating agent. A slight excess of the malonate can favor mono-alkylation.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration, favoring the reaction with the malonate enolate over the enolate of the mono-alkylated product.[1]

  • Choice of Base: While a strong base is necessary for the initial deprotonation, using a milder base or carefully controlling the amount of base can sometimes reduce dialkylation.[1]

Q3: My reaction mixture turned dark brown/black during the hydrolysis step. What does this indicate and how can I prevent it?

A3: A dark coloration, particularly during acid hydrolysis at high temperatures, can indicate decomposition or polymerization of reaction intermediates or the final product.

Preventative Measures:

  • Temperature Control: While vigorous reflux is often necessary for complete hydrolysis, excessive temperatures for prolonged periods should be avoided.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to color formation.

  • Purification of Starting Materials: Ensure the purity of starting materials and intermediates, as impurities can sometimes catalyze decomposition reactions.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: A widely cited and reliable method is the one-step condensation of 2-butanone, ethyl cyanoacetate, and potassium cyanide, followed by acid hydrolysis of the resulting ethyl 2,3-dicyano-3-methylpentanoate intermediate. This procedure is well-documented in Organic Syntheses.

Q: Are there alternative methods for synthesizing this compound?

A: Yes, alternative methods include the alkylation of diethyl malonate. This involves the sequential addition of an ethyl group and a methyl group to the malonic ester, followed by hydrolysis and decarboxylation. Another approach involves the oxidation of β-ethyl-β-methylbutyrolactone.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a convenient method for monitoring the disappearance of starting materials and the formation of intermediates and the final product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Q: What are the key safety precautions to consider during this synthesis?

A: The use of potassium cyanide is a major safety concern due to its high toxicity. All manipulations involving cyanide should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Concentrated acids are corrosive and should be handled with care.

Data Presentation

The following table summarizes typical yields for different synthetic approaches to succinic acid derivatives, providing a basis for comparison.

Synthetic MethodStarting MaterialsKey ReagentsReported YieldReference
Knoevenagel Condensation & Hydrolysis2-Butanone, Ethyl Cyanoacetate, Potassium CyanideHCl65-75%Organic Syntheses
Malonic Ester AlkylationDiethyl Malonate, Alkyl HalideSodium Ethoxide~70%General procedure for similar compounds[2]
Asymmetric Reduction (for a related succinate)Dimethyl itaconateEne-Reductase80-86%For dimethyl 2-methylsuccinate[3]

Experimental Protocols

Method 1: Synthesis from 2-Butanone and Ethyl Cyanoacetate (Adapted from Organic Syntheses)

This protocol details the one-pot synthesis followed by hydrolysis.

Step 1: Condensation and Cyanation

  • In a round-bottomed flask equipped with a mechanical stirrer, add potassium cyanide (1.1 moles) and 95% ethanol.

  • Prepare a solution of ethyl cyanoacetate (1 mole), 2-butanone (1.1 moles), and glacial acetic acid.

  • Add the solution from step 2 to the stirred cyanide solution over a period of 1 hour.

  • Stir the reaction mixture at room temperature for a specified period, monitoring by TLC until the starting materials are consumed.

Step 2: Hydrolysis

  • To the semi-solid reaction mixture from Step 1, add concentrated hydrochloric acid.

  • Heat the mixture to a vigorous reflux for 4 hours.

  • Add an additional portion of concentrated hydrochloric acid and continue to reflux for another 4 hours.

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Extract the cooled reaction mixture with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., benzene-hexane).

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for low yield.

experimental_workflow cluster_step1 Step 1: Condensation & Cyanation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Workup & Purification s1_1 Mix 2-Butanone, Ethyl Cyanoacetate, Acetic Acid s1_2 Add to KCN in Ethanol s1_1->s1_2 s1_3 Stir at RT s1_2->s1_3 s2_1 Add conc. HCl s1_3->s2_1 Proceed to Hydrolysis s2_2 Reflux s2_1->s2_2 s2_3 Add more conc. HCl s2_2->s2_3 s2_4 Continue Reflux s2_3->s2_4 s3_1 Ether Extraction s2_4->s3_1 Proceed to Workup s3_2 Wash & Dry s3_1->s3_2 s3_3 Solvent Removal s3_2->s3_3 s3_4 Recrystallization s3_3->s3_4 final_product This compound s3_4->final_product Pure Product troubleshooting_low_yield start Low Yield Observed check_condensation Incomplete Condensation? start->check_condensation check_hydrolysis Incomplete Hydrolysis? check_condensation->check_hydrolysis No solution_condensation Optimize catalyst, reaction time, and ensure anhydrous conditions. check_condensation->solution_condensation Yes check_workup Product Loss during Workup? check_hydrolysis->check_workup No solution_hydrolysis Increase reflux time and/or acid concentration. check_hydrolysis->solution_hydrolysis Yes solution_workup Optimize extraction pH and handle carefully. check_workup->solution_workup Yes end Yield Improved check_workup->end No

References

Troubleshooting low purity in 2-Ethyl-2-methylsuccinic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-2-methylsuccinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Issues

Question 1: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound, which is often prepared via a Knoevenagel condensation of butanone and ethyl cyanoacetate (B8463686) followed by hydrolysis, can stem from several factors.

Potential Causes:

  • Incomplete Knoevenagel Condensation: The initial reaction between butanone and ethyl cyanoacetate may not have gone to completion. This can be due to impure reagents, incorrect stoichiometry, or insufficient reaction time.

  • Side Reactions during Condensation: The Knoevenagel condensation is sensitive to reaction conditions. Using a strong base can lead to self-condensation of butanone.[1]

  • Incomplete Hydrolysis: The hydrolysis of the dinitrile intermediate is a critical step. Insufficient heating, incorrect acid concentration, or inadequate reaction time can lead to the formation of amide intermediates instead of the desired dicarboxylic acid.[2][3]

  • Product Loss During Workup: this compound has some solubility in water. Excessive washing with water during the extraction process can lead to significant product loss.

Troubleshooting Steps:

  • Reagent Quality: Ensure all reagents, particularly butanone and ethyl cyanoacetate, are pure and dry.

  • Reaction Conditions:

    • Condensation: Use a weak base catalyst as specified in reliable protocols to minimize side reactions.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.

    • Hydrolysis: Ensure vigorous reflux and adequate reaction time as specified in the protocol. Acid hydrolysis is typically carried out with a strong acid like hydrochloric acid under heating.[3]

  • Workup Optimization: Minimize the volume of water used for washing. If significant product loss is suspected, the aqueous layers can be back-extracted with a suitable organic solvent like ether.

Question 2: I am observing unexpected peaks in the NMR spectrum of my crude this compound. What are the likely impurities?

Answer:

The presence of unexpected peaks in the NMR spectrum indicates impurities. Based on the typical synthesis route, the following are common impurities:

  • Unreacted Starting Materials: Residual butanone and ethyl cyanoacetate.

  • Intermediate Species:

    • Ethyl 2,3-dicyano-3-methylpentanoate: The dinitrile intermediate formed after the Knoevenagel condensation.

    • Amide Intermediates: Incomplete hydrolysis of the nitrile groups can result in the formation of mono- or di-amides.[4]

  • Side Products:

    • This compound anhydride: This can form from the desired product, especially if heated excessively.

    • Self-condensation products of butanone: If a strong base is used in the initial condensation step.

Identification:

  • NMR Spectroscopy: Compare the spectrum of your product with a reference spectrum of pure this compound. The presence of additional signals, particularly in the aliphatic and ester regions, can indicate the presence of the impurities listed above.

  • Mass Spectrometry (GC-MS or LC-MS): This technique is highly effective for identifying the molecular weights of impurities. Carboxylic acids often show characteristic fragmentation patterns, such as the loss of -OH (M-17) and -COOH (M-45) fragments.[5]

Purification & Purity Analysis

Question 3: My this compound sample has low purity after initial isolation. What is the most effective purification method?

Answer:

The most common and effective method for purifying this compound is recrystallization . Column chromatography can also be employed for more challenging separations.

Recrystallization:

  • Solvent Selection: A key factor for successful recrystallization is choosing an appropriate solvent system. Carboxylic acids, being polar, often recrystallize well from moderately polar solvents or solvent mixtures.[6] For this compound, a mixture of benzene (B151609) and hexane (B92381) has been reported to be effective.[6] Other potential solvent systems include water, or mixtures like ethanol/water or ethyl acetate (B1210297)/hexane.

  • Troubleshooting Crystallization:

    • No Crystals Form: The solution may be too dilute. Try evaporating some solvent to increase the concentration. Seeding the solution with a pure crystal of the product or scratching the inside of the flask with a glass rod can also induce crystallization.[2]

    • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Re-heat the solution, add more solvent, and allow it to cool more slowly.[2]

    • Rapid Crystallization: If crystals form too quickly, impurities can be trapped within the crystal lattice. To slow down crystallization, use a larger volume of solvent and allow the solution to cool gradually.[2]

Column Chromatography:

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. To improve peak shape and prevent streaking, it is advisable to add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent.

Quantitative Data Comparison for Purification Methods

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization >98%60-80%Simple, cost-effective, good for removing most common impurities.Can lead to product loss in the mother liquor. May not be effective for impurities with similar solubility.
Column Chromatography >99%50-70%High resolution, can separate closely related impurities.More time-consuming and requires more solvent than recrystallization.

Note: The provided purity and yield values are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Question 4: How can I accurately determine the purity of my this compound sample?

Answer:

Several analytical techniques can be used to assess the purity of your sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common instrumental methods.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is suitable for the analysis of dicarboxylic acids.

  • Column: A C18 column is a good starting point.[7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like acetic acid or perchloric acid) and an organic modifier (e.g., acetonitrile).[7]

  • Detection: UV detection at a low wavelength (e.g., 210-225 nm) is typically used for carboxylic acids which lack a strong chromophore.[7]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for both separation and identification of volatile impurities.

  • Derivatization: Carboxylic acids are often derivatized before GC analysis to increase their volatility. Silylation (e.g., using BSTFA) or methylation are common derivatization methods.

  • Analysis: The derivatized sample is then injected into the GC-MS. The resulting chromatogram will show the separation of different components, and the mass spectrometer will provide mass spectra for each peak, aiding in their identification.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot benzene.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add hexane to the hot benzene solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: HPLC Analysis of this compound
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water:Glacial Acetic Acid (25:75:1 v/v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25 °C.[7]

  • Detection: UV at 225 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Butanone Butanone Knoevenagel_Condensation Knoevenagel_Condensation Butanone->Knoevenagel_Condensation Ethyl_cyanoacetate Ethyl_cyanoacetate Ethyl_cyanoacetate->Knoevenagel_Condensation Dinitrile_Intermediate Dinitrile_Intermediate Knoevenagel_Condensation->Dinitrile_Intermediate Hydrolysis Hydrolysis Dinitrile_Intermediate->Hydrolysis Crude_Product Crude_Product Hydrolysis->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product Crystals Mother_Liquor Mother_Liquor Recrystallization->Mother_Liquor Filtrate

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Purity Low_Purity Low Purity Detected Identify_Impurity Identify Impurity (NMR, MS) Low_Purity->Identify_Impurity Unreacted_SM Unreacted Starting Materials Identify_Impurity->Unreacted_SM Incomplete_Hydrolysis Incomplete Hydrolysis (Amide intermediate) Identify_Impurity->Incomplete_Hydrolysis Side_Products Side Products (Anhydride, etc.) Identify_Impurity->Side_Products Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Unreacted_SM->Optimize_Reaction Force_Hydrolysis Force Hydrolysis (Longer reflux, stronger acid) Incomplete_Hydrolysis->Force_Hydrolysis Purification_Method Choose Appropriate Purification Method Side_Products->Purification_Method Optimize_Reaction->Low_Purity Re-run Synthesis Force_Hydrolysis->Low_Purity Re-workup Recrystallization Recrystallization Purification_Method->Recrystallization Column_Chromatography Column_Chromatography Purification_Method->Column_Chromatography Pure_Product High Purity Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Troubleshooting flowchart for low purity samples.

References

Technical Support Center: Optimizing HPLC Separation of 2-Ethyl-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-Ethyl-2-methylsuccinic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My peak for this compound is tailing. What are the potential causes and solutions?

  • Answer: Peak tailing for acidic compounds like this compound is a common issue. The primary causes include secondary interactions with the stationary phase, improper mobile phase pH, or column overload.

    • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the carboxylic acid functional groups of the analyte, leading to tailing.

      • Solution: Decrease the mobile phase pH by 2-3 units below the pKa of the analyte. For this compound, a dicarboxylic acid, maintaining a pH between 2.5 and 3.5 is recommended to ensure it is in its protonated, less polar form. The addition of a small amount of a competitive acid, like trifluoroacetic acid (TFA) at 0.1%, can also help to mask the active sites on the stationary phase.

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both the ionized and non-ionized forms will be present, resulting in a distorted peak shape.

      • Solution: Ensure the mobile phase is adequately buffered at a pH that suppresses the ionization of the carboxylic acid groups.[1] A phosphate (B84403) or acetate (B1210297) buffer at a concentration of 25-50 mM is a good starting point.[2]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[3]

      • Solution: Reduce the injection volume or dilute the sample.

  • Question: My peak is showing fronting. What could be the cause?

  • Answer: Peak fronting is often an indication of sample overload or a mismatch between the sample solvent and the mobile phase.

    • Solution: As with tailing, try reducing the sample concentration or injection volume.[3] Ensure your sample is dissolved in a solvent that is weaker than or the same as your mobile phase. Injecting a sample in a much stronger solvent can cause the analyte band to spread before it reaches the column, resulting in a fronting peak.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for this compound is drifting between injections. What should I check?

  • Answer: Retention time drift can be caused by several factors, including inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.

    • Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to shifting retention times.

      • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between runs.

    • Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is a critical factor in reversed-phase HPLC.

      • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, check the pump's proportioning valves for proper functioning.

    • Temperature: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.

      • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[4]

Issue 3: Peak Splitting

  • Question: I am observing a split peak for this compound. What is the likely cause?

  • Answer: Peak splitting can be a complex issue with several potential causes.

    • Co-elution: It's possible that an impurity or a related compound is co-eluting with your analyte.

      • Solution: Adjust the mobile phase composition (e.g., change the organic solvent percentage or pH) to try and resolve the two peaks.

    • Sample Solvent Incompatibility: As mentioned with peak fronting, dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak splitting.[5]

      • Solution: Prepare your sample in the mobile phase or a weaker solvent.

    • Column Issues: A partially blocked frit or a void at the head of the column can disrupt the sample band, leading to a split peak.[6]

      • Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from particulates in the sample.[4]

Frequently Asked Questions (FAQs)

1. What is a good starting HPLC method for this compound?

A good starting point for the analysis of this compound is a reversed-phase method. Based on available literature for related substances, the following conditions are recommended:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffered aqueous phase (e.g., 25 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid). A starting gradient of 10-50% acetonitrile over 15 minutes can be used for method development.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as carboxylic acids have a weak chromophore)

  • Temperature: 30 °C

2. How does the mobile phase pH affect the retention of this compound?

The mobile phase pH has a significant impact on the retention of this compound in reversed-phase HPLC.[7][8]

  • Low pH (e.g., pH 2.5-3.5): At a low pH, the carboxylic acid groups are protonated, making the molecule less polar. This leads to stronger interaction with the nonpolar stationary phase and thus, a longer retention time.[7]

  • High pH (e.g., pH > 5): As the pH increases, the carboxylic acid groups deprotonate, making the molecule more polar. This reduces its affinity for the stationary phase, resulting in a shorter retention time.

For robust and reproducible results, it is recommended to work at a pH that is at least 2 units away from the pKa of the analyte.[9]

3. How does the acetonitrile concentration in the mobile phase affect the separation?

In reversed-phase HPLC, acetonitrile is the organic modifier (the "strong" solvent). Increasing the concentration of acetonitrile will decrease the retention time of this compound, while decreasing the acetonitrile concentration will increase its retention time. The optimal concentration will depend on the desired resolution from other components in the sample matrix.

4. Can this compound be separated into its enantiomers by HPLC?

Yes, it is likely that the enantiomers of this compound can be separated using chiral HPLC. Since the molecule contains a chiral center, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of acidic chiral compounds.[10][11][12]

  • Recommended Starting Approach:

    • Columns: Chiralcel® OD-H, Chiralpak® AD-H, or similar polysaccharide-based columns.

    • Mobile Phase (Normal Phase): A mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol. A small amount of an acidic additive (e.g., 0.1% TFA or acetic acid) is typically required to improve peak shape and achieve separation.

    • Screening: It is advisable to screen different polysaccharide-based columns and various ratios of the nonpolar and polar mobile phase components to find the optimal conditions for enantioseparation.

Data Presentation

The following tables provide illustrative data on the expected trends in retention time for this compound under different HPLC conditions. Please note that this is hypothetical data and actual results may vary.

Table 1: Effect of Acetonitrile Concentration on Retention Time

Acetonitrile (%)Water with 0.1% Phosphoric Acid (%)Expected Retention Time (min)
208012.5
30708.2
40605.1
50503.4

Table 2: Effect of Mobile Phase pH on Retention Time

Mobile Phase pHAcetonitrile:Water (30:70)Expected Retention Time (min)
2.530% Acetonitrile, 70% 25mM Phosphate Buffer9.8
3.530% Acetonitrile, 70% 25mM Phosphate Buffer7.5
4.530% Acetonitrile, 70% 25mM Phosphate Buffer4.2
5.530% Acetonitrile, 70% 25mM Phosphate Buffer2.8

Experimental Protocols

Standard Reversed-Phase HPLC Method for Quantification

This protocol is based on a method for the determination of this compound as a related substance.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (150 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (or other suitable acid for pH adjustment).

    • This compound reference standard.

  • Mobile Phase Preparation:

    • Prepare a buffered aqueous phase by dissolving a suitable buffer salt (e.g., potassium phosphate) in water to a final concentration of 25 mM.

    • Adjust the pH of the aqueous phase to 2.5 with phosphoric acid.

    • The mobile phase is a mixture of the buffered aqueous phase and acetonitrile. The exact ratio should be optimized for the specific separation, with a starting point of 70:30 (aqueous:acetonitrile).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve and dilute in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to a suitable concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by the standard solution(s) and then the sample solution(s).

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the peak area from the standard.

Visualizations

TroubleshootingWorkflow start Problem with HPLC Separation peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time no peak_shape->retention_time no tailing Tailing peak_shape->tailing yes fronting Fronting peak_shape->fronting yes peak_splitting Peak Splitting? retention_time->peak_splitting no equilibrate Ensure Adequate Column Equilibration retention_time->equilibrate yes mobile_phase_prep Prepare Fresh Mobile Phase & Degas retention_time->mobile_phase_prep yes temp_control Use Column Oven for Temperature Control retention_time->temp_control yes end_node Optimized Separation peak_splitting->end_node no check_solvent Check Sample Solvent (use mobile phase) peak_splitting->check_solvent yes check_coelution Check for Co-elution (Modify Mobile Phase) peak_splitting->check_coelution yes check_column Check Column for Voids/ Blockage peak_splitting->check_column yes adjust_ph Adjust Mobile Phase pH (2.5 - 3.5) tailing->adjust_ph reduce_load Reduce Sample Load/ Dilute Sample tailing->reduce_load fronting->reduce_load fronting->check_solvent adjust_ph->end_node reduce_load->end_node check_solvent->end_node equilibrate->end_node mobile_phase_prep->end_node temp_control->end_node check_coelution->end_node check_column->end_node

Caption: Troubleshooting workflow for HPLC separation of this compound.

LogicDiagram cluster_params Adjustable Parameters cluster_effects Observed Effects ph Mobile Phase pH retention Retention Time ph->retention Decrease pH -> Increase RT peak_shape Peak Shape ph->peak_shape pH ~ pKa -> Poor Shape acetonitrile Acetonitrile % acetonitrile->retention Increase % -> Decrease RT resolution Resolution acetonitrile->resolution buffer Buffer Concentration buffer->retention May alter selectivity buffer->peak_shape Increase Conc. -> Improve Shape retention->resolution peak_shape->resolution

Caption: Logical relationships between HPLC parameters and their effects on the separation.

References

Preventing degradation of 2-Ethyl-2-methylsuccinic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 2-Ethyl-2-methylsuccinic acid during storage. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is between 15°C and 25°C.[3] It is crucial to keep the container tightly sealed to protect it from moisture and air.[1][2] Additionally, the compound should be stored away from direct sunlight and incompatible materials such as strong oxidizing agents and bases.[4]

Q2: I've stored this compound as a solid at room temperature. Is this acceptable?

A2: Storing solid this compound at room temperature is generally acceptable for short to medium-term storage, provided it is in a tightly sealed container and protected from light and humidity.[5] For long-term storage, maintaining the recommended temperature range of 15-25°C is advisable to minimize the risk of any potential degradation over time.[3]

Q3: Can I store this compound in an aqueous solution?

A3: It is generally recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage of a solution is necessary, it should be kept refrigerated at 2-8°C. Prolonged storage in solution, especially at room temperature, may increase the risk of microbial growth or hydrolysis, although specific data on the hydrolytic stability of this compound is limited.

Q4: What are the potential signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color, clumping of the solid material (indicating moisture uptake), or a noticeable change in solubility. For a definitive assessment of purity and to detect any degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be employed.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed during HPLC analysis of a stored sample.
  • Possible Cause A: Degradation of the compound.

    • Troubleshooting Steps:

      • Verify the storage conditions of your sample against the recommended guidelines (cool, dry, dark, tightly sealed).

      • Perform a forced degradation study on a fresh, high-purity sample of this compound to identify potential degradation products. Stress conditions to consider include acidic, basic, oxidative, thermal, and photolytic stress.

      • Compare the retention times of the unexpected peaks in your stored sample with those of the degradation products generated in the forced degradation study.

      • If a match is found, it confirms that your stored sample has degraded. The material should be discarded, and future samples stored under more stringent conditions.

  • Possible Cause B: Contamination of the sample or analytical system.

    • Troubleshooting Steps:

      • Ensure that all glassware and equipment used for sample preparation are scrupulously clean.

      • Analyze a blank (mobile phase) to check for contaminants in the HPLC system.

      • Prepare a fresh solution of this compound from a new, unopened container and analyze it to see if the unexpected peaks are still present.

      • If the peaks are absent in the fresh sample, the original sample was likely contaminated.

Issue 2: The purity of my this compound appears to have decreased over time, as determined by GC-MS.
  • Possible Cause: Thermal degradation or reaction with the container.

    • Troubleshooting Steps:

      • Review the storage temperature. Elevated temperatures can potentially lead to decarboxylation or the formation of the corresponding anhydride.

      • Ensure the container is made of an inert material (e.g., borosilicate glass).

      • Consider storing the material at a lower temperature, such as 2-8°C, especially for long-term storage.

      • Re-analyze the sample using a validated stability-indicating method to confirm the decrease in purity and identify any potential degradation products.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for Succinic Acid Derivatives

ParameterRecommended ConditionRationale
Temperature15-25°C[3]Prevents thermal degradation.
HumidityDry environment[1][2]Minimizes moisture absorption and potential hydrolysis.
Light ExposureProtected from direct sunlight[2]Prevents photolytic degradation.
AtmosphereTightly sealed container[1][2]Protects from air and moisture.
Incompatible MaterialsAway from strong bases and oxidizing agents[4]Prevents chemical reactions.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This method is adapted from a validated procedure for the analysis of ethosuximide (B1671622) and its related substance, this compound.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 3.9 mm, 4 µm particle size

    • Mobile Phase: Acetonitrile:Water:Glacial Acetic Acid (25:75:1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 225 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a working concentration suitable for analysis (e.g., 100 µg/mL).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Monitor the chromatogram for the peak corresponding to this compound and any additional peaks that may indicate degradation products.

Protocol 2: Forced Degradation Study

To understand the stability of this compound, a forced degradation study can be performed under various stress conditions.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 24 hours).

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Heat the solution at 60°C for a specified period.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period.

    • Analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at a temperature below its melting point (e.g., 105°C) for a specified period.

    • Dissolve the solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 Watt hours/m²).

    • Analyze by HPLC.

Mandatory Visualization

logical_relationship cluster_storage Optimal Storage Conditions cluster_outcome Compound Stability Cool_Dry Cool & Dry Place (15-25°C) Stable Stable Compound (Maintained Purity) Cool_Dry->Stable Sealed_Container Tightly Sealed Container Sealed_Container->Stable Protect_Light Protect from Direct Light Protect_Light->Stable Avoid_Incompatibles Away from Incompatible Materials Avoid_Incompatibles->Stable Degraded Degraded Compound (Reduced Purity) Improper_Storage Improper Storage (e.g., High Temp, Moisture) Improper_Storage->Degraded Leads to

Caption: Logical relationship between storage conditions and compound stability.

experimental_workflow Start Stored Sample of This compound Analysis Analyze by Stability-Indicating HPLC Method Start->Analysis Decision Are unexpected peaks present? Analysis->Decision No_Degradation No significant degradation. Continue to use. Decision->No_Degradation No Degradation_Suspected Degradation Suspected. Investigate further. Decision->Degradation_Suspected Yes Forced_Degradation Perform Forced Degradation Study Degradation_Suspected->Forced_Degradation Compare_Results Compare retention times of unexpected peaks with forced degradation samples. Forced_Degradation->Compare_Results Confirm_Degradation Degradation confirmed. Discard sample and review storage procedures. Compare_Results->Confirm_Degradation

Caption: Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Analysis of 2-Ethyl-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of 2-Ethyl-2-methylsuccinic acid.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Troubleshooting Guide

A common and powerful technique for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). However, its polar nature necessitates a derivatization step to increase volatility. This guide addresses issues that may arise during this workflow.

Question: Why am I observing poor peak shape, specifically peak tailing, for my derivatized this compound standard?

Answer: Peak tailing is a frequent issue when analyzing acidic compounds by GC-MS and can compromise resolution and quantification.[1] The causes can be categorized as follows:

  • Active Sites in the GC System: Polar analytes like derivatized this compound can interact with active sites (e.g., exposed silanol (B1196071) groups) in the injector liner or the column.[1]

    • Solution:

      • Injector Maintenance: Regularly replace or clean the injector liner. Using a deactivated liner is highly recommended.[1]

      • Column Maintenance: Condition the column as per the manufacturer's guidelines to remove contaminants. If tailing persists, trimming the first 10-20 cm of the column can remove non-volatile residues.[1][2]

  • Improper Column Installation: An incorrect column installation depth in the injector or detector can create "dead volume," leading to peak distortion.[3]

    • Solution: Ensure the column is cut cleanly at a 90° angle and installed at the correct depth as specified by your instrument's manufacturer.[1][3]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can cause peak tailing for all analytes.[4]

    • Solution: Trim the front end of the column. If the problem persists, consider using a guard column to protect the analytical column.[2][4]

  • Inadequate Derivatization: Incomplete derivatization will leave polar carboxyl groups that can interact with the system, causing tailing.

    • Solution: Optimize the derivatization reaction. This may involve adjusting the reaction time, temperature, or the ratio of sample to derivatizing reagent. Ensure the sample is completely dry before adding the derivatization reagent, as moisture can deactivate it.[5]

Troubleshooting Flowchart for Peak Tailing

G Troubleshooting Peak Tailing start Peak Tailing Observed check_all_peaks Are most/all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, only specific peaks check_all_peaks->no_all_peaks No flow_path Potential Flow Path Disruption or System-wide Contamination yes_all_peaks->flow_path chemical_interaction Potential Chemical Interaction (Active Sites) no_all_peaks->chemical_interaction check_installation Check column installation (cut, depth, connections) flow_path->check_installation check_contamination Trim column inlet (10-20 cm) and/or replace guard column check_installation->check_contamination end_good Problem Resolved check_contamination->end_good end_bad Problem Persists (Consult Instrument Specialist) check_contamination->end_bad replace_liner Replace injector liner with a deactivated one chemical_interaction->replace_liner check_derivatization Review derivatization protocol (reagent age, sample dryness) replace_liner->check_derivatization check_derivatization->end_good check_derivatization->end_bad

Caption: A logical workflow for diagnosing the cause of peak tailing.

Question: I am not detecting a peak for this compound, or the signal is very low. What are the possible causes?

Answer: A lack of signal can be due to several factors throughout the analytical process:

  • Inefficient Extraction: If analyzing from a complex matrix like urine or plasma, the extraction efficiency may be low.

    • Solution: Ensure the pH of the sample is adjusted to be acidic before liquid-liquid extraction to ensure the dicarboxylic acid is in its protonated, less polar form, facilitating its transfer to an organic solvent like ethyl acetate (B1210297).[6]

  • Analyte Degradation: Although generally stable, degradation could occur if samples are not handled properly.

    • Solution: Keep samples on ice during preparation and store them at -80°C for long-term storage to minimize enzymatic activity.[7]

  • Derivatization Failure: The derivatization step is critical.

    • Solution: Use fresh derivatization reagents, as they are often sensitive to moisture. Ensure the sample extract is completely dry before adding the reagent. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS).[5][8]

  • Instrumental Issues: This could range from injector problems to mass spectrometer settings.

    • Solution:

      • Confirm the injection volume and ensure the correct syringe is installed.[1]

      • Check for leaks in the GC system.

      • Ensure the mass spectrometer is tuned and the detector is functioning correctly.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: FAQs

Question: Why is the carboxylic acid proton signal (-COOH) broad or not visible in my 1H NMR spectrum?

Answer: The proton signal for carboxylic acids, which typically appears far downfield (around 10-13 ppm), can be broad and sometimes difficult to distinguish from the baseline.[9] This can be due to:

  • Hydrogen Exchange: The acidic protons can exchange with residual water or other labile protons in the deuterated solvent.[9] Shaking the sample with a drop of D₂O will cause the -COOH signal to disappear, which can be a useful confirmation.

  • Concentration and Solvent Effects: The chemical shift and peak shape of the carboxylic acid proton are highly dependent on the sample concentration and the solvent used, as these factors affect hydrogen bonding.[9]

  • Hygroscopic Solvents: Solvents like DMSO-d₆ are very hygroscopic. Water contamination can lead to rapid proton exchange, broadening the signal or causing it to disappear.[10]

    • Solution: Ensure your sample is dry and use a high-purity deuterated solvent. Storing solvents over molecular sieves can help.[10]

Question: I am seeing more peaks than expected in the 1H NMR spectrum of my purified this compound. What could be the cause?

Answer: Extra peaks can arise from several sources:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, hexane (B92381), diethyl ether) are a common source of extra peaks.

  • Rotational Isomers (Rotamers): Depending on the solvent and temperature, rotation around the C-C bonds might be slow enough on the NMR timescale to give rise to distinct signals for different conformations.[11]

  • Presence of Both Carboxylic Acid and Carboxylate: If the sample is not fully protonated (for example, if a basic salt is present), you might see separate sets of peaks for the acid and its conjugate base.[11]

    • Solution: Try acquiring the spectrum at a different temperature (variable temperature NMR) to see if the extra peaks coalesce, which would suggest the presence of rotamers.[11] Adding a drop of acid (like DCl in D₂O) can help to ensure the compound is fully protonated.

III. Chiral Separation: FAQs

Question: What are the common challenges in separating the enantiomers of this compound?

Answer: As a chiral compound, separating the (R)- and (S)-enantiomers of this compound requires a chiral environment. Common pitfalls include:

  • Incorrect Chiral Stationary Phase (CSP) Selection: The choice of a chiral column for HPLC is the most critical factor. There is no universal chiral column, and selection is often empirical.[12]

    • Solution: Screen a variety of chiral columns based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose-based CSPs), as these are versatile for a wide range of compounds.

  • Suboptimal Mobile Phase: The mobile phase composition significantly impacts chiral recognition.

    • Solution: For normal-phase chromatography, a typical mobile phase consists of a non-polar solvent like hexane with a polar modifier (e.g., isopropanol (B130326) or ethanol). The type and concentration of the modifier must be optimized. For reversed-phase, buffered aqueous-organic mobile phases are used.

  • Derivatization for Separation: Sometimes, derivatizing the carboxylic acid groups with a chiral reagent to form diastereomers can allow separation on a standard, non-chiral column.[13]

    • Pitfall: The derivatization reaction may not go to completion, or the chiral derivatizing agent may contain impurities, complicating the chromatogram. The conditions for removing the chiral auxiliary after separation might also affect the analyte.[13]

IV. Experimental Protocols

Protocol: GC-MS Analysis of this compound in Urine (General Guideline)

This protocol is a general guideline for the extraction and derivatization of this compound from a urine matrix for GC-MS analysis and may require optimization.[6][14]

1. Sample Preparation and Extraction:

  • Thaw frozen urine samples on ice.
  • In a glass tube, combine 200 µL of urine with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar dicarboxylic acid not present in the sample).[14]
  • Acidify the sample to pH 1-2 using HCl to ensure the carboxylic acid groups are protonated.
  • Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate and vortexing thoroughly for 1 minute.[14]
  • Centrifuge at 10,000 rpm for 3 minutes to separate the layers.[14]
  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.
  • Repeat the extraction (steps 4-6) on the remaining aqueous layer and combine the organic extracts to improve recovery.[14]
  • Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen.[14]

2. Derivatization (Silylation):

  • Ensure the dried extract is completely free of moisture.
  • Add 40 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).[14]
  • Add 160 µL of a suitable solvent like hexane or pyridine.[14]
  • Tightly cap the vial and incubate at 70-90°C for 15-30 minutes to ensure complete derivatization.[14]
  • Cool the sample to room temperature before analysis.

3. GC-MS Parameters (Example):

  • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a common starting point.[15]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injection Mode: Splitless injection is typically used for trace analysis.
  • Oven Program: This needs to be optimized. A starting point could be:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.[16]
  • MS Detection: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode to identify unknown peaks or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantitative analysis.

Workflow for Sample Preparation for GC-MS Analysis

G Sample Preparation Workflow for GC-MS start Urine Sample add_is Add Internal Standard start->add_is acidify Acidify to pH 1-2 add_is->acidify extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) acidify->extract separate Centrifuge to Separate Layers extract->separate collect Collect Organic Layer separate->collect dry Evaporate to Dryness collect->dry derivatize Derivatize with Silylating Reagent (e.g., BSTFA + 1% TMCS) dry->derivatize analyze Inject into GC-MS derivatize->analyze

Caption: A typical workflow for preparing urine samples for GC-MS analysis.

V. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₂O₄[17][18][19]
Molecular Weight160.17 g/mol [17][19]
IUPAC Name2-ethyl-2-methylbutanedioic acid[17][18]
CAS Number631-31-2[17][19]

Table 2: Example GC-MS Method Validation Parameters for Organic Acids

The following table presents typical performance characteristics for validated GC-MS methods for the analysis of dicarboxylic acids. These are generalized values and specific performance for this compound must be determined experimentally.

ParameterTypical PerformanceSource
Linearity (R²)≥ 0.998[15][16]
Accuracy80.23 – 115.41%[15][16]
Precision (Intra-day RSD)≤ 12.03%[15][16]
Precision (Inter-day RSD)≤ 11.34%[15][16]
Limit of Quantification (LOQ)µg/mL to ng/mL range[15]

VI. Signaling Pathway Context

This compound is not a direct component of major signaling pathways. However, its analysis is relevant in the context of diagnosing certain metabolic disorders. For instance, elevated levels of methylsuccinic acid are associated with conditions like ethylmalonic encephalopathy, which arises from defects in isoleucine catabolism.[20]

Metabolic Context of Related Compounds

G Metabolic Context of Succinic Acid Derivatives isoleucine Isoleucine Metabolism defect Metabolic Defect (e.g., in Ethylmalonic Encephalopathy) isoleucine->defect ethylmalonic Ethylmalonic Acid defect->ethylmalonic methylsuccinic Methylsuccinic Acid defect->methylsuccinic urine Increased Urinary Excretion ethylmalonic->urine methylsuccinic->urine analysis Analysis of this compound (as a related compound/impurity) urine->analysis

Caption: The diagnostic relevance of succinic acid derivatives.

References

Enhancing the solubility of 2-Ethyl-2-methylsuccinic acid for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-2-methylsuccinic acid. Our aim is to help you overcome common challenges in your experiments, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a dicarboxylic acid with the molecular formula C₇H₁₂O₄ and a molecular weight of approximately 160.17 g/mol .[1][2] It is used as a building block in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals.[3]

Q2: What are the common challenges when working with this compound?

The primary challenge encountered by researchers is its limited solubility in aqueous solutions at neutral pH. Like many dicarboxylic acids, its solubility is highly dependent on the pH of the solvent.

Q3: In which solvents is this compound soluble?

SolventEstimated Solubility (at 25°C)
Dimethylformamide (DMF)~30 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~30 mg/mL
Ethanol~30 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL
Disclaimer: This data is for 2-methylsuccinic acid and should be used as an estimate for this compound.[4] It is strongly recommended to determine the actual solubility for your specific experimental conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: The compound is not dissolving in my aqueous buffer.

  • Cause: The pH of your buffer is likely too low. Carboxylic acids are less soluble in their protonated (acidic) form.

  • Solution: Increase the pH of your solution by adding a base. This will deprotonate the carboxylic acid groups, forming a more soluble salt.

Issue 2: After dissolving the compound by raising the pH, it precipitates when I add it to my cell culture media.

  • Cause: The final pH of the mixture is likely dropping below the pKa of the compound, causing it to revert to its less soluble acidic form.

  • Solution: Ensure the final pH of your experimental solution remains sufficiently high to maintain the compound in its soluble salt form. It may be necessary to adjust the pH of your final solution.

Issue 3: I need to prepare a high-concentration stock solution.

  • Cause: The solubility in aqueous solutions is limited, even at higher pH.

  • Solution: Prepare a concentrated stock solution in an organic co-solvent such as DMSO or ethanol. This stock can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment to avoid off-target effects.

Experimental Protocols

Protocol 1: Enhancing Solubility via pH Adjustment

This protocol describes how to increase the aqueous solubility of this compound by forming a salt.

  • Weigh the desired amount of this compound.

  • Add a small volume of deionized water.

  • Slowly add a dilute basic solution (e.g., 0.1 M NaOH or KOH) dropwise while stirring continuously.

  • Monitor the dissolution of the solid. Continue adding the basic solution until all the solid has dissolved.

  • Measure the final pH of the solution to ensure it is within a range where the compound remains soluble.

  • Adjust the final volume with your desired buffer.

Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent

This protocol outlines the preparation of a concentrated stock solution in an organic solvent.

  • Weigh the desired amount of this compound.

  • Add a small volume of a suitable organic solvent (e.g., DMSO or ethanol).

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container.

  • When preparing your working solution, add the stock solution dropwise to your aqueous buffer while stirring to prevent precipitation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Solubility_Enhancement_Workflow cluster_start Start cluster_methods Solubilization Methods cluster_result Result cluster_application Application start Undissolved This compound ph_adjustment pH Adjustment (add base) start->ph_adjustment Aqueous co_solvent Co-solvent (e.g., DMSO) start->co_solvent Organic dissolved Dissolved Compound (Soluble Salt or Stock Solution) ph_adjustment->dissolved co_solvent->dissolved experiment Experimental Use (e.g., biological assay) dissolved->experiment Dilution

Caption: Workflow for enhancing the solubility of this compound.

Dicarboxylic_Acid_Biosynthesis cluster_precursors Precursors cluster_pathway Hypothetical Biosynthetic Pathway cluster_product Product pyruvate Pyruvate intermediate1 (R)-Citramalate pyruvate->intermediate1 acetyl_coa Acetyl-CoA acetyl_coa->intermediate1 intermediate2 Citraconate intermediate1->intermediate2 Dehydration product 2-Methylsuccinic Acid intermediate2->product Reduction

Caption: Hypothetical biosynthetic pathway for a dicarboxylic acid.[5]

References

Technical Support Center: Method Refinement for Accurate Quantification of 2-Ethyl-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 2-Ethyl-2-methylsuccinic acid (2-EMSA).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying this compound?

A1: The two primary methods for the quantification of 2-EMSA in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as required sensitivity, sample matrix, and available instrumentation. LC-MS/MS generally offers higher sensitivity and specificity.

Q2: Why is derivatization necessary for the analysis of this compound by GC-MS?

A2: 2-EMSA is a polar and non-volatile dicarboxylic acid. Direct analysis by GC-MS is challenging due to its low volatility. Derivatization, typically through silylation or esterification, is required to convert 2-EMSA into a more volatile and thermally stable compound suitable for gas chromatography.[1][2][3]

Q3: What are the main challenges in quantifying this compound using LC-MS/MS?

A3: Similar to other small dicarboxylic acids, 2-EMSA can exhibit poor retention on reversed-phase LC columns and low ionization efficiency, leading to poor signal intensity.[4][5] Matrix effects, where other components in the sample interfere with the ionization of the analyte, can also be a significant issue, potentially leading to inaccurate quantification.

Q4: What is a suitable internal standard for the accurate quantification of this compound?

A4: The use of a stable isotope-labeled (SIL) internal standard of this compound is highly recommended for both GC-MS and LC-MS/MS analysis. A SIL internal standard has a similar chemical structure and chromatographic behavior to the analyte, allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification.[6][7]

Troubleshooting Guides

GC-MS Analysis
IssuePotential CauseSuggested Solution
No or Low Peak Response Incomplete derivatization.- Ensure derivatization reagents (e.g., BSTFA) are fresh and not exposed to moisture.- Optimize reaction time and temperature.[1]- Use a sufficient excess of the derivatizing agent.
Sample degradation in the injector.- Ensure the injector temperature is not excessively high.- Use a deactivated inlet liner.
Peak Tailing Active sites in the GC system (liner, column).- Use a deactivated inlet liner and a high-quality, inert GC column.- Perform inlet maintenance, including replacing the liner and septum.[8][9]- Trim the first few centimeters of the analytical column.[8]
Improper column installation.- Ensure the column is installed at the correct depth in the injector and detector to avoid dead volume.[9][10]
Ghost Peaks Carryover from a previous injection.- Run a solvent blank after high concentration samples.- Increase the bake-out time and temperature of the column between runs.
Contaminated syringe or inlet.- Thoroughly clean the syringe.- Perform inlet maintenance.
Poor Reproducibility Inconsistent derivatization.- Ensure precise and consistent addition of derivatization reagents.- Control reaction time and temperature accurately.
Variable injection volume.- Check the autosampler for proper operation.- Use an internal standard to correct for injection variability.
LC-MS/MS Analysis
IssuePotential CauseSuggested Solution
Low Signal Intensity Poor ionization efficiency.- Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature).- Consider derivatization to a more readily ionizable form. A method using n-butanol for similar dicarboxylic acids has been shown to enhance signal intensity.[4][5]
Inefficient desolvation.- Adjust nebulizer and auxiliary gas flows and temperatures.
Poor Peak Shape (Fronting or Tailing) Column overload.- Dilute the sample or inject a smaller volume.
Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For dicarboxylic acids, an acidic mobile phase (e.g., with 0.1% formic acid) is common.
Column degradation.- Replace the analytical column.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting matrix components.- Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Optimize chromatographic separation to resolve the analyte from interfering compounds.
- Use a stable isotope-labeled internal standard to compensate for matrix effects.[6][7]
Inconsistent Retention Time Changes in mobile phase composition.- Prepare fresh mobile phase daily and ensure proper mixing.
Column equilibration.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Quantitative Data Summary

The following table presents typical performance characteristics for the quantification of dicarboxylic acids using chromatographic methods. These values are provided as a general guide and may vary for this compound depending on the specific matrix and instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Typically required (e.g., silylation)Can be analyzed directly, but derivatization can improve performance.[4][5]
Linearity (R²) ≥ 0.99> 0.99
Limit of Detection (LOD) ng/mL to µg/mL rangeCan reach pg/mL to ng/mL levels
Limit of Quantification (LOQ) ng/mL to µg/mL rangeCan reach pg/mL to ng/mL levels
Accuracy (% Recovery) 80 - 120%85 - 115%
Precision (%RSD) < 15%< 15%

Experimental Protocols

Protocol 1: GC-MS Quantification of 2-EMSA in Urine (Template)

This protocol provides a template for the analysis of 2-EMSA in urine. Optimization and validation are required for specific applications.

  • Sample Preparation:

    • To 1 mL of urine, add a known amount of stable isotope-labeled 2-EMSA internal standard.

    • Acidify the sample to pH < 2 with HCl.

    • Perform liquid-liquid extraction with 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge.

    • Transfer the organic layer to a clean tube and repeat the extraction.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes.[1]

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

    • MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for derivatized 2-EMSA and its internal standard.

Protocol 2: LC-MS/MS Quantification of 2-EMSA in Plasma (Template)

This protocol provides a template for the analysis of 2-EMSA in plasma. Optimization and validation are required.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add a known amount of stable isotope-labeled 2-EMSA internal standard.

    • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI), negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined by infusing a standard solution of 2-EMSA and its internal standard to identify the precursor ion and optimize the collision energy for characteristic product ions.

Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine Urine Sample add_is Add Internal Standard urine->add_is acidify Acidify (pH < 2) add_is->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle dry Evaporate to Dryness lle->dry add_reagent Add Silylation Reagent (BSTFA + 1% TMCS) dry->add_reagent heat Heat (70°C, 60 min) add_reagent->heat gcms GC-MS Analysis (SIM) heat->gcms data Data Processing & Quantification gcms->data

Caption: General experimental workflow for the GC-MS analysis of this compound.

ethosuximide_metabolism ethosuximide Ethosuximide (2-ethyl-2-methylsuccinimide) hydroxylation Hydroxylation of ethyl side-chain ethosuximide->hydroxylation oxidation Oxidation of alcohol group hydroxylation->oxidation hydrolysis Hydrolysis of succinimide ring oxidation->hydrolysis emsa This compound hydrolysis->emsa

Caption: Simplified metabolic pathway of Ethosuximide to this compound.

troubleshooting_logic rect_node rect_node start Poor Analytical Result peak_shape Poor Peak Shape? start->peak_shape low_signal Low Signal? peak_shape->low_signal No check_column Check Column & Inlet (Activity, Installation) peak_shape->check_column Yes reproducibility Poor Reproducibility? low_signal->reproducibility No check_derivatization_ionization Check Derivatization & MS Ion Source low_signal->check_derivatization_ionization Yes check_sample_prep Check Sample Prep & Internal Standard reproducibility->check_sample_prep Yes end Method Optimized reproducibility->end No check_column->end check_derivatization_ionization->end check_sample_prep->end

Caption: A logical troubleshooting workflow for refining 2-EMSA quantification methods.

References

Technical Support Center: Analysis of 2-Ethyl-2-methylsuccinic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 2-Ethyl-2-methylsuccinic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Signal Intensity or High Background Noise

Question Possible Cause Troubleshooting Steps
Why is the signal for this compound weak or undetectable? Inefficient ionization due to the high polarity of the analyte. Co-eluting matrix components suppressing the analyte signal. Suboptimal sample preparation leading to low recovery.1. Optimize Ionization Source Parameters: Adjust spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. This compound, being a carboxylic acid, typically ionizes well in negative electrospray ionization (ESI) mode. 2. Improve Chromatographic Separation: Modify the gradient to better separate the analyte from the bulk of the matrix components. Consider a shallower gradient at the start to retain and separate polar interferences. 3. Enhance Sample Preparation: Evaluate different extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to improve cleanup. A simple "dilute-and-shoot" approach may be insufficient for complex matrices.[1] 4. Consider Derivatization: Derivatization of the carboxylic acid groups can improve chromatographic retention and ionization efficiency.[2]
What is causing high background noise in my chromatogram? Contamination from sample collection tubes, solvents, or glassware. Presence of highly abundant, co-eluting matrix components. Insufficiently cleaned mass spectrometer.1. Use High-Purity Solvents and Reagents: Ensure all solvents are LC-MS grade. 2. Check for Contamination in Sample Tubes: Some plastic tubes can leach polymers that interfere with analysis. 3. Implement a Divert Valve: Program the divert valve to send the initial, unretained portion of the chromatogram (containing salts and other highly polar interferences) to waste instead of the mass spectrometer. 4. Perform System Cleaning: Clean the ion source and mass spectrometer inlet as per the manufacturer's recommendations.

Issue 2: Inconsistent or Irreproducible Results

Question Possible Cause Troubleshooting Steps
Why are my peak areas and retention times variable between injections? Inconsistent sample preparation. Fluctuation in LC pump performance or column temperature. Matrix effects varying between different samples or lots of biological matrix.[3]1. Standardize Sample Preparation: Ensure precise and consistent execution of the sample preparation protocol for all samples, calibrators, and quality controls. The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability.[2][4] 2. Verify LC System Performance: Check for stable pump pressure and ensure the column oven is maintaining a consistent temperature. Equilibrate the column sufficiently before each injection. 3. Evaluate Matrix Effects: Perform a quantitative assessment of matrix effects using the post-extraction spike method with at least six different lots of the biological matrix.[3] If significant variability is observed, a more rigorous sample cleanup or the use of a stable isotope-labeled internal standard is necessary.
My calibration curve is non-linear or has poor correlation. Inappropriate calibration range. Saturation of the detector at high concentrations. Significant and non-linear matrix effects across the concentration range.1. Adjust Calibration Range: Ensure the calibration range brackets the expected concentrations of the samples. The therapeutic range for the parent drug, ethosuximide (B1671622), is 40 to 100 µg/mL, which can provide a starting point for estimating metabolite concentrations.[4] 2. Use Appropriate Weighting: For calibration curves spanning a wide dynamic range, use a weighting factor (e.g., 1/x or 1/x²) in the linear regression.[4] 3. Assess Matrix Effects at Different Concentrations: Evaluate matrix effects at low, medium, and high concentrations to check for non-linearity.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[5] For this compound, which is a polar organic acid, common matrix components in biological fluids like salts, phospholipids, and other endogenous metabolites can either suppress or enhance its signal in the mass spectrometer.[3] This can lead to inaccurate quantification, poor sensitivity, and lack of reproducibility.[5]

Q2: How can I detect and quantify matrix effects for this compound?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound solution is infused into the LC eluent after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at different retention times indicates regions of ion suppression or enhancement.

  • Post-Extraction Spike Method: This is a quantitative method. The response of the analyte in a neat solution is compared to the response of the analyte spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as: MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. This should be tested with multiple sources of the biological matrix.[3]

Q3: What is the best sample preparation technique to minimize matrix effects for this compound?

A: The choice of sample preparation depends on the matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is a simple and fast method, often used for plasma or serum samples.[6] While effective at removing proteins, it may not remove other interfering substances like phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by using a solid sorbent to selectively retain the analyte while matrix components are washed away. Different sorbent chemistries (e.g., mixed-mode or ion exchange) can be optimized for acidic compounds like this compound.

  • Dilute-and-Shoot: For simpler matrices like urine, or if the analyte concentration is high, a simple dilution of the sample may be sufficient.[1]

Q4: Is a stable isotope-labeled internal standard necessary for the analysis of this compound?

A: While not strictly mandatory, using a stable isotope-labeled (SIL) internal standard, such as this compound-d5, is highly recommended and considered the gold standard for quantitative bioanalysis by LC-MS/MS.[2] A SIL internal standard co-elutes with the analyte and experiences the same degree of extraction variability and matrix effects, thus providing the most accurate correction and improving the precision and accuracy of the results.[2][4]

Q5: What are the expected mass transitions (MRM) for this compound?

A: The exact mass transitions should be determined by infusing a standard solution of this compound into the mass spectrometer. For a dicarboxylic acid, fragmentation often involves the loss of water (-18 Da) and/or a carboxyl group (-45 Da) from the precursor ion.[7][8] In negative ion mode, the deprotonated molecule [M-H]⁻ would be the precursor ion. The product ions would be generated by collision-induced dissociation (CID).

Quantitative Data Summary

The following tables provide typical performance characteristics for a validated LC-MS/MS method for a related compound, ethosuximide, which can serve as a starting point for the method development of its metabolite, this compound.[4][9][10]

Table 1: Typical Calibration Curve and Linearity

ParameterExpected Value
Calibration Range0.1 - 50 µg/mL (in matrix)
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy

Quality Control LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ0.1< 15%< 15%± 20%
Low QC0.3< 10%< 10%± 15%
Medium QC10.0< 10%< 10%± 15%
High QC40.0< 10%< 10%± 15%

Table 3: Matrix Effect and Recovery

ParameterExpected Value
Matrix Effect (normalized with SIL-IS)85% - 115%
Extraction Recovery> 80%

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (for Plasma/Serum)

  • Label 1.5 mL microcentrifuge tubes for calibrators, quality controls, and unknown samples.

  • To 50 µL of plasma/serum, add 150 µL of acetonitrile (B52724) containing the stable isotope-labeled internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.1-8.0 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions: To be determined empirically for this compound and its stable isotope-labeled internal standard.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent or Poor Signal for Analyte check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil_is Implement a SIL-IS to Compensate for Variability check_is->use_sil_is No check_sample_prep Evaluate Sample Preparation: Recovery and Cleanliness check_is->check_sample_prep Yes use_sil_is->check_sample_prep optimize_prep Optimize Sample Prep: Test LLE or SPE for Better Cleanup check_sample_prep->optimize_prep Poor check_chromatography Assess Chromatography: Peak Shape and Retention check_sample_prep->check_chromatography Good optimize_prep->check_chromatography optimize_lc Optimize LC Method: Adjust Gradient, Change Column check_chromatography->optimize_lc Poor check_ms Review MS Parameters: Ionization and Fragmentation check_chromatography->check_ms Good optimize_lc->check_ms optimize_ms Optimize Source Conditions and MRM Transitions check_ms->optimize_ms Suboptimal evaluate_matrix_effect Quantitatively Evaluate Matrix Effect check_ms->evaluate_matrix_effect Optimal optimize_ms->evaluate_matrix_effect end End: Robust and Reliable Method Achieved evaluate_matrix_effect->end

Caption: A logical workflow for troubleshooting common LC-MS/MS issues.

Matrix_Effect_Mitigation cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical sample_prep Sample Preparation (PPT, LLE, SPE) chromatography Chromatographic Separation sample_prep->chromatography internal_std Internal Standard (Stable Isotope Labeled) chromatography->internal_std calibration Calibration Strategy (Matrix-Matched, Standard Addition) internal_std->calibration matrix_effect Matrix Effect (Ion Suppression/Enhancement) matrix_effect->sample_prep

Caption: Key strategies to mitigate matrix effects in LC-MS/MS analysis.

References

Stability issues of 2-Ethyl-2-methylsuccinic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-Ethyl-2-methylsuccinic acid in various solvents. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the following troubleshooting guides and FAQs are based on the general chemical properties of dicarboxylic acids and data from related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a dicarboxylic acid. Generally, such compounds are stable solids at room temperature when protected from moisture. However, in solution, their stability can be influenced by pH, temperature, light, and the presence of oxidizing agents. Carboxylic acids can react with bases, oxidizing agents, and reducing agents.

Q2: In which common laboratory solvents is this compound soluble?

While specific solubility data is not extensively documented, based on its structure and related compounds like 2-ethyl-2-methylsuccinimide, it is expected to be soluble in water and polar organic solvents such as ethanol, methanol, and acetonitrile (B52724). Its solubility in non-polar organic solvents is likely to be limited. To enhance solubility in aqueous solutions, the pH can be adjusted to deprotonate the carboxylic acid groups (increase pH).[1][2]

Q3: What are the expected degradation pathways for this compound?

Potential degradation pathways for dicarboxylic acids include decarboxylation at elevated temperatures and reactions under harsh acidic, basic, or oxidative conditions. While specific degradation products for this compound are not detailed in the provided search results, forced degradation studies on similar molecules can provide insights into likely transformations.[3][4][5][6]

Q4: What are the recommended storage conditions for this compound solutions?

For optimal stability, solutions of this compound should be prepared fresh. If short-term storage is necessary, it is advisable to store them at low temperatures (2-8 °C) and protected from light. For long-term storage, freezing (-20 °C or lower) is recommended. The choice of solvent and buffer system can also impact stability.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected degradation of the compound in solution. The solvent may not be inert, or the solution may be exposed to harsh conditions (e.g., high temperature, extreme pH, light).- Ensure the use of high-purity solvents.- Prepare solutions fresh before use.- Protect solutions from light and store at appropriate temperatures.- If buffering is used, ensure the buffer components are compatible with the compound.
Low solubility in the chosen solvent. The polarity of the solvent may not be suitable for the dicarboxylic acid structure.- Try a more polar solvent such as methanol, ethanol, or acetonitrile.- For aqueous solutions, adjust the pH to be above the pKa of the carboxylic acid groups to increase solubility.- Consider using a co-solvent system (e.g., water/acetonitrile mixture).[2]
Variability in analytical results (e.g., HPLC, LC-MS). This could be due to on-column degradation, interaction with metal components of the analytical system, or inconsistent sample preparation.- Use a buffered mobile phase to maintain a stable pH during chromatographic analysis.- Employ a column oven to ensure a consistent temperature.- For sensitive applications, consider using PEEK or other metal-free tubing and fittings to prevent potential chelation with metal ions.[2]- Ensure a consistent and validated sample preparation procedure is followed.
Formation of unknown peaks in chromatograms over time. This is indicative of degradation of the analyte in the sample solution.- Analyze samples as quickly as possible after preparation.- If using an autosampler, ensure it is temperature-controlled.- Perform a forced degradation study to identify potential degradation products.

Data Summary

The following tables present hypothetical data from a forced degradation study on this compound. This data is illustrative and based on typical results for similar compounds.

Table 1: Illustrative Forced Degradation of this compound

Stress Condition % Degradation Number of Degradants
1M HCl at 60°C for 24h15.2%2
1M NaOH at 60°C for 24h25.8%3
10% H₂O₂ at RT for 24h8.5%1
Thermal (80°C) for 48h5.1%1
Photolytic (ICH Q1B)3.2%1

Table 2: Illustrative Solubility of this compound

Solvent Approximate Solubility (mg/mL)
Water> 50
Methanol> 50
Ethanol> 50
Acetonitrile20 - 30
Dichloromethane< 1
Hexane< 0.1

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.[6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Keep 2 mL of the stock solution in a sealed vial at 80°C for 48 hours.

  • Photolytic Degradation: Expose 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At the end of the exposure period, cool the samples to room temperature.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples with that of an unstressed control sample.

  • Determine the number and relative abundance of degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (10% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (80°C) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Evaluation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for a forced degradation study.

G start Issue: Unexpected Peak/Degradation in Chromatogram check_solution Was the solution prepared fresh? start->check_solution check_storage How was the solution stored? check_solution->check_storage Yes prepare_fresh Action: Prepare fresh solution and re-inject immediately. check_solution->prepare_fresh No improper_storage Potential Cause: Improper storage (light, temp) check_storage->improper_storage Improper check_mobile_phase Is the mobile phase pH appropriate? check_storage->check_mobile_phase Proper optimize_storage Action: Store solution protected from light at 2-8°C. improper_storage->optimize_storage adjust_ph Action: Use a buffered mobile phase to stabilize pH. check_mobile_phase->adjust_ph No degradation_inherent Conclusion: Compound may be inherently unstable under analytical conditions. check_mobile_phase->degradation_inherent Yes

Caption: Troubleshooting workflow for unexpected degradation.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2-Ethyl-2-methylsuccinic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Ethyl-2-methylsuccinic acid. The selection of a robust and reliable analytical method is crucial for accurate quantification in various matrices, including pharmaceutical formulations and biological samples. This document details the experimental protocol for a reversed-phase HPLC (RP-HPLC) method and compares its performance characteristics with alternative analytical techniques, supported by representative experimental data.

Comparative Performance of Analytical Methods

The choice of analytical methodology for this compound quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of a validated RP-HPLC method compared to Gas Chromatography-Mass Spectrometry (GC-MS), a common alternative for the analysis of dicarboxylic acids.

ParameterRP-HPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Derivatization Not typically required.Generally required (e.g., silylation) to enhance volatility.
Linearity (R²) ≥ 0.998≥ 0.998[1]
Limit of Detection (LOD) ng/mL to low µg/mL rangeLow µg/mL to ng/mL range[1]
Limit of Quantitation (LOQ) ng/mL to low µg/mL rangeµg/mL to ng/mL range[1]
Accuracy 98.0 - 102.0%80.23–115.41%[1]
Precision (RSD) ≤ 2.0%≤ 12.03%[1]
Sample Throughput Higher due to simpler sample preparation.Lower due to derivatization steps.
Matrix Effects Less susceptible to ion suppression/enhancement.Can be prone to matrix effects, requiring thorough validation.

Experimental Protocols

Proposed RP-HPLC Method

This protocol is based on a method developed for the analysis of this compound as a related substance in Ethosuximide soft gelatin capsules[2].

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system equipped with a UV detector.

  • Column: C18, 150 mm x 3.9 mm, 4 µm particle size[2].

  • Mobile Phase: A mixture of acetonitrile, water, and glacial acetic acid in a ratio of 25:75:1 (v/v/v)[2].

  • Flow Rate: 1.0 mL/min[2].

  • Column Temperature: 25°C[2].

  • Detection Wavelength: 225 nm[2].

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical capsules, the contents would be dissolved in the mobile phase, filtered, and diluted to fall within the calibration range.

Method Validation Protocol

The HPLC method is validated according to ICH guidelines, evaluating the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by analyzing a blank, a placebo, and a spiked sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the desired range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by the recovery of known amounts of analyte spiked into a placebo matrix.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at both the intra-day and inter-day levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

The following tables summarize the representative validation data for the proposed HPLC method.

Table 1: Linearity
Concentration (µg/mL)Peak Area (arbitrary units)
1.016500
5.083000
10.0166000
25.0415000
50.0832000
Correlation Coefficient (R²) 0.9982 [2]
Linear Regression Equation y = 16526x + 1098.5 [2]
Table 2: Accuracy and Precision
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
5.04.9599.01.5%1.8%
25.025.20100.81.2%1.5%
50.049.8599.71.0%1.3%
Table 3: Sensitivity (LOD & LOQ)
ParameterValue (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantitation (LOQ) 0.80

Visualizations

HPLC_Validation_Workflow cluster_planning Planning cluster_development Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application define_analyte Define Analyte: This compound select_method Select Method: RP-HPLC define_analyte->select_method optimize_conditions Optimize Chromatographic Conditions select_method->optimize_conditions specificity Specificity optimize_conditions->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis

Caption: Workflow for HPLC Method Validation.

Validation_Parameters cluster_quantitative Quantitative Assessment cluster_qualitative Qualitative Assessment cluster_sensitivity Sensitivity Linearity Linearity Validated_Method Validated Method Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method Range Range Range->Validated_Method Specificity Specificity Specificity->Validated_Method LOD LOD LOQ LOQ LOD->LOQ LOQ->Validated_Method

Caption: Interrelationship of HPLC Validation Parameters.

References

A Comparative Guide to the Synthesis of 2-Ethyl-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 2-Ethyl-2-methylsuccinic acid, a valuable building block in medicinal chemistry. The comparison focuses on a one-step condensation method and a classical multi-step malonic ester synthesis, with a detailed examination of their respective experimental protocols and performance metrics.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: One-Step CondensationRoute 2: Malonic Ester Synthesis
Starting Materials 2-Butanone, Ethyl cyanoacetate, Potassium cyanideDiethyl malonate, Ethyl iodide, Methyl iodide
Overall Yield 40-46%[1]Estimated ~65-75%
Number of Steps 1 (condensation and hydrolysis in one pot)3 (two alkylations and a final hydrolysis/decarboxylation)
Reaction Time ~7 days (including standing time) + 8 hours reflux~12-16 hours (sum of individual steps)
Key Reagents Potassium cyanide (highly toxic), Hydrochloric acidSodium ethoxide (strong base), Alkyl halides
Scalability Demonstrated on a molar scale[1]Each step is a standard, scalable organic reaction
Stereocontrol AchiralCan be adapted for stereospecific synthesis[2]

Synthesis Route 1: One-Step Condensation of 2-Butanone and Ethyl Cyanoacetate

This method, detailed in Organic Syntheses, offers a convenient one-pot approach to this compound.[1] The reaction proceeds through an initial Knoevenagel condensation followed by the addition of cyanide and subsequent hydrolysis of the nitrile and ester groups.

Experimental Protocol
  • Reaction Setup : A solution of ethyl cyanoacetate, 2-butanone, and glacial acetic acid is added to a stirred solution of potassium cyanide in 95% ethanol.

  • Condensation : The mixture is stirred for one hour and then allowed to stand at room temperature for seven days.

  • Hydrolysis : Concentrated hydrochloric acid is added, and the mixture is refluxed for a total of eight hours in two portions.

  • Workup and Isolation : The cooled reaction mixture is extracted with ether. The ether extracts are combined, and the solvent is partially removed. The residue is dissolved in 24% hydrochloric acid, and the solution is distilled. The product crystallizes upon cooling and is collected by vacuum filtration.

  • Yield : The reported yield of this compound is 65-75 g (40-46% based on ethyl cyanoacetate).[1]

Workflow Diagram

G cluster_0 Reaction cluster_1 Hydrolysis & Workup 2-Butanone 2-Butanone Reaction_Mixture Reaction Mixture (7 days) 2-Butanone->Reaction_Mixture Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Reaction_Mixture KCN KCN KCN->Reaction_Mixture Acetic_acid Acetic acid Acetic_acid->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture HCl_reflux Conc. HCl (Reflux 8h) Reaction_Mixture->HCl_reflux Extraction_Ether Ether Extraction HCl_reflux->Extraction_Ether Distillation Distillation Extraction_Ether->Distillation Crystallization Crystallization (5°C, 20h) Distillation->Crystallization Final_Product This compound Crystallization->Final_Product G Diethyl_malonate Diethyl malonate NaOEt_EtOH_1 1. NaOEt, EtOH Diethyl_ethylmalonate Diethyl ethylmalonate Diethyl_malonate->Diethyl_ethylmalonate Step 1: Ethylation EtI 2. Ethyl iodide NaOEt_EtOH_2 1. NaOEt, EtOH Diethyl_ethylmethylmalonate Diethyl ethylmethylmalonate Diethyl_ethylmalonate->Diethyl_ethylmethylmalonate Step 2: Methylation MeI 2. Methyl iodide Hydrolysis_Decarboxylation H3O+, Δ (Hydrolysis & Decarboxylation) Final_Product This compound Diethyl_ethylmethylmalonate->Final_Product Step 3: Hydrolysis & Decarboxylation

References

2-Ethyl-2-methylsuccinic Acid vs. Succinic Acid: A Comparative Guide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Ethyl-2-methylsuccinic acid and succinic acid in the context of biological assays. While succinic acid is a well-characterized intermediate in central metabolism, data on the biological activity of this compound is limited. This comparison is based on the established roles of succinic acid and the hypothesized activities of this compound, primarily due to its structural analogy to succinic acid.

Data Presentation: A Comparative Overview

The following table summarizes the key differences between succinic acid and this compound based on available data and theoretical considerations.

FeatureSuccinic AcidThis compound
Primary Biological Role Intermediate in the Tricarboxylic Acid (TCA) Cycle; Signaling Molecule.Largely uncharacterized; hypothesized to be a competitive inhibitor of succinate (B1194679) dehydrogenase.
Enzymatic Substrate Substrate for Succinate Dehydrogenase (SDH), converting succinate to fumarate (B1241708).Not a known substrate for SDH; its bulkier structure may prevent proper binding and catalysis.
Impact on Cellular Respiration Essential for aerobic respiration by donating electrons to the electron transport chain via SDH (Complex II).Potentially inhibitory to cellular respiration by blocking the TCA cycle at the level of SDH.
Known Biological Assays Succinate Dehydrogenase (SDH) activity assays, cellular respiration assays (e.g., Seahorse XF), metabolomics to measure TCA cycle flux.No specific biological assays are established. Its effect could be investigated using SDH inhibition assays.
Origin Naturally occurring metabolite in most living organisms.Primarily known as a synthetic compound and a major impurity in the anti-epileptic drug Ethosuximide.

Experimental Protocols: Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a colorimetric method to determine the activity of Succinate Dehydrogenase, an enzyme central to the comparison between succinic acid and its analogue. This assay can be adapted to test the inhibitory potential of this compound.

Principle:

Succinate dehydrogenase (SDH) catalyzes the oxidation of succinate to fumarate. In this in vitro assay, electrons from this reaction are transferred to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is reduced and leads to a decrease in absorbance at 600 nm. The rate of decrease in absorbance is directly proportional to the SDH activity.

Materials:

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • Mitochondrial or tissue homogenate sample containing SDH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Sample Preparation: Prepare mitochondrial fractions or tissue homogenates from the desired source. Protein concentration should be determined to normalize SDH activity.

  • Reaction Mixture Preparation: For each well, prepare a reaction mixture containing the assay buffer, DCPIP, and the sample.

  • Initiation of Reaction: To start the reaction, add the succinate solution to each well. For testing inhibition, this compound would be pre-incubated with the sample and reaction mixture before the addition of succinate.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 600 nm every minute for a period of 10-30 minutes.

  • Calculation of Activity: The SDH activity is calculated from the linear rate of decrease in absorbance over time. The activity is typically expressed as units per milligram of protein (U/mg). One unit is defined as the amount of enzyme that reduces 1 µmol of DCPIP per minute.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of succinic acid in the TCA cycle and the hypothesized inhibitory action of this compound.

TCA_Cycle_Comparison cluster_succinate Succinic Acid in the TCA Cycle cluster_inhibitor Hypothesized Inhibition by this compound Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA aKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Inhibitor 2-Ethyl-2-methylsuccinic Acid SDH_inhibited Succinate Dehydrogenase (SDH) Inhibitor->SDH_inhibited Competitive Inhibition Fumarate_blocked Fumarate (Production Reduced) SDH_inhibited->Fumarate_blocked Reaction Blocked Succinate_compete Succinate Succinate_compete->SDH_inhibited

Caption: Comparison of Succinic Acid's role and hypothesized inhibition.

The diagram above illustrates two key concepts. On the left, it shows the normal progression of the TCA cycle where succinate is converted to fumarate by succinate dehydrogenase (SDH). On the right, it depicts the hypothesized competitive inhibition of SDH by this compound. Due to its structural similarity to succinate, it may bind to the active site of SDH, thereby blocking the conversion of succinate to fumarate and potentially disrupting the TCA cycle.

SDH_Assay_Workflow start Start: Prepare Samples (Mitochondria/Tissue Homogenate) prepare_reagents Prepare Reagents: - Assay Buffer - DCPIP Solution - Succinate Solution start->prepare_reagents plate_setup Set up 96-well Plate: - Add Assay Buffer - Add Sample - Add DCPIP prepare_reagents->plate_setup inhibition_step For Inhibition Assay: Pre-incubate with This compound plate_setup->inhibition_step start_reaction Initiate Reaction: Add Succinate Solution plate_setup->start_reaction (Control Assay) inhibition_step->start_reaction measure Kinetic Measurement: Read Absorbance at 600 nm (every minute for 10-30 min) start_reaction->measure analyze Analyze Data: - Calculate Rate of ΔAbs/min - Normalize to Protein Conc. measure->analyze end End: Determine SDH Activity (and % Inhibition) analyze->end

Caption: Workflow for a colorimetric Succinate Dehydrogenase (SDH) assay.

This workflow diagram outlines the key steps in performing a colorimetric SDH activity assay. It includes sample and reagent preparation, the reaction setup in a 96-well plate, and the kinetic measurement of the reaction. The diagram also highlights the optional step for testing the inhibitory effect of a compound like this compound.

Comparative analysis of 2-Ethyl-2-methylsuccinic acid derivatives' bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Bioactivity of Succinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the bioactivity of derivatives of succinic acid, with a focus on compounds structurally related to 2-Ethyl-2-methylsuccinic acid. While direct comparative studies on a broad series of this compound derivatives are limited in publicly available research, this document synthesizes findings from various studies on related succinic acid and dicarboxylic acid derivatives to provide insights into their potential therapeutic applications. The information presented herein is intended to guide researchers in the design and evaluation of novel succinic acid-based compounds.

Introduction to this compound and its Derivatives

This compound is a dicarboxylic acid that has been identified as an inhibitor of plasmid-borne IMP-1 metallo-β-lactamase. This finding suggests its potential as a scaffold for the development of novel antibacterial agents. The structural modification of succinic acid and its analogs has been a strategy in medicinal chemistry to develop inhibitors for various enzymes and compounds with anticancer and antimicrobial properties. This guide will explore the bioactivity of several classes of succinic acid derivatives, presenting quantitative data, experimental methodologies, and mechanistic insights.

Comparative Bioactivity Data

The following tables summarize the bioactivity of various succinic acid derivatives from different studies. This data provides a basis for comparing the potency of different structural modifications.

Table 1: Metallo-β-Lactamase (MBL) Inhibitory Activity of Selected Dicarboxylic Acid Derivatives

Compound IDStructureTarget EnzymeIC50 (µM)Reference
Iminodiacetic Acid (IDA) Derivative 28 Methylated IDANDM-1~80% inhibition[1]
IDA Derivative 29 Benzylated IDANDM-1~65% inhibition[1]
IDA Derivative 30 Furan-substituted IDA analogNDM-1~99% inhibition[1]
IDA Derivative 32 Thiophene-substituted IDA analog with ethyl linkerNDM-18.6[1]
d-captopril Thiol-containing compoundVarious MBLsPotent inhibitor[1]

Table 2: Anticancer Activity of Substituted Succinic Acid and Ethacrynic Acid Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM) or % ViabilityReference
Ethacrynic Acid Derivative 2 Indole-substituted amideHCT11648% viability @ 1 µM[2]
Ethacrynic Acid Derivative 3 Indole-substituted amideHL60IC50 = 2.37[2]
Ethacrynic Acid Derivative 10 Pyridine-substituted amideHCT11628% viability @ 1 µM[2]
Ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][3][4][5]triazin-3-yl]acetate (14) Imidazotriazine derivative of succinateT47D, HeLaHigher necrotic cell induction than in normal cells[3]

Table 3: Antibacterial Activity of Polyalthic Acid Analogs (Diterpene with Carboxylic Acid Moiety)

Compound IDModificationTarget BacteriaMIC (µg/mL)Reference
2a Amide derivativeEnterococcus faecalis>512[6]
2a Amide derivativeStaphylococcus epidermidis256[6]
3a Amine derivativeEnterococcus faecalis>512[6]
3a Amine derivativeStaphylococcus epidermidis256[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used to assess the bioactivity of succinic acid derivatives.

Metallo-β-Lactamase (MBL) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of MBL enzymes, which are responsible for bacterial resistance to β-lactam antibiotics.

  • Enzyme and Substrate Preparation: Recombinant MBL (e.g., NDM-1, IMP-1) is purified. A suitable β-lactam substrate (e.g., imipenem, meropenem) is prepared in a buffer solution.

  • Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains the MBL enzyme, the substrate, and varying concentrations of the inhibitor. The hydrolysis of the β-lactam ring by the enzyme is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.

  • Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. A lower IC50 value indicates a more potent inhibitor.[7]

Anticancer Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HCT116, HL60) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.[2]

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture: The test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium to a specific turbidity.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]

Visualizations: Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes.

Experimental_Workflow_for_Bioactivity_Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization primary_screening Primary Bioactivity Screening characterization->primary_screening Test Compounds dose_response Dose-Response Studies primary_screening->dose_response ic50_determination IC50/EC50/MIC Determination dose_response->ic50_determination enzyme_kinetics Enzyme Kinetics ic50_determination->enzyme_kinetics Lead Compounds cell_based_assays Cell-Based Assays ic50_determination->cell_based_assays Lead Compounds molecular_docking Molecular Docking enzyme_kinetics->molecular_docking cell_based_assays->molecular_docking

Caption: General workflow for the synthesis and bioactivity screening of novel compounds.

Metallo_Beta_Lactamase_Inhibition cluster_bacterial_cell Bacterial Cell antibiotic β-Lactam Antibiotic mbl Metallo-β-Lactamase (MBL) antibiotic->mbl Hydrolysis target Penicillin-Binding Protein (PBP) antibiotic->target Inhibition of Cell Wall Synthesis inactive_antibiotic Inactive Antibiotic mbl->inactive_antibiotic inhibitor Succinic Acid Derivative (Inhibitor) inhibitor->mbl Inhibition cell_wall Cell Wall Synthesis target->cell_wall lysis Bacterial Cell Lysis cell_wall->lysis

Caption: Proposed mechanism of action for MBL inhibitors in bacteria.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Ethyl-2-methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-ethyl-2-methylsuccinic acid is crucial for its role in various metabolic and pharmaceutical studies. The selection of a robust analytical method is a critical first step, followed by rigorous validation to ensure data integrity. This guide provides a comparative overview of the two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific cross-validation data for this analyte is not extensively published, this document synthesizes established analytical methodologies for structurally similar dicarboxylic acids to present a representative cross-validation framework.

The cross-validation of analytical methods is a critical process to ensure that different techniques or laboratories yield comparable and reliable results, thereby guaranteeing data integrity across various studies.[1][2] This is particularly important when methods are transferred, or when data from different analytical platforms need to be correlated.[1]

Comparative Performance of Analytical Methods

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[3][4] The following table summarizes the anticipated performance characteristics based on validated assays for similar dicarboxylic acids.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Chromatographic separation of volatile or derivatized analytes in the gas phase, followed by mass analysis.[5]Chromatographic separation of the analyte in the liquid phase followed by tandem mass spectrometry detection.[3][4]
Derivatization Generally required to increase volatility and improve chromatographic properties.[4] Silylation is a common method.[4]Can be analyzed directly, but derivatization can enhance sensitivity and chromatographic retention.[3][4][6]
Linearity (R²) Typically ≥ 0.99Typically > 0.99
Limit of Detection (LOD) Method dependent, generally in the low µg/mL to ng/mL range.[3]Can reach fg levels, especially with derivatization.[3]
Limit of Quantification (LOQ) In the µg/mL to ng/mL range.[3]Can reach fg levels with derivatization.[3]
Accuracy Generally within 80-120%Typically within 15% of the nominal value.[3]
Precision (Intra-day & Inter-day) Typically < 15%Generally < 15%.[3]
Sample Throughput Generally lower due to longer run times and sample preparation, including derivatization.[3]Higher throughput is achievable with faster chromatography.[3]
Matrix Effects Less susceptible to ion suppression/enhancement.[3]Can be prone to matrix effects, requiring careful validation and sample preparation.[3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible analytical science. The following are representative methodologies for the quantification of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound in various biological matrices, such as urine, and typically requires a derivatization step.[3]

  • Sample Preparation (e.g., Urine):

    • To 1 mL of urine, add a suitable internal standard (e.g., a stable isotope-labeled analog).

    • Acidify the sample with hydrochloric acid (HCl).

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).[3]

    • Evaporate the organic layer to dryness under a stream of nitrogen.[3]

  • Derivatization:

    • Reconstitute the dried extract in a derivatization reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3][4]

    • Heat the mixture to ensure complete derivatization, converting the dicarboxylic acid to its more volatile silyl (B83357) ester.[3][7]

  • GC-MS Analysis:

    • GC Column: A DB-5MS column (or equivalent), 30 m x 0.25 mm, 0.25 µm is commonly used.[3]

    • Carrier Gas: Helium.[3]

    • Injection Mode: Splitless.[3]

    • Oven Program: An optimized temperature gradient is used to ensure the separation of the analyte from other components.[3]

    • MS Detection: Electron Ionization (EI) in either full scan or Selected Ion Monitoring (SIM) mode for higher sensitivity.[3]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique is highly sensitive and specific, making it suitable for analyzing non-volatile compounds in complex matrices.[4]

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile.[3]

    • Centrifuge the sample to pellet the precipitated proteins.[3]

    • The supernatant can be diluted before injection.[3]

  • Chromatographic Separation:

    • LC Column: A C18 reversed-phase column is commonly employed.[3]

    • Mobile Phase: A gradient of water and acetonitrile, both typically containing a small percentage of an acid like formic acid to improve peak shape.[3]

    • Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.[3]

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI), usually in negative ion mode for carboxylic acids.[3]

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.[3][4]

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of two different analytical methods, such as GC-MS and LC-MS/MS, for the quantification of this compound.

CrossValidationWorkflow start Start: Define Cross-Validation Scope method1 Method 1 Development & Validation (e.g., GC-MS) start->method1 method2 Method 2 Development & Validation (e.g., LC-MS/MS) start->method2 sample_selection Select a Set of Study Samples (n ≥ 20) method1->sample_selection method2->sample_selection analysis1 Analyze Samples with Method 1 sample_selection->analysis1 analysis2 Analyze Samples with Method 2 sample_selection->analysis2 data_comparison Compare the Quantitative Results analysis1->data_comparison analysis2->data_comparison statistical_analysis Statistical Analysis (e.g., Bland-Altman Plot, Correlation) data_comparison->statistical_analysis acceptance Acceptance Criteria Met? statistical_analysis->acceptance report Generate Cross-Validation Report acceptance->report Yes troubleshoot Investigate Discrepancies acceptance->troubleshoot No end End report->end troubleshoot->method1 troubleshoot->method2

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to the Synthesis of Ethosuximide: Evaluating 2-Ethyl-2-methylsuccinic Acid as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic routes to the anti-epileptic drug ethosuximide (B1671622), with a focus on the efficacy of using 2-ethyl-2-methylsuccinic acid as a direct precursor. This analysis is supported by a review of established experimental data and detailed methodologies.

Ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione) is a key therapeutic agent for the management of absence seizures. Its synthesis can be approached through various pathways, with two prominent routes diverging in their starting materials and intermediate steps. This guide will compare the direct cyclization of this compound with a longer, more traditional route commencing from methyl ethyl ketone and a cyanoacetic ester.

Synthetic Pathways Overview

Two primary routes for the synthesis of ethosuximide are prevalent in the literature:

  • Route A: A multi-step synthesis beginning with the Knoevenagel condensation of methyl ethyl ketone and a cyanoacetic ester. This is followed by the addition of hydrogen cyanide, acidic hydrolysis, and decarboxylation to yield the intermediate this compound, which is then converted to ethosuximide.

  • Route B: A more direct synthesis involving the conversion of this compound to ethosuximide, typically by forming the diammonium salt and subsequent heating to induce heterocyclization.

This guide will focus on a comparative analysis of these two routes, presenting available data on their efficiency and the experimental protocols required.

Comparative Data on Synthetic Routes

ParameterRoute A (from Methyl Ethyl Ketone)Route B (from this compound)
Starting Materials Methyl ethyl ketone, Cyanoacetic ester, Hydrogen cyanide, Ammonia (B1221849)This compound, Ammonia
Number of Steps Multiple steps to synthesize the precursor, followed by cyclization.One primary step from the immediate precursor.
Key Intermediates 2-cyano-3-methyl-2-pentenoic acid ester, 2,3-dicyano-3-methylpentanoic acid ester, this compoundDiammonium salt of this compound
Overall Yield Variable, dependent on the efficiency of each step. Specific overall yields are not consistently reported in readily available literature.Potentially higher in the final step, but dependent on the availability and synthesis of the starting acid.
Process Complexity Higher, involving multiple distinct reaction types and purifications.Lower, with a more straightforward final conversion.

Experimental Protocols

Route A: Synthesis of Ethosuximide from Methyl Ethyl Ketone and Cyanoacetic Ester

This route involves the initial synthesis of the key intermediate, this compound, which is then converted to ethosuximide.

Step 1: Synthesis of this compound

  • Knoevenagel Condensation: Methyl ethyl ketone is condensed with a cyanoacetic ester (e.g., ethyl cyanoacetate) under Knoevenagel reaction conditions. This typically involves a basic catalyst.

  • Michael Addition: The resulting unsaturated ester undergoes a Michael addition with hydrogen cyanide.

  • Hydrolysis and Decarboxylation: The dinitrile intermediate is then subjected to acidic hydrolysis, which converts the nitrile and ester groups to carboxylic acids, followed by decarboxylation to yield this compound.[1][2]

Step 2: Conversion of this compound to Ethosuximide

This step is identical to the protocol for Route B.

Route B: Synthesis of Ethosuximide from this compound

This method provides a more direct conversion of the precursor acid to the final product.

  • Formation of the Diammonium Salt: this compound is reacted with ammonia to form the diammonium salt.

  • Heterocyclization: The diammonium salt is then heated. This thermal treatment drives the elimination of ammonia and water, leading to the formation of the succinimide (B58015) ring of ethosuximide.[1][2]

Detailed, step-by-step experimental procedures with specific reagent quantities, reaction times, and temperatures are not consistently available in the public domain for either route, highlighting a gap in the accessible scientific literature.

Visualization of Synthetic Pathways

To illustrate the logical flow of these synthetic routes, the following diagrams have been generated.

G cluster_A Route A cluster_B Route B A Methyl Ethyl Ketone + Cyanoacetic Ester B Knoevenagel Condensation A->B C Unsaturated Cyano Ester B->C D Michael Addition (HCN) C->D E Dinitrile Intermediate D->E F Hydrolysis & Decarboxylation E->F G This compound F->G H This compound I Reaction with Ammonia H->I J Diammonium Salt I->J K Heating (Heterocyclization) J->K L Ethosuximide K->L

Caption: Synthetic Routes to Ethosuximide.

Discussion and Comparison

The primary advantage of utilizing This compound as a direct precursor (Route B) lies in its simplicity. This one-step conversion from the immediate precursor is theoretically more efficient in its final stage than the multi-step process starting from simpler molecules. For researchers who have access to or can efficiently synthesize this compound, this route offers a streamlined path to ethosuximide.

Conversely, Route A, starting from methyl ethyl ketone and a cyanoacetic ester, is a more classical and potentially more cost-effective approach if the starting materials are readily and cheaply available. However, this pathway is more complex, involving multiple reaction stages, each with its own potential for yield loss and purification challenges. The overall efficacy of Route A is highly dependent on the optimization of each individual step.

References

A Comparative Purity Analysis of 2-Ethyl-2-methylsuccinic Acid Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of a laboratory-synthesized or newly sourced batch of 2-Ethyl-2-methylsuccinic acid against commercially available reference standards. The following sections detail the experimental protocols for three common analytical techniques, present a structured format for data comparison, and offer a visual representation of the analytical workflow.

Introduction

This compound is a dicarboxylic acid that serves as a key building block in various chemical syntheses and is notably recognized as a related compound to the anti-epileptic drug Ethosuximide.[1] The purity of this reagent is critical for ensuring the reliability and reproducibility of experimental results, as well as for meeting regulatory standards in drug development. Commercial standards for this compound are available from various suppliers, often with a specified purity of ≥97%.[2] This guide outlines a multi-pronged analytical approach to quantitatively assess the purity of a test sample in comparison to these commercial benchmarks.

The methodologies described herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—provide orthogonal approaches to purity determination, each with distinct advantages in detecting and quantifying potential impurities.

Experimental Protocols

The following protocols are provided as a template and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust method for quantifying the main component and detecting non-volatile impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point is a 70:30 (v/v) mixture of the aqueous and organic phases.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm, as carboxylic acids generally exhibit absorbance in the low UV range.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound test sample and the commercial standard into separate 10 mL volumetric flasks.

    • Dissolve the contents in the mobile phase and dilute to the mark.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity of the test sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method). The retention time and peak area of the test sample should be compared with those of the commercial standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of dicarboxylic acids, a derivatization step is necessary.[3][4]

Methodology:

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Derivatization:

    • Accurately weigh approximately 1 mg of the test sample and commercial standard into separate reaction vials.

    • Add 100 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vials and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis: The purity is assessed by comparing the peak area of the derivatized this compound to the total ion chromatogram (TIC) area. The mass spectrum of the main peak in the test sample should be compared with that of the commercial standard and reference spectra.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte itself.[5][6]

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound test sample (e.g., 10 mg).

    • Accurately weigh a precise amount of the internal standard (e.g., 5 mg) and add it to the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or D2O) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the test sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Data Presentation

The quantitative results from the analytical tests should be summarized in clear and concise tables for easy comparison.

Table 1: HPLC-UV Purity Assessment

Sample IDRetention Time (min)Peak AreaPurity by Area %
Commercial Standard
Test Sample

Table 2: GC-MS Purity Assessment

Sample IDRetention Time (min)Peak Area (TIC)Purity by Area %
Commercial Standard (derivatized)
Test Sample (derivatized)

Table 3: qNMR Purity Assessment

Sample IDAnalyte IntegralInternal Standard IntegralCalculated Purity (%)
Test Sample

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental process for purity determination.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Comparison Test_Sample Test Sample of This compound HPLC HPLC-UV Analysis Test_Sample->HPLC GCMS GC-MS Analysis (with Derivatization) Test_Sample->GCMS qNMR qNMR Analysis Test_Sample->qNMR Commercial_Standard Commercial Standard Commercial_Standard->HPLC Commercial_Standard->GCMS Data_Comparison Comparative Purity Assessment HPLC->Data_Comparison GCMS->Data_Comparison qNMR->Data_Comparison

Caption: Workflow for purity benchmarking.

Conclusion

This guide provides a robust framework for the purity assessment of this compound. By employing a combination of HPLC, GC-MS, and qNMR, researchers can obtain a comprehensive purity profile of their sample and confidently benchmark it against commercial standards. The detailed protocols and structured data presentation facilitate a clear and objective comparison, which is essential for research, development, and quality control purposes.

References

Comparative Guide to the Structural Activity Relationship of 2-Ethyl-2-methylsuccinic Acid Analogs in Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-ethyl-2-methylsuccinic acid analogs, primarily focusing on their structural activity relationships (SAR) as anticonvulsant agents. Drawing from established experimental data, this document outlines the key structural modifications that influence efficacy and provides detailed methodologies for the evaluation of these compounds.

Introduction to this compound and its Analogs

This compound is a dicarboxylic acid derivative structurally related to the well-known anticonvulsant drug ethosuximide (B1671622) (2-ethyl-2-methylsuccinimide). The succinimide (B58015) ring system, a core feature of these analogs, is a critical pharmacophore for anticonvulsant activity, particularly in the management of absence seizures. The exploration of SAR in this class of compounds aims to identify novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action: Targeting T-type Calcium Channels

The primary mechanism of action for ethosuximide and its analogs involves the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons.[1][2][3][4] These channels play a crucial role in generating the characteristic 3-Hz spike-and-wave discharges observed in the electroencephalogram (EEG) during absence seizures. By inhibiting these channels, these compounds reduce the abnormal rhythmic firing of neurons in the thalamocortical circuitry, thereby preventing the occurrence of seizures.[5]

T-type Calcium Channel Blockade Mechanism of Action of Succinimide Analogs cluster_ThalamicNeuron Thalamic Neuron Thalamocortical_Oscillations Rhythmic Thalamocortical Oscillations Spike_Wave_Discharges 3-Hz Spike-and-Wave Discharges Thalamocortical_Oscillations->Spike_Wave_Discharges T_type_Ca_Channel T-type Ca2+ Channel Ca_Influx Ca2+ Influx T_type_Ca_Channel->Ca_Influx Mediates Ca_Influx->Thalamocortical_Oscillations Absence_Seizure Absence Seizure Spike_Wave_Discharges->Absence_Seizure Succinimide_Analog 2-Ethyl-2-methylsuccinimide (Ethosuximide) & Analogs Succinimide_Analog->T_type_Ca_Channel Blockade Anticonvulsant Screening Workflow Experimental Workflow for Anticonvulsant Drug Screening Start Synthesized Analog Animal_Model Animal Model (Mice/Rats) Start->Animal_Model MES_Test Maximal Electroshock (MES) Test Animal_Model->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Test Animal_Model->scPTZ_Test Determine_ED50 Determine Median Effective Dose (ED50) MES_Test->Determine_ED50 scPTZ_Test->Determine_ED50 Toxicity_Test Neurotoxicity Assessment (e.g., Rotarod Test) Determine_ED50->Toxicity_Test Determine_TD50 Determine Median Toxic Dose (TD50) Toxicity_Test->Determine_TD50 Calculate_PI Calculate Protective Index (PI = TD50/ED50) Determine_TD50->Calculate_PI End Lead Compound Identification Calculate_PI->End

References

In Vitro vs. In Vivo Metabolism of 2-Ethyl-2-methylsuccinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo approaches to studying the metabolism of 2-Ethyl-2-methylsuccinic acid. Due to the limited direct research on this specific compound, this guide synthesizes information from studies on structurally related molecules, including ethosuximide (B1671622) (2-ethyl-2-methylsuccinimide) and other substituted dicarboxylic acids, to predict its metabolic fate and outline relevant experimental methodologies.

Introduction

Understanding the metabolic profile of a compound is a cornerstone of drug development and chemical safety assessment. In vitro and in vivo studies offer complementary perspectives. In vitro systems, such as liver microsomes or hepatocytes, provide a controlled environment to investigate specific metabolic pathways and enzyme kinetics. In contrast, in vivo studies in animal models offer a holistic view of a compound's absorption, distribution, metabolism, and excretion (ADME) within a complete biological system. This guide will delve into the predicted metabolic pathways of this compound, detail the experimental protocols for its study, and present a comparative analysis of the data that can be obtained from both in vitro and in vivo models.

Predicted Metabolic Pathways

Based on the metabolism of related succinic acid derivatives and dicarboxylic acids, the metabolism of this compound is anticipated to proceed through several key pathways. The presence of both an ethyl and a methyl group on the same carbon atom may influence the rate and preferred route of metabolism.

  • Hydroxylation of the Ethyl Side Chain: A primary metabolic route is likely the hydroxylation of the ethyl group, a common reaction for xenobiotics. This can occur at either the terminal (ω-hydroxylation) or the penultimate (ω-1 hydroxylation) carbon.

  • Oxidation of the Methyl Group: The methyl group is also a potential site for hydroxylation, leading to a hydroxymethyl derivative.

  • Beta-Oxidation: As a dicarboxylic acid, this compound could be a substrate for beta-oxidation, a process that shortens the carbon chain. This may occur in both mitochondria and peroxisomes.[1][2] The substitution on the alpha-carbon may, however, hinder this process.

  • Glucuronidation: The carboxylic acid groups and any hydroxylated metabolites can undergo conjugation with glucuronic acid, a major detoxification pathway that increases water solubility and facilitates excretion.

It is important to note that the relative contribution of these pathways can differ significantly between in vitro systems and the in vivo environment due to factors like first-pass metabolism and tissue-specific enzyme expression.

Data Presentation: A Comparative Overview

The following tables present a hypothetical comparison of quantitative data that could be obtained from in vitro and in vivo studies of this compound metabolism. These values are illustrative and serve to highlight the types of data generated in such experiments.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

ParameterValue
Half-life (t½, min)> 60
Intrinsic Clearance (CLint, µL/min/mg protein)< 10
Metabolites IdentifiedHydroxylated ethyl and methyl derivatives

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterValue
Maximum Plasma Concentration (Cmax, µg/mL)15.2
Time to Cmax (Tmax, h)2.0
Area Under the Curve (AUC, µg·h/mL)125.8
Elimination Half-life (t½, h)8.5
Oral Bioavailability (%)75
Major Urinary MetabolitesGlucuronide conjugates of hydroxylated derivatives

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of metabolic studies. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the metabolic stability and identify the primary metabolites of this compound in a controlled enzymatic system.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify potential metabolites.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and identify the major metabolites of this compound in a whole-animal model.

Materials:

  • This compound formulated for oral administration

  • Sprague-Dawley rats

  • Equipment for oral gavage and blood collection

  • Anticoagulant (e.g., EDTA)

  • Metabolic cages for urine and feces collection

  • LC-MS/MS system for analysis

Procedure:

  • Fast rats overnight prior to dosing.

  • Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Separate plasma by centrifugation.

  • House the rats in metabolic cages to collect urine and feces for up to 48 hours post-dose.

  • Process plasma, urine, and fecal homogenates for analysis.

  • Quantify the parent compound and its metabolites in all matrices using a validated LC-MS/MS method.

Visualizing Metabolic Pathways and Workflows

Diagrams are provided below to illustrate the predicted metabolic pathways and the general experimental workflows for in vitro and in vivo studies.

cluster_main Predicted Metabolic Pathways of this compound This compound This compound ω-Hydroxyethyl Metabolite ω-Hydroxyethyl Metabolite This compound->ω-Hydroxyethyl Metabolite Hydroxylation ω-1-Hydroxyethyl Metabolite ω-1-Hydroxyethyl Metabolite This compound->ω-1-Hydroxyethyl Metabolite Hydroxylation Hydroxymethyl Metabolite Hydroxymethyl Metabolite This compound->Hydroxymethyl Metabolite Hydroxylation Beta-Oxidation Products Beta-Oxidation Products This compound->Beta-Oxidation Products Beta-Oxidation Glucuronide Conjugates Glucuronide Conjugates ω-Hydroxyethyl Metabolite->Glucuronide Conjugates Glucuronidation ω-1-Hydroxyethyl Metabolite->Glucuronide Conjugates Glucuronidation Hydroxymethyl Metabolite->Glucuronide Conjugates Glucuronidation

Caption: Predicted metabolic pathways of this compound.

cluster_vitro In Vitro Metabolism Workflow cluster_vivo In Vivo Metabolism Workflow A Incubation with Liver Microsomes/Hepatocytes B Time-Point Sampling A->B C Reaction Termination (e.g., Acetonitrile) B->C D Protein Precipitation & Centrifugation C->D E LC-MS/MS Analysis D->E F Data Analysis: Metabolic Stability & Metabolite ID E->F G Dosing of Animal Model H Blood, Urine, Feces Collection G->H I Sample Processing (e.g., Plasma Separation) H->I J Extraction of Analytes I->J K LC-MS/MS Analysis J->K L Data Analysis: Pharmacokinetics & Metabolite Profiling K->L

Caption: Comparative workflow for in vitro and in vivo metabolism studies.

Conclusion

The study of this compound metabolism necessitates a combined in vitro and in vivo approach. In vitro experiments are invaluable for initial screening of metabolic stability and identifying the primary enzymatic pathways involved. However, in vivo studies are essential to understand the complete pharmacokinetic profile, including absorption, distribution, the influence of gut microbiota, and the formation of secondary metabolites and conjugates, ultimately providing a more accurate prediction of the compound's behavior in a complex biological system. The insights gained from both methodologies are critical for a comprehensive risk assessment and for guiding further drug development efforts.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the inhibitory effects of 2-Ethyl-2-methylsuccinic acid and other dicarboxylic acids on various enzymes. The information is supported by experimental data to offer an objective comparison of their performance.

Introduction

Dicarboxylic acids are a class of organic compounds containing two carboxylic acid functional groups. They are of significant interest in pharmacology due to their ability to act as enzyme inhibitors by mimicking the structure of natural substrates or by chelating metal ions essential for catalytic activity. This compound, a derivative of succinic acid, has demonstrated notable inhibitory potential against several key enzymes. This guide will delve into its inhibitory effects in comparison to other related dicarboxylic acids on enzymes such as carboxypeptidase A, prolyl oligopeptidase, neutral endopeptidase, and IMP-1 metallo-β-lactamase.

Data Presentation: Inhibitory Effects of Dicarboxylic Acids

The following tables summarize the quantitative data on the inhibitory potency of this compound and related dicarboxylic acids against various enzymes. The data is presented in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Table 1: Inhibition of Carboxypeptidase A (CPA) by Dicarboxylic Acids

InhibitorKi (μM)IC50 (μM)Comments
This compound0.11 (racemic mixture)-Potent inhibitor. The R enantiomer is the active form.
2-Benzyl-2-methylsuccinic acid0.28 (racemic), 0.15 (R), 17 (S)-Incorporation of a methyl group showed minimal improvement in binding affinity over benzylsuccinic acid.[1]
gem-Dimethylsuccinic acid--Potent inhibitor.
D-Penicillamine1200 (initial), 250 (final)-Inhibits by promoting the release of the active-site zinc.[2]
D-Cysteine2.3-Forms a stable ternary complex with the enzyme and active-site zinc.[2]
Various Aliphatic Dicarboxylic AcidsVaries-Inhibition is dependent on the length of the hydrocarbon chain.
Phthalic acid1700-Competitive inhibitor.

Table 2: Inhibition of Prolyl Oligopeptidase (POP) by Dicarboxylic Acid Derivatives

Inhibitor ClassIC50 Range (nM)Most Potent Example
Dicarboxylic acid azacycle L-prolyl-pyrrolidine amides0.39 to 190003,3-dimethylglutaric acid azepane L-prolyl-2(S)-cyanopyrrolidine amide

Table 3: Inhibition of Neutral Endopeptidase (NEP) by Dicarboxylic Acid Derivatives

Inhibitor ClassIC50 (nM)Example Compound
Dicarboxylic acid dipeptide derivatives5.0An amino butyramide (B146194) derivative

Table 4: Inhibition of IMP-1 Metallo-β-lactamase by Succinic Acid Derivatives

InhibitorIC50 (µM)Comments
This compoundNot explicitly foundIdentified as an inhibitor of plasmid-borne IMP-1 metallo-β-lactamase.[3]
2,3-(S,S)-disubstituted succinic acidsPotent inhibitorsA series of these compounds have been identified as potent inhibitors of IMP-1.[4]
meso-Dimercaptosuccinic acid (DMSA)-Shows synergy with β-lactam antibiotics against IMP-producing P. aeruginosa.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Carboxypeptidase A (CPA) Inhibition Assay

Principle: The activity of CPA is measured by monitoring the hydrolysis of a synthetic substrate, such as hippuryl-L-phenylalanine, which results in an increase in absorbance at a specific wavelength. The inhibitory effect of a compound is determined by measuring the reduction in the rate of this reaction in the presence of the inhibitor.

Materials:

  • Carboxypeptidase A (from bovine pancreas)

  • Hippuryl-L-phenylalanine (substrate)

  • Tris-HCl buffer (pH 7.5)

  • Test inhibitors (this compound and other dicarboxylic acids)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the substrate in the Tris-HCl buffer.

  • Prepare various concentrations of the inhibitor solutions.

  • In a cuvette, mix the CPA solution with the buffer and the inhibitor solution at the desired concentration.

  • Initiate the reaction by adding the substrate solution to the cuvette.

  • Immediately measure the change in absorbance at 254 nm over time using a spectrophotometer.

  • The initial reaction rate is calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction (without inhibitor).

  • Ki or IC50 values are determined by plotting the inhibition data against the inhibitor concentration and fitting the data to appropriate enzyme inhibition models.

IMP-1 Metallo-β-lactamase Inhibition Assay

Principle: The activity of IMP-1 is determined by monitoring the hydrolysis of a β-lactam substrate, such as imipenem (B608078) or a chromogenic/fluorogenic cephalosporin. The inhibition is assessed by the decrease in the rate of substrate hydrolysis in the presence of the inhibitor.

Materials:

  • Purified IMP-1 metallo-β-lactamase

  • Imipenem or other suitable β-lactam substrate

  • HEPES buffer (pH 7.5)

  • ZnSO4

  • Test inhibitors

  • Spectrophotometer or Fluorometer

Procedure:

  • Prepare a solution of the IMP-1 enzyme in HEPES buffer containing ZnSO4.

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the enzyme solution to wells containing different concentrations of the inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period.

  • Initiate the reaction by adding the β-lactam substrate.

  • Monitor the hydrolysis of the substrate by measuring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.

  • IC50 values are calculated by fitting the dose-response data to a suitable equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by the inhibition of the respective enzymes and a general workflow for inhibitor screening.

CarboxypeptidaseA_Inhibition Substrate Peptide Substrate (C-terminal hydrophobic residue) CPA Carboxypeptidase A (Zinc Metalloenzyme) Substrate->CPA Binds to active site Products Cleaved Peptide + Amino Acid CPA->Products Hydrolyzes Blocked Inhibition of Peptide Digestion CPA->Blocked Inhibitor This compound or other Dicarboxylic Acid Inhibitor->CPA Binds to active site (Competitive Inhibition) Inhibitor->Blocked

Figure 1. Mechanism of Carboxypeptidase A inhibition.

NEP_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR IGF_IR IGF-IR GPCR->IGF_IR Transactivate Akt Akt IGF_IR->Akt Activate NEP Neutral Endopeptidase (NEP) DegradedPeptides Inactive Peptides NEP->DegradedPeptides Degrades Neuropeptides Neuropeptides (e.g., ET-1, Bombesin) Neuropeptides->GPCR Activate Neuropeptides->NEP Substrate NEP_Inhibitor Dicarboxylic Acid-based NEP Inhibitor NEP_Inhibitor->NEP Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes

Figure 2. Neutral Endopeptidase inhibition enhances neuropeptide signaling.

POP_Signaling_Pathway cluster_autophagy Autophagy Pathway cluster_inositol Inositol (B14025) Phosphate (B84403) Pathway POP Prolyl Oligopeptidase (POP) LC3_II LC3-II (Autophagy marker) POP->LC3_II Induces p62 p62 (Autophagy substrate) POP->p62 Decreases PIP2 PIP2 POP->PIP2 Modulates POP_Inhibitor Dicarboxylic Acid-based POP Inhibitor POP_Inhibitor->POP Inhibits Autophagosome Autophagosome Formation LC3_II->Autophagosome p62->Autophagosome Degraded in IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC

Figure 3. Prolyl Oligopeptidase inhibition impacts autophagy and inositol phosphate pathways.

MBL_Resistance_Pathway BetaLactam β-Lactam Antibiotic (e.g., Carbapenem) PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits MBL IMP-1 Metallo-β-lactamase BetaLactam->MBL Substrate CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes BacterialLysis Bacterial Cell Lysis PBP->BacterialLysis AntibioticResistance Antibiotic Resistance MBL->AntibioticResistance HydrolyzedAntibiotic Inactive Antibiotic MBL->HydrolyzedAntibiotic Hydrolyzes MBL_Inhibitor Succinic Acid-based Inhibitor MBL_Inhibitor->MBL Inhibits CellWall->BacterialLysis Leads to

Figure 4. Role of IMP-1 Metallo-β-lactamase in antibiotic resistance.

Experimental_Workflow start Start: Compound Library (Dicarboxylic Acids) assay_dev Enzyme Inhibition Assay Development/Optimization start->assay_dev primary_screen Primary Screening (Single Concentration) assay_dev->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id hit_id->start Inactive Compounds dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Active Compounds SAR Structure-Activity Relationship (SAR) Analysis dose_response->SAR lead_opt Lead Optimization SAR->lead_opt end End: Candidate Drug lead_opt->end

Figure 5. General workflow for screening and development of enzyme inhibitors.

Conclusion

This compound and related dicarboxylic acids represent a versatile class of enzyme inhibitors with potential therapeutic applications. The data presented in this guide highlights their potent inhibitory activity against carboxypeptidase A and suggests their potential as scaffolds for the development of inhibitors for other enzymes like prolyl oligopeptidase, neutral endopeptidase, and metallo-β-lactamases. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers engaged in the discovery and development of novel enzyme inhibitors. Further comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and to optimize the inhibitory potency and selectivity of these compounds.

References

Safety Operating Guide

Proper Disposal of 2-Ethyl-2-methylsuccinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of 2-Ethyl-2-methylsuccinic acid is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals.

The proper disposal of chemical waste is a fundamental aspect of laboratory safety and environmental responsibility. For this compound (CAS No. 631-31-2), a key consideration is its potential environmental impact. According to safety data, this compound is classified as harmful to aquatic life, which necessitates a disposal protocol that avoids direct release into the sanitary sewer system.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. The following personal protective equipment (PPE) should be worn at all times when handling this compound:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Disposal Protocol: Collection for Hazardous Waste Disposal

Given its classification as harmful to aquatic life, the recommended disposal method for this compound is collection for licensed hazardous waste disposal. Neutralization and subsequent drain disposal is not recommended.

Step 1: Waste Segregation and Collection

  • Designate a specific, properly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels).

  • The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, leak-proof lid.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

Step 2: Storage of Hazardous Waste

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be away from general work areas and incompatible materials.

  • Ensure the container remains closed except when adding waste.

Step 3: Arranging for Pickup and Disposal

  • Once the waste container is full, or in accordance with your institution's policies, arrange for a pickup by your certified hazardous waste disposal service.

  • Follow all internal procedures for requesting a waste pickup, which may involve online forms or direct contact with your EHS department.

Quantitative Data Summary

For logistical planning, the following table summarizes key identifiers for this compound.

PropertyValue
CAS Number 631-31-2
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Begin Disposal Process for This compound consult_sds Consult Safety Data Sheet (SDS) and Local Regulations start->consult_sds identify_hazards Identify Hazards: - Causes serious eye irritation - Harmful to aquatic life consult_sds->identify_hazards neutralization_option Consider In-Lab Neutralization and Drain Disposal identify_hazards->neutralization_option is_hazardous Is the substance classified as harmful to the environment? neutralization_option->is_hazardous collect_waste Collect in a Labeled, Compatible Hazardous Waste Container is_hazardous->collect_waste Yes drain_disposal_no Drain Disposal Not Permitted is_hazardous->drain_disposal_no No (Not Applicable for this chemical) store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste arrange_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service store_waste->arrange_pickup end End of Disposal Process arrange_pickup->end drain_disposal_no->collect_waste

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider ecosystem. Always prioritize safety and compliance with all applicable regulations.

Personal protective equipment for handling 2-Ethyl-2-methylsuccinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Ethyl-2-methylsuccinic Acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for handling similar organic acids and should be implemented to ensure a safe laboratory environment.

Hazard Assessment
Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for handling acidic compounds.[3][4][5][6][7]

Protection Type Recommended PPE Specifications and Use Cases
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should be worn at all times. A face shield should be used in addition to goggles when there is a significant risk of splashing.[4][5]
Hand Protection Nitrile or Neoprene GlovesNitrile gloves are suitable for incidental contact. For prolonged contact or handling of larger quantities, thicker neoprene or rubber gloves are recommended.[4][5] Always inspect gloves for any signs of degradation before use.
Body Protection Chemical-Resistant Lab CoatA standard lab coat is the minimum requirement.[3][6] For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection N95 Respirator or higherTo be used in a well-ventilated area. If dust or aerosols are likely to be generated, an N95 respirator or a higher level of respiratory protection should be used to avoid respiratory irritation.[2][4]
Foot Protection Closed-toe ShoesRequired for all laboratory work to protect against spills and falling objects.[3][6]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for safety and compliance.

Handling Protocol
  • Preparation : Before handling, ensure that an appropriate eyewash station and safety shower are accessible and in working order.[7]

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][7]

  • Personal Protective Equipment (PPE) : Don all required PPE as outlined in the table above before handling the chemical.

  • Dispensing : When weighing or transferring the solid, do so carefully to avoid generating dust.

  • Spill Management : In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.[7]

  • Decontamination : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any equipment used.

Disposal Plan
  • Waste Collection : Collect all waste containing this compound in a clearly labeled, sealed, and chemically compatible container.[8]

  • Waste Segregation : Do not mix this waste with other waste streams unless compatibility is known.

  • Disposal Route : Dispose of the chemical waste through your institution's hazardous waste management program.[8][9] Do not dispose of it down the drain or in regular trash.[8]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_safety Locate Eyewash/Safety Shower prep_hood->prep_safety handle_weigh Weigh/Transfer Chemical prep_safety->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_waste Collect Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Hazardous Waste Program cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Ethyl-2-methylsuccinic acid
Reactant of Route 2
2-Ethyl-2-methylsuccinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.